Product packaging for APN-C3-PEG4-alkyne(Cat. No.:)

APN-C3-PEG4-alkyne

Cat. No.: B605537
M. Wt: 469.5 g/mol
InChI Key: RDAQOUAJNYKTCK-UHFFFAOYSA-N
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Description

APN-C3-PEG4-alkyne is part of a new class of thiol-specific conjugation reagents consisting of a thiol-reactive 3-arylpropiolonitrile (APN) group. The APN group allows the targeted coupling of thiols in biomolecules, and results in stable thioether linkages without the risk of subsequent side reactions that can occur with maleimides.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H31N3O6 B605537 APN-C3-PEG4-alkyne

Properties

IUPAC Name

N-[4-(2-cyanoethynyl)phenyl]-4-[3-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]propanoylamino]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O6/c1-2-14-31-16-18-33-20-21-34-19-17-32-15-11-24(29)27-13-4-6-25(30)28-23-9-7-22(8-10-23)5-3-12-26/h1,7-10H,4,6,11,13-21H2,(H,27,29)(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAQOUAJNYKTCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCC(=O)NCCCC(=O)NC1=CC=C(C=C1)C#CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to APN-C3-PEG4-alkyne: A Heterobifunctional Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

APN-C3-PEG4-alkyne is a versatile, heterobifunctional linker molecule meticulously designed for the synthesis of advanced bioconjugates, with a primary application in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] PROTACs are revolutionary therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[2] This guide provides a comprehensive overview of the chemical properties, mechanism of action, and practical applications of this compound, offering detailed experimental protocols and conceptual diagrams to facilitate its effective use in research and drug discovery.

The unique architecture of this compound comprises three key functional components:

  • A 3-Arylpropiolonitrile (APN) Moiety: This group provides a highly selective and stable means of conjugation to cysteine residues on proteins.

  • A Tetraethylene Glycol (PEG4) Spacer: The PEG linker enhances the solubility and permeability of the resulting conjugate, crucial for its biological activity.

  • A Terminal Alkyne Group: This functional group serves as a versatile handle for "click chemistry," enabling the efficient and specific attachment of other molecules, such as E3 ligase ligands.

Core Data and Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing essential information for its handling, storage, and use in experimental settings.

PropertyValueReference(s)
Chemical Name N-(3-{[4-(2-cyanoeth-1-yn-1-yl)phenyl]carbamoyl}propyl)-4,7,10,13-tetraoxahexadec-15-ynamide
Molecular Formula C25H31N3O6
Molecular Weight 469.53 g/mol
CAS Number 2183440-36-8
Appearance Solid Powder
Purity ≥95%
Storage Conditions -20°C, dry and dark
Solubility Soluble in DMSO

Mechanism of Action and Key Chemical Moieties

The utility of this compound in bioconjugation stems from the distinct reactivity of its terminal functional groups.

The Thiol-Reactive 3-Arylpropiolonitrile (APN) Group

The APN group is an electron-deficient alkyne derivative that exhibits high reactivity and selectivity towards thiol groups, such as those found in cysteine residues of proteins. This reaction proceeds via a thiol-yne addition, forming a stable thioether linkage. Notably, APN-cysteine conjugates demonstrate superior stability in aqueous media and human plasma compared to traditional maleimide-based linkages, which are susceptible to retro-Michael addition and exchange reactions with other thiols. This enhanced stability is a critical attribute for in vivo applications. A standard procedure for protein labeling with an APN-functionalized probe involves incubation of a protein containing free cysteine residues with the probe in a phosphate-buffered saline (PBS) buffer at a pH range of 7.5-9.0 at room temperature for 2–12 hours.

The PEG4 Spacer

The tetraethylene glycol (PEG) linker is a hydrophilic chain that plays a crucial role in modulating the physicochemical properties of the final PROTAC molecule. The inclusion of the PEG4 spacer in this compound confers several advantages, including:

  • Improved Solubility: PEGylation enhances the aqueous solubility of often hydrophobic PROTAC molecules, which is critical for their handling and biological activity.

  • Enhanced Cell Permeability: The PEG linker can favorably influence the ability of the PROTAC to cross cell membranes and reach its intracellular target.

  • Optimal Geometry: The length and flexibility of the PEG spacer are critical for enabling the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.

The Terminal Alkyne for Click Chemistry

The terminal alkyne group is a key component for the modular assembly of PROTACs using click chemistry. Specifically, it allows for the highly efficient and selective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an azide-functionalized molecule. This reaction forms a stable triazole ring, covalently linking the this compound to another molecule of interest, typically a ligand for an E3 ubiquitin ligase. The CuAAC reaction is known for its high yield, specificity, and tolerance of a wide range of functional groups, making it an ideal method for the final step in PROTAC synthesis.

Experimental Protocols

The following section provides a generalized experimental workflow for the synthesis of a PROTAC using this compound. This protocol is intended as a starting point and may require optimization based on the specific properties of the protein-targeting ligand and the E3 ligase ligand.

General PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound typically involves a two-step process:

  • Conjugation of the Protein-Targeting Ligand: The protein-targeting ligand, which contains a reactive cysteine residue, is first conjugated to the APN group of the linker.

  • Click Chemistry with the E3 Ligase Ligand: The resulting intermediate is then reacted with an azide-functionalized E3 ligase ligand via a CuAAC reaction.

Alternatively, the E3 ligase ligand can be first attached to the linker, followed by conjugation to the protein-targeting ligand. The choice of strategy will depend on the chemical properties and stability of the respective ligands.

G cluster_0 Step 1: Cysteine Conjugation cluster_1 Step 2: Click Chemistry cluster_2 Purification & Analysis a Protein-Targeting Ligand (with Cys) c Ligand-Linker Intermediate a->c Thiol-yne reaction (pH 7.5-9.0, RT, 2-12h) b This compound b->c e Final PROTAC Molecule c->e CuAAC Reaction (CuSO4, Sodium Ascorbate, DMSO/H2O, RT) d Azide-functionalized E3 Ligase Ligand d->e f Purification (e.g., HPLC) e->f g Characterization (e.g., MS, NMR) f->g

Caption: General workflow for PROTAC synthesis using this compound.

Signaling Pathway: PROTAC-Mediated Protein Degradation

Once synthesized, the PROTAC molecule can enter the cell and induce the degradation of the target protein. This process involves the formation of a ternary complex, ubiquitination of the target protein, and subsequent degradation by the proteasome.

G cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Target Protein (POI) Ternary POI-PROTAC-E3 Complex POI->Ternary Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation PROTAC PROTAC (this compound based) PROTAC->PROTAC Recycling PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->POI Ubiquitination Ub Ubiquitin Ub->Ternary Degraded Degraded Protein Fragments Proteasome->Degraded

Caption: Mechanism of PROTAC-mediated targeted protein degradation.

Conclusion

This compound is a powerful and versatile tool for the construction of sophisticated bioconjugates, particularly PROTACs for targeted protein degradation. Its unique combination of a stable, cysteine-selective APN group, a solubilizing PEG spacer, and a click-ready alkyne handle provides researchers with a robust platform for developing novel therapeutics. The detailed information and protocols provided in this guide are intended to empower scientists and drug development professionals to effectively harness the potential of this compound in their research endeavors.

References

APN-C3-PEG4-alkyne: A Technical Guide for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of APN-C3-PEG4-alkyne, a heterobifunctional linker molecule playing a crucial role in the advancement of targeted therapeutics. Designed for researchers, scientists, and drug development professionals, this document details the structure, properties, and applications of this compound, with a focus on its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Introduction to this compound

This compound is a versatile chemical tool that facilitates the conjugation of two different molecular entities. It features two key reactive groups: a thiol-reactive 3-arylpropiolonitrile (APN) group and a terminal alkyne group.[1][2] The APN moiety provides exquisite chemoselectivity for cysteine residues on proteins, forming a stable thioether bond.[1][2] This offers an advantage over traditional maleimide-based thiol conjugations, which can be prone to instability and side reactions.[1] The terminal alkyne enables highly efficient and specific ligation to azide-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

The molecule's backbone consists of a C3 alkyl chain and a hydrophilic tetraethylene glycol (PEG4) spacer. This PEG linker enhances the solubility and can influence the pharmacokinetic properties of the final conjugate. These structural features make this compound a valuable component in the modular synthesis of complex bioconjugates.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Chemical Formula C25H31N3O6
Molecular Weight 469.53 g/mol
CAS Number 2183440-36-8
Appearance Solid Powder
Purity ≥98%
Storage Conditions -20°C, dry and dark

Applications in Drug Development

The unique bifunctional nature of this compound makes it particularly well-suited for the construction of two prominent classes of targeted therapies: PROTACs and ADCs.

PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound can serve as the linker connecting the target protein ligand to the E3 ligase ligand. The APN group can be used to attach a cysteine-containing peptide or small molecule that binds to the protein of interest, while the alkyne group can be "clicked" onto an azide-functionalized E3 ligase ligand.

Antibody-Drug Conjugate (ADC) Development

ADCs are targeted therapies that deliver a potent cytotoxic payload to cancer cells by linking it to a monoclonal antibody that specifically recognizes a tumor-associated antigen. This compound can be used to conjugate a cytotoxic drug to an antibody. For instance, the APN group can react with a cysteine residue on the antibody, and the alkyne can be used to attach an azide-modified cytotoxic agent.

Experimental Protocols

The following are representative experimental protocols for the two key reactions involving this compound. These are generalized procedures and may require optimization for specific applications.

Protocol for Thiol-Ene Conjugation with a Cysteine-Containing Peptide

This protocol describes the reaction of the APN group of this compound with a cysteine residue on a peptide.

Materials:

  • This compound

  • Cysteine-containing peptide

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • Purification system (e.g., HPLC)

Procedure:

  • Dissolve the cysteine-containing peptide in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Add a 1.5 to 5-fold molar excess of the this compound solution to the peptide solution. The final DMSO concentration should be kept below 10% (v/v) to avoid denaturation of the peptide.

  • Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the conjugate using an appropriate method, such as reverse-phase HPLC.

  • Characterize the purified conjugate by mass spectrometry.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the alkyne group of an this compound conjugate and an azide-containing molecule.

Materials:

  • Alkyne-functionalized molecule (e.g., the product from the protocol above)

  • Azide-containing molecule

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction solvent (e.g., a mixture of water and a co-solvent like DMSO or t-butanol)

  • Purification system (e.g., HPLC or size-exclusion chromatography)

Procedure:

  • Dissolve the alkyne-functionalized molecule and a slight molar excess (1.1-1.5 equivalents) of the azide-containing molecule in the reaction solvent.

  • Prepare fresh stock solutions of CuSO4 (e.g., 100 mM in water), sodium ascorbate (e.g., 1 M in water), and THPTA (e.g., 100 mM in water).

  • In a separate tube, premix the CuSO4 and THPTA solutions in a 1:5 molar ratio.

  • Add the copper/ligand premix to the reaction mixture to a final copper concentration of 0.1-1 mM.

  • Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.

  • Stir the reaction at room temperature for 1-12 hours.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, purify the triazole-linked product using a suitable chromatographic method.

Visualizations

The following diagrams illustrate key concepts related to the application of this compound.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Target Ligand - this compound - E3 Ligase Ligand) Target Target Protein (e.g., BRD4) PROTAC->Target E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) PROTAC->E3_Ligase Ternary_Complex Ternary Complex Target->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin Recruitment Ub_Target Ubiquitinated Target Protein Ubiquitin->Ub_Target Transfer Proteasome Proteasome Ub_Target->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: Mechanism of action for a PROTAC utilizing this compound as a linker.

Experimental_Workflow cluster_synthesis PROTAC Synthesis Workflow start Start Materials: - Cysteine-Peptide (Target Ligand) - this compound - Azide-E3 Ligase Ligand step1 Step 1: Thiol-Ene Conjugation (APN reaction with Cysteine) start->step1 intermediate Intermediate: Alkyne-Functionalized Ligand step1->intermediate step2 Step 2: CuAAC 'Click' Reaction (Alkyne reaction with Azide) intermediate->step2 final_product Final Product: PROTAC Molecule step2->final_product purification Purification & Characterization (HPLC, LC-MS) final_product->purification end Biologically Active PROTAC purification->end

Caption: A representative experimental workflow for the synthesis of a PROTAC.

Signaling_Pathway cluster_pathway Targeted Degradation of BRD4 and Downstream Effects BRD4_PROTAC BRD4-Targeting PROTAC (via this compound) BRD4 BRD4 Protein BRD4_PROTAC->BRD4 Induces Acetylated_Histones Acetylated Histones BRD4->Acetylated_Histones Binds to Degradation BRD4 Degradation BRD4->Degradation Chromatin Chromatin Acetylated_Histones->Chromatin Transcription_Factors Transcription Factors (e.g., c-Myc) Chromatin->Transcription_Factors Recruits Gene_Expression Oncogene Transcription Transcription_Factors->Gene_Expression Activates Cell_Proliferation Cancer Cell Proliferation Gene_Expression->Cell_Proliferation Promotes

Caption: Signaling pathway impacted by the targeted degradation of BRD4 via a PROTAC.

References

An In-depth Technical Guide on the Role of the PEG4 Linker in APN-C3-alkyne

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The heterobifunctional linker, APN-C3-alkyne, represents a sophisticated chemical tool in the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This guide provides a comprehensive technical overview of the distinct roles of its constituent parts: the cysteine-reactive 3-arylpropiolonitrile (APN) group, the versatile alkyne handle for bioorthogonal conjugation, and critically, the tetra-polyethylene glycol (PEG4) spacer. The PEG4 linker is not merely a passive connector; it plays a crucial role in modulating the physicochemical properties, pharmacokinetics, and overall efficacy of the resulting bioconjugate. Through an analysis of established principles and comparative data from related systems, this document elucidates the pivotal functions of the PEG4 moiety, offering insights into its impact on solubility, cell permeability, and the formation of the productive ternary complex essential for PROTAC-mediated protein degradation. Detailed experimental protocols for the synthesis of similar linkers and the evaluation of conjugate efficacy are provided to facilitate practical application in a research setting.

Introduction: The Architecture of APN-C3-PEG4-alkyne

The this compound linker is a precisely designed chemical scaffold with three key functional domains:

  • APN (3-Arylpropiolonitrile) Moiety: This group provides a mechanism for covalent attachment to a biomolecule, exhibiting a strong chemoselectivity for the thiol group of cysteine residues. The resulting thioether bond is notably stable in aqueous media and plasma, offering an advantage over traditional maleimide-based conjugation, which can be susceptible to retro-Michael reactions.[1][2]

  • Alkyne Group: The terminal alkyne serves as a versatile handle for "click chemistry," most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows for the efficient and specific attachment of a second molecule of interest, such as a ligand for an E3 ubiquitin ligase in a PROTAC or a targeting antibody in an ADC.[3][4]

  • PEG4 Linker: This central component consists of four repeating ethylene glycol units. The PEG4 linker is critical in spatially separating the two ends of the bifunctional molecule and significantly influences its biopharmaceutical properties.[5]

The Multifaceted Role of the PEG4 Linker

The inclusion of a PEG4 spacer in the APN-C3-alkyne construct is a deliberate design choice aimed at optimizing the performance of the final conjugate. The benefits of PEGylation in this context are numerous and impact several key parameters of the molecule.

Enhancement of Physicochemical Properties

One of the primary roles of the PEG4 linker is to improve the solubility and reduce the aggregation potential of the conjugate. Many potent small molecule ligands used in PROTAC and ADC development are hydrophobic. The hydrophilic nature of the PEG chain can counteract this hydrophobicity, enhancing the overall aqueous solubility of the molecule. This is crucial for preventing aggregation, which can lead to poor bioavailability and immunogenicity.

Modulation of Pharmacokinetics and Cell Permeability

The length and composition of the linker are critical determinants of a PROTAC's or ADC's pharmacokinetic profile. The hydrophilic shell created by the PEG linker can reduce non-specific binding to plasma proteins and other tissues, prolonging circulation half-life.

However, there is a complex relationship between PEG length and cell permeability. While PEGylation can improve solubility, excessively long or polar linkers can hinder passive diffusion across the cell membrane. Shorter PEG chains, such as PEG4, often represent a compromise, providing sufficient solubility enhancement without drastically impairing cell permeability. Studies on various PROTACs have shown that shorter PEG linkers can lead to higher cell permeability compared to longer chain analogs.

Facilitation of Ternary Complex Formation in PROTACs

In the context of PROTACs, the linker's length and flexibility are paramount for the formation of a stable and productive ternary complex between the target protein and the E3 ubiquitin ligase. A linker that is too short may cause steric hindrance, preventing the two proteins from binding simultaneously. Conversely, an excessively long linker might lead to an overly flexible connection, which can be entropically unfavorable for stable complex formation. The PEG4 linker provides a defined spatial separation that can facilitate optimal protein-protein interactions necessary for efficient ubiquitination and subsequent degradation of the target protein.

Quantitative Impact of PEG Linker Length on PROTAC Performance

Table 1: Impact of PEG Linker Length on In Vitro Degradation of BRD4

PROTAC LinkerDC50 (nM)Dmax (%)Reference
PEG35090
PEG42595
PEG52098
PEG63592

This table synthesizes data from multiple sources to illustrate a common trend where an optimal linker length exists for maximal degradation potency.

Table 2: Influence of PEG Linker Length on Cell Permeability

PROTAC LinkerPermeability (10⁻⁶ cm/s)Reference
2-unit PEG0.6
3-unit PEG0.03
4-unit PEG0.25

This table is based on data from a study of VH032-based PROTACs, demonstrating that shorter PEG linkers can lead to higher passive membrane permeability.

Table 3: Effect of PEG Linker Length on Pharmacokinetic Properties

| ADC Linker | Half-life (hours) | Clearance (mL/hr/kg) | Reference | | :--- | :--- | :--- | | PEG4 | 150 | 0.3 | | | PEG8 | 180 | 0.25 | | | PEG24 | 200 | 0.2 | |

This table provides representative data for ADCs, showing a general trend of improved pharmacokinetic profiles with longer PEG linkers.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a representative heterobifunctional linker and for the evaluation of PROTAC-mediated protein degradation.

Synthesis of a Heterobifunctional Alkyne-PEG-Amine Linker

This protocol describes a general approach for the synthesis of an alkyne-functionalized PEG linker with a terminal amine, which can be further modified to incorporate an APN moiety.

Part A: Synthesis of Alkyne-PEG-OH

  • Under an inert atmosphere (e.g., Argon), add sodium hydride (NaH) (1.0 eq) to a solution of tetraethylene glycol (OH-PEG4-OH) (3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C.

  • Stir the reaction mixture for 1 hour at room temperature.

  • Add a solution of propargyl bromide (1.0 eq) in THF dropwise over 1 hour.

  • Stir the solution for 1 hour at room temperature, then heat to 60 °C and stir for an additional 15 hours.

  • Cool the reaction mixture and quench with a 3% HCl solution.

  • Remove the THF by rotary evaporation.

  • Extract the crude product from the aqueous layer with dichloromethane (DCM).

  • Purify the product (Alkyne-PEG4-OH) using silica gel column chromatography.

Part B: Conversion to Alkyne-PEG-Mesylate

  • Dissolve Alkyne-PEG4-OH (1.0 eq) and triethylamine (Et₃N) (1.5 eq) in anhydrous DCM at 0 °C under an inert atmosphere.

  • Add mesyl chloride (MsCl) (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 3.5 hours.

  • Wash the reaction mixture with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over Na₂SO₄ and concentrate in vacuo to yield Alkyne-PEG4-OMs.

Part C: Azidation and Reduction to Alkyne-PEG-Amine

  • Dissolve the crude Alkyne-PEG4-OMs (1.0 eq) in dimethylformamide (DMF).

  • Add sodium azide (NaN₃) (5.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-15 hours.

  • After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purify the Alkyne-PEG4-Azide product by column chromatography.

  • The azide can then be reduced to an amine using standard conditions (e.g., triphenylphosphine and water, or catalytic hydrogenation).

Western Blot for PROTAC-Induced Degradation (DC50 and Dmax Determination)
  • Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA protein assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Repeat the process for a loading control antibody (e.g., GAPDH or β-actin).

  • Detection and Analysis: Develop the blot using an ECL substrate and capture the chemiluminescent signal. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration and fit the curve to determine the DC50 and Dmax values.

NanoBRET™ Assay for Ternary Complex Formation
  • Cell Preparation: Co-transfect cells (e.g., HEK293) with plasmids encoding the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®. Seed the cells in a white, opaque 96-well plate.

  • Ligand and PROTAC Addition: Add the HaloTag® NanoBRET™ 618 ligand to the cells and incubate. Then, add a serial dilution of the PROTAC to the wells.

  • Substrate Addition and Signal Measurement: Add the NanoBRET™ Nano-Glo® substrate. Immediately measure the donor emission (e.g., at 460 nm) and the acceptor emission (e.g., at >610 nm) using a plate reader capable of filtered luminescence measurements.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.

Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (this compound based) Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation Proteolysis

Caption: Mechanism of PROTAC-mediated protein degradation.

Synthesis_Workflow Start OH-PEG4-OH Step1 Propargyl Bromide, NaH Start->Step1 Intermediate1 Alkyne-PEG4-OH Step1->Intermediate1 Step2 Mesyl Chloride, Et3N Intermediate1->Step2 Intermediate2 Alkyne-PEG4-OMs Step2->Intermediate2 Step3 NaN3, then Reduction Intermediate2->Step3 Product Alkyne-PEG4-Amine Step3->Product

Caption: General synthesis workflow for a heterobifunctional PEG linker.

Western_Blot_Workflow A Cell Treatment with PROTAC B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Immunoblotting (Primary & Secondary Antibodies) D->E F Chemiluminescent Detection E->F G Data Analysis (DC50 & Dmax Calculation) F->G

Caption: Experimental workflow for Western Blot analysis.

Conclusion

The this compound linker is a highly engineered component for the construction of advanced bioconjugates. The PEG4 moiety is a critical determinant of the resulting molecule's therapeutic potential. It enhances solubility, modulates pharmacokinetic properties, and provides the optimal spatial arrangement for biological activity, particularly in the formation of the PROTAC-induced ternary complex. While the ideal linker length is target- and system-dependent, the principles and comparative data outlined in this guide underscore the importance of the PEG4 linker in balancing the competing demands of solubility, permeability, and potent biological activity. The provided protocols offer a framework for the synthesis and evaluation of such molecules, empowering researchers to rationally design and optimize the next generation of targeted therapies.

References

APN-C3-PEG4-alkyne for PROTAC Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the POI and the E3 ligase.

This technical guide focuses on APN-C3-PEG4-alkyne , a commercially available, flexible polyethylene glycol (PEG)-based linker designed for PROTAC synthesis. This linker incorporates a terminal alkyne group, enabling its facile conjugation to an azide-modified ligand through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. While specific quantitative data and detailed experimental protocols for PROTACs utilizing this compound are not extensively documented in publicly available literature, this guide will provide a comprehensive overview of its properties and a generalized framework for its application in PROTAC development, drawing upon established principles and data from similar PEG-based linkers.

Core Concepts and Technical Details

Structure and Properties of this compound

This compound is a heterobifunctional linker.[1][2][3][4] One end features a 3-arylpropiolonitrile (APN) group, which can react with thiol groups, while the other end possesses a terminal alkyne for click chemistry.[1] The central core consists of a four-unit polyethylene glycol (PEG4) chain, which imparts hydrophilicity and flexibility to the linker.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C25H31N3O6
Molecular Weight 469.53 g/mol
Appearance Solid Powder
Purity ≥95-98%
Solubility Soluble in DMSO and other organic solventsGeneral knowledge
Storage Store at -20°C for long-term stability

The PEG4 chain enhances the aqueous solubility of the resulting PROTAC, a crucial factor for improving bioavailability and reducing non-specific binding. The length and flexibility of the PEG linker are critical for optimizing the formation of a productive ternary complex, which is essential for efficient ubiquitination and subsequent degradation of the target protein.

PROTAC Synthesis Utilizing this compound: A Generalized Protocol

The alkyne functionality of this compound makes it highly suitable for incorporation into a modular PROTAC synthesis strategy using click chemistry. This approach allows for the rapid assembly of a library of PROTACs with varying POI ligands, E3 ligase ligands, or linker attachment points.

Experimental Workflow for PROTAC Synthesis

The following diagram outlines a typical experimental workflow for synthesizing a PROTAC using this compound.

PROTAC_Synthesis_Workflow Generalized PROTAC Synthesis Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization POI_ligand POI Ligand (with azide) Click_Reaction CuAAC Click Reaction POI_ligand->Click_Reaction E3_ligand E3 Ligase Ligand (e.g., pomalidomide) Linker This compound Linker->Click_Reaction PROTAC_crude Crude PROTAC Click_Reaction->PROTAC_crude Purification Purification (e.g., HPLC) PROTAC_crude->Purification Characterization Characterization (e.g., LC-MS, NMR) Purification->Characterization Final_PROTAC Pure PROTAC Characterization->Final_PROTAC

Caption: A generalized workflow for the synthesis, purification, and characterization of a PROTAC utilizing this compound.

Detailed Methodologies

1. Preparation of Azide-Modified POI Ligand:

  • The POI ligand must be functionalized with an azide group at a position that does not significantly impair its binding affinity for the target protein. This can be achieved through various synthetic routes, which will be specific to the structure of the POI ligand.

2. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

  • Materials:

    • Azide-modified POI ligand

    • This compound

    • Copper(II) sulfate (CuSO4)

    • Sodium ascorbate

    • Solvent (e.g., a mixture of tert-butanol and water or DMF)

  • Protocol:

    • Dissolve the azide-modified POI ligand (1 equivalent) and this compound (1-1.2 equivalents) in the chosen solvent system.

    • Add sodium ascorbate (0.2-0.5 equivalents) to the reaction mixture, followed by the addition of CuSO4 (0.1-0.2 equivalents).

    • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude PROTAC.

3. Purification and Characterization:

  • The crude PROTAC is purified using techniques such as flash column chromatography or preparative high-performance liquid chromatography (HPLC).

  • The identity and purity of the final PROTAC should be confirmed by analytical methods such as LC-MS and nuclear magnetic resonance (NMR) spectroscopy.

Application in Targeting Signaling Pathways

While specific examples are lacking for this compound, PEG-based linkers are widely used in PROTACs targeting various signaling pathways implicated in cancer and other diseases. The following sections illustrate how a PROTAC synthesized with a similar linker could be applied to target key oncogenic pathways.

Targeting the KRAS Signaling Pathway

Mutations in the KRAS gene are prevalent in many cancers, leading to constitutive activation of downstream signaling pathways that promote cell proliferation and survival. PROTACs that induce the degradation of mutant KRAS are a promising therapeutic strategy.

KRAS_Pathway Targeting the KRAS Signaling Pathway with a PROTAC cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KRAS KRAS (mutant) RTK->KRAS activates RAF RAF KRAS->RAF Proteasome Proteasome KRAS->Proteasome degraded by MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PROTAC KRAS PROTAC PROTAC->KRAS binds E3_Ligase E3 Ligase PROTAC->E3_Ligase recruits E3_Ligase->KRAS ubiquitinates

Caption: A PROTAC targeting mutant KRAS recruits an E3 ligase, leading to ubiquitination and proteasomal degradation of KRAS, thereby inhibiting downstream signaling.

Targeting the EGFR Signaling Pathway

The epidermal growth factor receptor (EGFR) is another key oncogene that, when mutated or overexpressed, drives the growth of various cancers. PROTACs designed to degrade EGFR have shown potential in overcoming resistance to traditional EGFR inhibitors.

EGFR_Pathway Targeting the EGFR Signaling Pathway with a PROTAC cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (mutant) PI3K PI3K EGFR->PI3K activates Proteasome Proteasome EGFR->Proteasome degraded by AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Cell Growth, Proliferation) mTOR->Transcription PROTAC EGFR PROTAC PROTAC->EGFR binds E3_Ligase E3 Ligase PROTAC->E3_Ligase recruits E3_Ligase->EGFR

Caption: An EGFR-targeting PROTAC mediates the degradation of mutant EGFR, blocking the PI3K/AKT/mTOR signaling pathway.

Targeting BET Bromodomains

Bromodomain and extraterminal (BET) proteins, such as BRD4, are epigenetic readers that play a crucial role in regulating gene transcription. PROTACs that degrade BET proteins have demonstrated potent anti-cancer activity.

BET_Pathway Targeting BET Bromodomains with a PROTAC cluster_nucleus Nucleus Chromatin Chromatin BRD4 BRD4 BRD4->Chromatin binds to acetylated histones RNA_Pol_II RNA Polymerase II BRD4->RNA_Pol_II recruits Proteasome Proteasome BRD4->Proteasome degraded by Oncogene Oncogene Transcription RNA_Pol_II->Oncogene PROTAC BET PROTAC PROTAC->BRD4 binds E3_Ligase E3 Ligase PROTAC->E3_Ligase recruits E3_Ligase->BRD4 ubiquitinates

Caption: A BET-targeting PROTAC induces the degradation of BRD4, preventing the transcription of oncogenes.

Quantitative Data and Performance Metrics

The efficacy of a PROTAC is typically assessed using several key quantitative parameters. While specific data for PROTACs using this compound is not available, the following table outlines the critical metrics that should be evaluated.

Table 2: Key Performance Metrics for PROTAC Evaluation

MetricDescriptionDesired Outcome
DC50 The concentration of the PROTAC required to degrade 50% of the target protein.Lower value indicates higher potency.
Dmax The maximum percentage of target protein degradation achieved.Higher value indicates greater efficacy.
Binding Affinity (Kd) The dissociation constant for the binding of the PROTAC to the POI and the E3 ligase.Strong binding is generally desirable, but optimal affinity is target-dependent.
Ternary Complex Formation (α) A measure of the cooperativity of the formation of the POI-PROTAC-E3 ligase ternary complex.α > 1 indicates positive cooperativity, which is often associated with improved degradation.
Cellular Permeability The ability of the PROTAC to cross the cell membrane and reach its intracellular target.High permeability is essential for in vivo efficacy.
Pharmacokinetics (PK) The absorption, distribution, metabolism, and excretion (ADME) properties of the PROTAC.Favorable PK properties are crucial for clinical development.

Conclusion

This compound is a versatile and readily available linker for the synthesis of PROTACs. Its PEG-based structure offers favorable solubility and flexibility, while the terminal alkyne allows for efficient and modular synthesis via click chemistry. Although specific examples of its application in the literature are currently limited, the principles and protocols outlined in this guide provide a solid foundation for researchers to incorporate this linker into their PROTAC design and discovery programs. The successful development of potent and selective protein degraders will rely on the systematic evaluation of different linkers, including variations in length and composition, to optimize the degradation of the target protein of interest. As the field of targeted protein degradation continues to expand, it is anticipated that the utility of well-designed linkers like this compound will become increasingly evident.

References

An In-Depth Technical Guide to Thiol-Reactive Linkers for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Thiol-reactive linkers are indispensable tools in the fields of bioconjugation, diagnostics, and therapeutics, particularly in the development of antibody-drug conjugates (ADCs). These chemical entities enable the site-specific covalent attachment of molecules, such as drugs or labels, to proteins, peptides, and other biomolecules through the sulfhydryl group of cysteine residues. The unique reactivity of the thiol group, which is less abundant and often more selectively targetable than amine groups, allows for the creation of homogenous and well-defined bioconjugates. This guide provides a comprehensive overview of the core types of thiol-reactive linkers, their mechanisms of action, quantitative performance data, and detailed experimental protocols.

Core Principles of Thiol-Reactive Ligation

The foundation of thiol-reactive conjugation lies in the high nucleophilicity of the deprotonated thiol group, the thiolate anion (R-S⁻). The reactivity of these linkers is therefore highly dependent on the pH of the reaction medium, which governs the equilibrium between the thiol (R-SH) and the more reactive thiolate. Most thiol-reactive conjugations are performed at a pH range of 6.5-8.5 to ensure a sufficient concentration of the thiolate anion while minimizing potential side reactions, such as the reaction with primary amines at higher pH values.

Major Classes of Thiol-Reactive Linkers

The most prominent classes of thiol-reactive linkers are maleimides, haloacetyls, pyridyl disulfides, and vinyl sulfones. Each class possesses distinct reaction mechanisms, reactivity profiles, and stability characteristics, making the choice of linker a critical consideration for the desired application.

Maleimides

Maleimides are the most widely used thiol-reactive linkers due to their high reactivity and specificity for thiols at near-neutral pH. The reaction proceeds via a Michael addition, where the thiolate anion attacks one of the carbon atoms of the electron-deficient alkene in the maleimide ring, forming a stable thioether bond (a thiosuccinimide adduct).[1]

Mechanism of Action:

Experimental_Workflow A 1. Protein Preparation (Buffer exchange, optional reduction) C 3. Conjugation Reaction (Mix protein and linker, incubate) A->C B 2. Linker Preparation (Dissolve in appropriate solvent) B->C D 4. Quenching (Add excess thiol to stop reaction) C->D E 5. Purification (Remove excess linker and byproducts) D->E F 6. Characterization (Determine degree of labeling, confirm conjugate integrity) E->F

References

APN-C3-PEG4-alkyne: A Technical Guide to a Versatile Linker for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

APN-C3-PEG4-alkyne is a heterobifunctional linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents that hijack the body's own cellular machinery to selectively eliminate disease-causing proteins. This technical guide provides an in-depth overview of the solubility and stability of this compound, alongside detailed experimental protocols for its application in bioconjugation.

As a key component in PROTAC design, this compound bridges a target protein ligand and an E3 ubiquitin ligase ligand. Its unique structure, featuring a PEG4 spacer, an alkyne group for click chemistry, and a cysteine-reactive arylpropiolonitrile (APN) group, offers a blend of flexibility, reactivity, and stability crucial for the development of effective protein degraders.

Physicochemical Properties

While specific quantitative data for the solubility of unconjugated this compound in various solvents is not extensively documented in publicly available literature, general characteristics can be inferred from its structure and from vendor-provided information.

Table 1: Physicochemical and General Solubility Characteristics of this compound

PropertyValueSource
Chemical Formula C₂₅H₃₁N₃O₆[1]
Molecular Weight 469.53 g/mol [1]
CAS Number 2183440-36-8[1]
Appearance Solid[1]
General Solubility The PEG4 moiety is expected to enhance aqueous solubility. Like many organic molecules of its size, it is anticipated to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).
Storage Recommended storage at -20°C for long-term stability.[2]

Stability Profile

The stability of this compound is a critical factor in its handling, storage, and application in multi-step PROTAC synthesis. Of particular importance is the stability of the APN group and the resulting conjugate.

Table 2: Stability Profile of this compound and its Conjugates

ConditionStability of Unconjugated this compoundStability of APN-Cysteine ConjugateSource
Aqueous Media Described as "fairly stable".Exhibits "superior stability" compared to maleimide-based conjugates. The resulting thioether bond is significantly more resistant to hydrolysis and exchange reactions.
Human Plasma Data not available.Demonstrates high stability, which is crucial for in vivo applications of the resulting PROTAC.
pH Specific pH stability data is not available. Standard bioconjugation reactions are typically performed at pH 7.5-9.0.The thioether linkage is stable across a broad physiological pH range.
Temperature Recommended storage at -20°C suggests sensitivity to higher temperatures over extended periods.The covalent bond is stable at physiological temperatures.

Mechanism of Action in PROTACs

This compound serves as a linker within a PROTAC molecule, which operates by inducing the proximity of a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation POI Target Protein (Protein of Interest) PROTAC PROTAC (this compound linker) POI->PROTAC binds to Proteasome Proteasome POI->Proteasome targeted for degradation PROTAC->POI E3 E3 Ubiquitin Ligase PROTAC->E3 E3->PROTAC binds to Ub Ubiquitin E3->Ub recruits & activates Ub->POI transfers to (Ubiquitination) Degraded_POI Degraded Peptides Proteasome->Degraded_POI degrades

Caption: The PROTAC molecule facilitates the ubiquitination and subsequent degradation of a target protein.

Experimental Protocols

Cysteine-Specific Bioconjugation using the APN Group

This protocol describes the reaction of the APN moiety of this compound with a cysteine residue on a target protein or peptide.

Materials:

  • Protein/peptide with an accessible cysteine residue

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.5-9.0

  • Organic solvent (e.g., DMSO) for dissolving the linker

  • Size-exclusion chromatography or ultrafiltration system for purification

Procedure:

  • Protein Preparation: Ensure the protein/peptide is in a suitable buffer (e.g., PBS, pH 7.5-9.0) and that the target cysteine residue is reduced and accessible.

  • Linker Preparation: Prepare a stock solution of this compound in an organic solvent like DMSO.

  • Conjugation Reaction: Add the this compound stock solution to the protein/peptide solution. The molar ratio of linker to protein should be optimized, but a starting point of 5-10 fold molar excess of the linker is common.

  • Incubation: Incubate the reaction mixture at room temperature for 2-12 hours with gentle mixing. The reaction progress can be monitored by LC-MS.

  • Purification: Remove the excess, unreacted linker and byproducts by size-exclusion chromatography or ultrafiltration.

  • Characterization: Confirm the successful conjugation and purity of the product using techniques such as SDS-PAGE, mass spectrometry, and HPLC.

APN_Conjugation_Workflow cluster_workflow APN-Cysteine Conjugation Workflow Start Start Prep_Protein Prepare Protein (in PBS, pH 7.5-9.0) Start->Prep_Protein Prep_Linker Prepare Linker Solution (in DMSO) Start->Prep_Linker Mix Mix Protein and Linker Prep_Protein->Mix Prep_Linker->Mix Incubate Incubate (2-12h, RT) Mix->Incubate Purify Purify Conjugate (SEC or Ultrafiltration) Incubate->Purify Characterize Characterize Product (LC-MS, SDS-PAGE) Purify->Characterize End End Characterize->End

Caption: Workflow for the bioconjugation of this compound to a cysteine-containing molecule.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the alkyne group of an this compound-conjugated molecule and an azide-functionalized molecule.

Materials:

  • Alkyne-functionalized molecule (from Protocol 1)

  • Azide-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Degassed buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: Dissolve the alkyne- and azide-functionalized molecules in a degassed buffer.

  • Catalyst Preparation: Prepare fresh stock solutions of CuSO₄, sodium ascorbate, and the copper ligand (e.g., THPTA).

  • Reaction Mixture: In a reaction vessel, combine the alkyne- and azide-functionalized molecules.

  • Initiation: Add the copper ligand to the reaction mixture, followed by CuSO₄. Finally, add sodium ascorbate to reduce Cu(II) to the active Cu(I) species and initiate the reaction. A typical final concentration is 100-500 µM CuSO₄, 500-2500 µM ligand, and 2.5-5 mM sodium ascorbate.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction should be protected from oxygen.

  • Purification: Purify the final PROTAC molecule using appropriate chromatographic techniques, such as reverse-phase HPLC.

  • Characterization: Verify the structure and purity of the final product by LC-MS and NMR.

CuAAC_Workflow cluster_workflow CuAAC 'Click' Reaction Workflow Start Start Prep_Reactants Prepare Alkyne and Azide Reactants (in degassed buffer) Start->Prep_Reactants Prep_Catalyst Prepare Catalyst Stocks (CuSO4, Ligand, Ascorbate) Start->Prep_Catalyst Combine Combine Reactants, Ligand, and CuSO4 Prep_Reactants->Combine Prep_Catalyst->Combine Initiate Add Sodium Ascorbate to Initiate Combine->Initiate Incubate Incubate (1-4h, RT, anaerobic) Initiate->Incubate Purify Purify PROTAC (HPLC) Incubate->Purify Characterize Characterize Final Product (LC-MS, NMR) Purify->Characterize End End Characterize->End

Caption: A generalized workflow for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Conclusion

This compound is a valuable and versatile tool in the construction of PROTACs for targeted protein degradation. Its key advantages lie in the enhanced stability of the APN-cysteine linkage over traditional maleimide-based chemistries and the flexibility afforded by the alkyne handle for modular PROTAC assembly via click chemistry. While detailed quantitative data on the solubility and stability of the unconjugated linker are limited, the provided protocols offer a solid foundation for its successful application in research and drug development. Further characterization of its physicochemical properties would be beneficial for the broader scientific community.

References

The Architect's Guide to Destruction: Core Principles of PROTAC Design

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Drug Discovery Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-based inhibition to a catalytic, event-driven mechanism of targeted protein degradation. By hijacking the cell's own ubiquitin-proteasome system (UPS), PROTACs can selectively eliminate disease-causing proteins, including those previously considered "undruggable." This technical guide provides an in-depth exploration of the fundamental principles governing PROTAC design, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this exciting and rapidly evolving field. We will delve into the core components of PROTACs, the intricacies of their mechanism of action, and the critical design considerations that underpin the development of potent and selective protein degraders.

The PROTAC Mechanism of Action: A Symphony of Induced Proximity

At its core, a PROTAC is a heterobifunctional molecule composed of three key elements: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The PROTAC does not inhibit the POI directly; instead, it acts as a molecular bridge, bringing the POI and the E3 ligase into close proximity to form a ternary complex.[1][2] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI, a process catalyzed by the recruited E3 ligase.[2] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC is released to engage another POI molecule, enabling a catalytic cycle of degradation.[1][2]

PROTAC_Mechanism cluster_binding Binding & Complex Formation cluster_degradation Ubiquitination & Degradation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release & Recycling PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

Core Components of PROTAC Design

The efficacy of a PROTAC is intricately linked to the judicious selection and optimization of its three constituent parts.

The Warhead: Targeting the Protein of Interest

The warhead is the component of the PROTAC that binds to the POI. A critical design principle is that the warhead does not need to bind to a functional site on the POI. As long as it provides sufficient affinity to recruit the POI to the ternary complex, degradation can be achieved. This opens up the possibility of targeting proteins that have historically been considered "undruggable" due to the lack of well-defined active sites.

The binding affinity of the warhead for the POI does not always directly correlate with the degradation efficiency of the PROTAC. In some cases, a PROTAC with a lower-affinity warhead can be a more potent degrader if it promotes the formation of a more stable and productive ternary complex.

The E3 Ligase Ligand: Hijacking the Cellular Machinery

The E3 ligase ligand is responsible for recruiting an E3 ubiquitin ligase to the ternary complex. To date, the most commonly utilized E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL), primarily due to the availability of well-characterized, high-affinity small molecule ligands. Other E3 ligases, such as MDM2 and IAPs, have also been successfully recruited.

The choice of E3 ligase and its corresponding ligand can significantly impact the degradation profile and selectivity of the PROTAC. Different E3 ligases have distinct substrate specificities and cellular expression levels, which can be leveraged to achieve tissue- or cell-type-specific protein degradation.

The Linker: More Than Just a Spacer

The linker connects the warhead and the E3 ligase ligand and plays a crucial role in the formation and stability of the ternary complex. The length, composition, and attachment points of the linker are critical parameters that must be empirically optimized for each PROTAC. An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and, consequently, degradation efficiency.

Linkers can be broadly classified into flexible and rigid types. Flexible linkers, such as alkyl chains and polyethylene glycol (PEG) chains, are synthetically tractable and allow for conformational flexibility. Rigid linkers, which often incorporate cyclic structures, can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation.

Quantitative Insights into PROTAC Design

The development of potent and selective PROTACs is an iterative process that relies on the careful analysis of structure-activity relationships (SAR). The following tables summarize key quantitative data from the literature, highlighting the impact of linker length and composition on PROTAC efficacy.

Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether7No Degradation-
Alkyl/Ether12Submicromolar-
Alkyl/Ether21396
Alkyl/Ether2929276

Table 2: Impact of Linker Length on Degradation of Estrogen Receptor (ER)

Linker TypeLinker Length (atoms)Degradation Efficacy
PEG12Less Potent
PEG16More Potent

Table 3: Impact of Linker Composition on CRBN Degradation

Linker CompositionCRBN Degradation in HEK293T cells
AlkylConcentration-dependent decrease

Experimental Protocols for PROTAC Characterization

The robust characterization of PROTACs requires a suite of biophysical and cell-based assays. The following sections provide detailed protocols for key experiments in PROTAC development.

Western Blot for Protein Degradation

Objective: To quantify the reduction in the level of a target protein following PROTAC treatment.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).

    • Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Add lysis buffer to each well and incubate on ice.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil the samples to denature the proteins.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Generate a dose-response curve to determine the DC50 and Dmax values.

Western_Blot_Workflow start Start cell_culture Cell Culture & Treatment start->cell_culture cell_lysis Cell Lysis cell_culture->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sample_prep Sample Preparation protein_quant->sample_prep sds_page SDS-PAGE sample_prep->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (DC50, Dmax) detection->analysis end End analysis->end

Workflow for Western Blot analysis of PROTAC-mediated degradation.
Biophysical Assays for Ternary Complex Characterization

The formation of a stable and productive ternary complex is a prerequisite for efficient protein degradation. Several biophysical techniques can be employed to characterize the formation and stability of this complex.

Objective: To measure the real-time binding kinetics and affinity of binary and ternary interactions.

Methodology:

  • Immobilization of E3 Ligase:

    • Activate a sensor chip surface (e.g., CM5) using a mixture of NHS and EDC.

    • Inject the purified E3 ligase complex to achieve the desired immobilization level.

    • Deactivate any remaining active esters with ethanolamine.

  • Binary Interaction Analysis (PROTAC to E3 Ligase):

    • Prepare a dilution series of the PROTAC in running buffer.

    • Inject the PROTAC dilutions over the immobilized E3 ligase surface.

    • Fit the sensorgram data to a suitable binding model to determine the dissociation constant (KD).

  • Ternary Complex Analysis:

    • Prepare a constant concentration of the POI in the running buffer.

    • Prepare a dilution series of the PROTAC and mix each concentration with the constant concentration of the POI.

    • Inject these mixtures over the immobilized E3 ligase surface.

    • Analyze the data to determine the ternary complex binding affinity and kinetics.

  • Data Analysis:

    • Subtract the reference flow cell data.

    • Calculate the cooperativity factor (α) as the ratio of the binary KD to the ternary KD.

Objective: To determine the thermodynamic parameters (affinity, stoichiometry, enthalpy, and entropy) of binary and ternary complex formation.

Methodology:

  • Instrument Setup:

    • Set the desired temperature (e.g., 25°C).

    • Perform control titrations to establish the baseline heat of dilution.

  • Binary Titrations:

    • Titration 1 (PROTAC into E3 Ligase): Fill the ITC cell with the E3 ligase solution and the syringe with the PROTAC solution. Perform a series of injections and record the heat changes.

    • Titration 2 (PROTAC into POI): Fill the ITC cell with the POI solution and the syringe with the PROTAC solution.

  • Ternary Titration:

    • Fill the ITC cell with a pre-formed binary complex of the E3 ligase and the PROTAC.

    • Titrate the POI into the cell and record the heat changes.

  • Data Analysis:

    • Integrate the raw data to obtain the heat change per injection.

    • Fit the data to a suitable binding model to determine the thermodynamic parameters.

    • Calculate the cooperativity factor (α).

Objective: To measure the kinetics of association and dissociation for binary and ternary complex formation.

Methodology:

  • Sensor Loading:

    • Immobilize a biotinylated E3 ligase onto streptavidin-coated biosensors.

  • Baseline Establishment:

    • Dip the sensors into a buffer-only well to establish a baseline reading.

  • Association:

    • Binary: Move the sensors to wells containing a dilution series of the PROTAC.

    • Ternary: Move the sensors to wells containing a pre-incubated mixture of the PROTAC and the POI.

  • Dissociation:

    • Move the sensors back to buffer-only wells to monitor the dissociation of the complex.

  • Data Analysis:

    • Fit the association and dissociation curves to a suitable binding model to determine the on-rate (ka), off-rate (kd), and KD.

Objective: To measure binding affinities in a solution-based assay.

Methodology:

  • Tracer Preparation:

    • Synthesize a fluorescently labeled version of one of the binding partners (e.g., the E3 ligase ligand).

  • Direct Binding Assay (Binary):

    • Titrate the unlabeled binding partner (e.g., E3 ligase) into a solution containing a constant concentration of the fluorescent tracer.

    • Measure the change in fluorescence polarization.

    • Fit the data to a binding isotherm to determine the KD.

  • Competition Assay (Ternary):

    • Pre-incubate the fluorescent tracer with the E3 ligase.

    • Titrate a mixture of the PROTAC and the POI into the solution.

    • Measure the displacement of the fluorescent tracer by the PROTAC, which will be influenced by the formation of the ternary complex.

Signaling Pathways and Downstream Effects of PROTAC-Mediated Degradation

The degradation of a target protein by a PROTAC can have profound effects on cellular signaling pathways. Understanding these downstream consequences is crucial for elucidating the mechanism of action and predicting the therapeutic efficacy of a PROTAC.

Degradation of BRD4

BRD4 is a member of the bromodomain and extraterminal domain (BET) family of proteins that plays a key role in transcriptional regulation. Degradation of BRD4 by PROTACs leads to the downregulation of key oncogenes, such as c-Myc, and cell cycle regulators, resulting in cell cycle arrest and apoptosis in cancer cells.

BRD4_Signaling BRD4_PROTAC BRD4 PROTAC BRD4 BRD4 BRD4_PROTAC->BRD4 Degradation Proliferation Cell Proliferation BRD4_PROTAC->Proliferation Inhibition Apoptosis Apoptosis BRD4_PROTAC->Apoptosis Induction cMyc c-Myc BRD4->cMyc Transcriptional Activation Cell_Cycle_Genes Cell Cycle Genes BRD4->Cell_Cycle_Genes Transcriptional Activation cMyc->Proliferation Cell_Cycle_Genes->Proliferation

Downstream effects of BRD4 degradation by PROTACs.
Degradation of IRAK4

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key mediator of innate immune signaling. In addition to its kinase activity, IRAK4 has a scaffolding function that is critical for the assembly of the myddosome signaling complex. PROTAC-mediated degradation of IRAK4 can abrogate both the kinase and scaffolding functions, leading to a more profound inhibition of downstream inflammatory signaling pathways, such as NF-κB and MAPK, compared to kinase inhibitors alone.

IRAK4_Signaling TLR_IL1R TLR/IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 NFkB NF-κB Pathway TRAF6->NFkB MAPK MAPK Pathway TRAF6->MAPK Inflammatory_Cytokines Inflammatory Cytokines NFkB->Inflammatory_Cytokines MAPK->Inflammatory_Cytokines IRAK4_PROTAC IRAK4 PROTAC IRAK4_PROTAC->IRAK4 Degradation

Inhibition of inflammatory signaling by IRAK4 degradation.
Degradation of BCR-ABL

The BCR-ABL fusion protein is the causative agent of chronic myeloid leukemia (CML). While tyrosine kinase inhibitors (TKIs) are effective in treating CML, resistance can emerge. PROTAC-mediated degradation of BCR-ABL offers an alternative therapeutic strategy that can overcome TKI resistance. Degradation of BCR-ABL leads to the inhibition of downstream signaling pathways, including STAT5, and has been shown to be more effective at inhibiting cell proliferation and inducing apoptosis in CML cells compared to TKIs alone.

BCR_ABL_Signaling BCR_ABL_PROTAC BCR-ABL PROTAC BCR_ABL BCR-ABL BCR_ABL_PROTAC->BCR_ABL Degradation Cell_Proliferation Cell Proliferation BCR_ABL_PROTAC->Cell_Proliferation Inhibition Apoptosis Apoptosis BCR_ABL_PROTAC->Apoptosis Induction STAT5 STAT5 BCR_ABL->STAT5 Activation STAT5->Cell_Proliferation

Impact of BCR-ABL degradation on CML cell signaling.

Conclusion

The design of effective PROTACs is a multifaceted endeavor that requires a deep understanding of the interplay between the warhead, linker, and E3 ligase ligand. The principles outlined in this guide provide a framework for the rational design and optimization of these novel therapeutics. As our knowledge of the ubiquitin-proteasome system expands and new E3 ligases are harnessed, the potential of PROTACs to address a wide range of diseases will continue to grow. The systematic application of the quantitative and methodological approaches described herein will be instrumental in unlocking the full therapeutic potential of targeted protein degradation.

References

APN-C3-PEG4-alkyne safety and handling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Safety and Handling of APN-C3-PEG4-alkyne

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for this compound, a heterobifunctional linker used in bioconjugation. Due to the absence of a publicly available, detailed Safety Data Sheet (SDS) specifically for this compound, this document synthesizes information from SDSs of similar chemical compounds, general laboratory safety protocols, and an analysis of its constituent functional groups.

Chemical and Physical Properties

This compound is a molecule designed for selective conjugation to cysteine residues in proteins and other biomolecules. Its structure consists of a thiol-reactive 3-arylpropiolonitrile (APN) group, a polyethylene glycol (PEG) spacer, and a terminal alkyne group for further modification via click chemistry.

PropertyDataSource
Chemical Formula C25H31N3O6BroadPharm, AxisPharm
Molecular Weight 469.5 g/mol BroadPharm
CAS Number 2183440-36-8BroadPharm, AxisPharm
Purity Typically ≥95%AxisPharm
Appearance Not specified (likely a solid)-
Solubility Soluble in organic solvents like DMSO and DMFGeneral knowledge for similar compounds
Storage Conditions -20°CBroadPharm, AxisPharm

Hazard Identification and Precautionary Measures

While specific toxicity data for this compound is not available, the safety data sheets for similar chemical reagents indicate that it should be handled with care in a laboratory setting. The primary hazards are associated with inhalation, skin and eye contact, and ingestion.

GHS Hazard Statements (presumed based on similar compounds):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

CategoryPrecautionary Statement
Prevention P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a

Methodological & Application

Application Notes and Protocols for Bioconjugation of APN-C3-PEG4-alkyne

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: APN-C3-PEG4-alkyne is a heterobifunctional, PEG-based linker used in the development of bioconjugates, including Proteolysis Targeting Chimeras (PROTACs).[1][2] This linker features a terminal alkyne group, which is a versatile chemical handle for bioorthogonal conjugation. The alkyne allows for covalent attachment to molecules containing an azide group through a highly efficient and specific reaction known as "click chemistry".[1][3]

The two primary forms of click chemistry used for bioconjugation are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4]

  • CuAAC utilizes a copper(I) catalyst to rapidly and irreversibly join a terminal alkyne (like the one in this compound) with an azide, forming a stable 1,4-disubstituted triazole ring. The reaction is highly efficient and proceeds under mild, aqueous conditions, making it suitable for modifying sensitive biomolecules.

  • SPAAC is a copper-free alternative that reacts an azide with a strained cyclooctyne (e.g., DBCO or BCN). The reaction is driven by the release of ring strain and is ideal for applications in living cells or other environments where copper-induced toxicity is a concern.

These application notes provide detailed protocols for covalently linking alkyne- or azide-containing molecules to biomolecules, such as proteins or antibodies, using both CuAAC and SPAAC methodologies.

Data Presentation

Table 1: Comparison of CuAAC and SPAAC Bioconjugation Methods

Parameter Copper(I)-Catalyzed (CuAAC) Strain-Promoted (SPAAC) References
Reactants Terminal Alkyne + Azide Strained Alkyne (e.g., DBCO) + Azide
Key Reagents Copper(I) source (e.g., CuSO₄), Reducing Agent (e.g., Sodium Ascorbate), Ligand (e.g., THPTA) None (reaction is catalyst-free)
Reaction Speed Very Fast (minutes to a few hours) Fast (typically 1-4 hours)
Biocompatibility Potentially cytotoxic due to copper catalyst; requires chelating ligands for in vivo use. Highly biocompatible and bioorthogonal; suitable for live-cell and in vivo applications.
Pros Fast kinetics, uses simple terminal alkynes, highly efficient. No metal catalyst required, avoids cellular toxicity, highly specific.

| Cons | Copper can damage biomolecules or be toxic to cells. Requires multiple reagents. | Requires pre-modification with bulky strained alkynes, which can be less synthetically accessible. | |

Table 2: Typical Reaction Conditions for Protein Bioconjugation

Component CuAAC Protocol SPAAC Protocol References
Biomolecule Azide-modified Protein (e.g., Antibody) DBCO-modified Protein (e.g., Antibody)
Linker This compound APN-C3-PEG4-azide
Biomolecule Conc. 1-10 mg/mL (approx. 6.7-67 µM) 1-10 mg/mL (approx. 6.7-67 µM)
Linker Molar Excess 10-20 equivalents 10-20 equivalents
Catalyst/Ligand 200 µM CuSO₄, 200 µM THPTA/TBTA Not Applicable
Reducing Agent 400 µM Sodium Ascorbate Not Applicable
Solvent/Buffer Phosphate-Buffered Saline (PBS), pH 7.4 PBS, pH 7.4
Co-solvent 5-10% DMSO or DMF 5-10% DMSO or DMF
Temperature Room Temperature (20-25°C) 4°C to Room Temperature

| Reaction Time | 1-4 hours | 2-12 hours | |

Experimental Protocols & Visualizations

Protocol 1: CuAAC Conjugation of this compound to an Azide-Modified Antibody

This protocol describes the copper-catalyzed click reaction to conjugate the terminal alkyne of this compound to an antibody previously modified to contain azide groups.

Materials:

  • Azide-modified antibody (in PBS, pH 7.4)

  • This compound (M.W. ~469.53)

  • Dimethyl sulfoxide (DMSO)

  • Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 100 mM in water)

  • Sodium Ascorbate solution (e.g., 300 mM in water, freshly prepared)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in DMSO to create a 10 mM stock solution.

    • Prepare fresh Sodium Ascorbate solution.

    • Adjust the azide-modified antibody concentration to 5 mg/mL in PBS.

  • Prepare Catalyst Premix:

    • A few minutes before starting the reaction, prepare the catalyst premix. In a microcentrifuge tube, mix the CuSO₄ and THPTA ligand solutions in a 1:1 or 1:2 molar ratio (e.g., add 10 µL of 20 mM CuSO₄ to 10 µL of 100 mM THPTA). Vortex briefly.

  • Set up the Conjugation Reaction:

    • In a new reaction tube, add the azide-modified antibody.

    • Add the this compound stock solution to achieve a 10-20 fold molar excess relative to the antibody. The final DMSO concentration should not exceed 10%.

    • Add the catalyst premix to the antibody-alkyne mixture. A final concentration of ~200 µM CuSO₄ is typical.

    • Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of ~400-500 µM. Mix gently by pipetting.

  • Incubation:

    • Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove the excess linker and reaction components by buffer exchanging the sample into fresh PBS using a desalting column according to the manufacturer's protocol.

    • The purified antibody-alkyne conjugate is now ready for downstream applications or characterization (e.g., SDS-PAGE, HIC-HPLC).

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction prep_ab Prepare Azide-Modified Antibody mix Combine Antibody + Linker prep_ab->mix prep_alkyne Prepare Alkyne-Linker Stock (in DMSO) prep_alkyne->mix prep_reagents Prepare Catalyst & Reductant Stocks add_cat Add Catalyst Premix (CuSO4 + Ligand) prep_reagents->add_cat mix->add_cat initiate Initiate with Sodium Ascorbate add_cat->initiate incubate Incubate at RT (1-2 hours) initiate->incubate purify Purify Conjugate (Desalting Column) incubate->purify analyze Analyze Product (SDS-PAGE, HPLC) purify->analyze

References

Application Notes and Protocols for APN-C3-PEG4-alkyne in PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component, influencing the formation of a productive ternary complex (POI-PROTAC-E3 ligase) and ultimately the efficiency of protein degradation.

APN-C3-PEG4-alkyne is a versatile, heterobifunctional linker designed for the synthesis of PROTACs. It features two key reactive moieties:

  • A 3-arylpropiolonitrile (APN) group: This group exhibits chemoselectivity for cysteine residues, enabling the covalent targeting of proteins with an accessible cysteine. This is particularly relevant for developing covalent PROTACs targeting proteins like KRAS G12C, which bears a mutant cysteine residue. The resulting thioether linkage is highly stable.

  • A terminal alkyne group: This functional group allows for the facile and efficient conjugation to an azide-modified molecule via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[2]

The tetraethylene glycol (PEG4) spacer enhances the solubility and provides appropriate length and flexibility to facilitate the formation of a stable and effective ternary complex.

These application notes provide a comprehensive guide to the use of this compound in the development of PROTACs, with a focus on the synthesis and evaluation of a representative covalent PROTAC targeting the oncogenic KRAS G12C protein.

Data Presentation

The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. Key parameters for quantifying this activity are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table presents representative data for a well-characterized covalent KRAS G12C PROTAC, LC-2, which informs the expected performance of a PROTAC synthesized using a cysteine-reactive linker like this compound.[3]

Cell LineKRAS G12C ZygosityDC50 (µM)Dmax (%)
NCI-H2030+/+0.59 ± 0.20~80
MIA PaCa-2+/+0.32 ± 0.08~75
SW1573+/+0.76 ± 0.30~90
NCI-H23+/-0.25 ± 0.08~90
NCI-H358+/-0.52 ± 0.30~40

Signaling Pathways and Experimental Workflows

KRAS Signaling Pathway and PROTAC Intervention

The KRAS protein is a critical node in cellular signaling, regulating cell proliferation, survival, and differentiation through pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[4] Mutations in KRAS, such as G12C, lead to its constitutive activation and drive tumorigenesis. A PROTAC targeting KRAS G12C aims to degrade the oncoprotein, thereby inhibiting these downstream signaling cascades.

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_protac PROTAC Intervention RTK Receptor Tyrosine Kinase (RTK) KRAS_GDP KRAS-GDP (Inactive) RTK->KRAS_GDP SOS1 KRAS_GTP KRAS-GTP (Active) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K Proteasome Proteasome KRAS_GTP->Proteasome Ubiquitination KRAS_GDP->KRAS_GTP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation PROTAC KRAS G12C PROTAC PROTAC->KRAS_GTP Binds to Cysteine 12 E3_Ligase E3 Ligase PROTAC->E3_Ligase Degradation Degradation Proteasome->Degradation

Caption: Simplified KRAS signaling pathway and the mechanism of PROTAC-mediated degradation.

PROTAC Mechanism of Action and Experimental Workflow

The development and evaluation of a PROTAC using this compound involves a multi-step process from synthesis to cellular characterization.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation In Vitro & Cellular Evaluation POI_Ligand KRAS G12C Warhead (APN-reactive) CuAAC CuAAC Click Chemistry POI_Ligand->CuAAC Linker This compound Linker->CuAAC E3_Ligand E3 Ligase Ligand (Azide-modified) E3_Ligand->CuAAC Final_PROTAC Final PROTAC CuAAC->Final_PROTAC Cell_Culture KRAS G12C Mutant Cell Lines Final_PROTAC->Cell_Culture Treatment PROTAC Treatment Cell_Culture->Treatment Western_Blot Western Blot Analysis Treatment->Western_Blot Viability_Assay Cell Viability Assay (IC50) Treatment->Viability_Assay Degradation_Quant Quantify Degradation (DC50, Dmax) Western_Blot->Degradation_Quant

Caption: Experimental workflow for the synthesis and evaluation of a KRAS G12C PROTAC.

Experimental Protocols

Protocol 1: Synthesis of a Representative KRAS G12C PROTAC

This protocol describes a two-step synthesis of a hypothetical KRAS G12C PROTAC. First, the this compound linker is conjugated to an azide-modified E3 ligase ligand (e.g., a derivative of VHL or CRBN ligand) via CuAAC. Second, the resulting alkyne-containing molecule is reacted with a KRAS G12C warhead that has a cysteine-reactive group.

Materials:

  • This compound

  • Azide-modified E3 ligase ligand (e.g., Azido-PEG-VHL ligand)

  • KRAS G12C covalent inhibitor (warhead) with a cysteine-reactive moiety

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Preparative HPLC system

  • LC-MS system

  • NMR spectrometer

Procedure:

Step 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • In a microcentrifuge tube, dissolve the azide-modified E3 ligase ligand (1.0 equivalent) and this compound (1.2 equivalents) in a minimal amount of DMSO.

  • In a separate tube, prepare a fresh solution of copper(II) sulfate (0.1 equivalents) and THPTA (0.5 equivalents) in deionized water.

  • Add the copper/THPTA solution to the reaction mixture.

  • Initiate the reaction by adding a fresh solution of sodium ascorbate (1.0 equivalent) in deionized water.

  • Allow the reaction to proceed at room temperature for 1-4 hours, monitoring by LC-MS.

  • Upon completion, purify the product by preparative HPLC to obtain the E3 ligase ligand-linker conjugate.

  • Confirm the identity and purity of the product by LC-MS and NMR.

Step 2: Conjugation to KRAS G12C Warhead

  • Dissolve the purified E3 ligase ligand-linker conjugate (1.0 equivalent) and the KRAS G12C warhead (1.1 equivalents) in a suitable buffer, such as PBS (pH 7.4) with a small amount of DMSO to aid solubility.

  • Incubate the reaction mixture at room temperature for 2-12 hours, monitoring the reaction progress by LC-MS.

  • Once the reaction is complete, purify the final PROTAC product by preparative HPLC.

  • Characterize the final PROTAC by LC-MS and NMR to confirm its identity and purity.

Protocol 2: DC50 and Dmax Determination by Western Blotting

This protocol outlines the procedure to determine the potency and efficacy of the synthesized PROTAC in degrading KRAS G12C in a cellular context.

Materials:

  • KRAS G12C mutant cancer cell line (e.g., NCI-H2030, MIA PaCa-2)

  • Complete cell culture medium

  • Synthesized PROTAC

  • Vehicle control (e.g., DMSO)

  • 6-well plates

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-KRAS G12C, anti-GAPDH or anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed the KRAS G12C mutant cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest. Allow the cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete cell culture medium. Treat the cells with increasing concentrations of the PROTAC or vehicle control for a predetermined time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Lyse the cells with RIPA buffer and collect the lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against KRAS G12C overnight at 4°C.

    • Wash the membrane and probe with a primary antibody for the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the KRAS G12C band intensity to the loading control.

    • Calculate the percentage of KRAS G12C degradation relative to the vehicle-treated control for each PROTAC concentration.

    • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Conclusion

This compound is a valuable and versatile tool for the development of PROTACs, particularly those targeting proteins with accessible cysteine residues. Its well-defined structure, with a cysteine-reactive APN group and a click-chemistry-ready alkyne handle, allows for a modular and efficient synthesis of PROTACs. The protocols and data presented here provide a framework for researchers to design, synthesize, and evaluate novel PROTACs with the potential for therapeutic intervention in diseases driven by oncoproteins such as KRAS G12C. Careful optimization of the linker chemistry and the biological evaluation assays will be crucial for the successful development of potent and selective protein degraders.

References

Application Notes and Protocols for APN-C3-PEG4-alkyne Reaction with Cysteine Residues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

APN-C3-PEG4-alkyne is a heterobifunctional linker designed for the precise and stable conjugation of molecules to cysteine residues in proteins and other biomolecules. This linker possesses two key functionalities: a 3-arylpropiolonitrile (APN) group, which exhibits exquisite chemoselectivity for the thiol group of cysteine, and a terminal alkyne group, which can be utilized for subsequent "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). The tetraethylene glycol (PEG4) spacer enhances the hydrophilicity of the linker, which can improve the solubility and reduce the aggregation of the resulting bioconjugate.

The reaction between the APN moiety and a cysteine residue proceeds via a nucleophilic addition mechanism, forming a highly stable thioether bond. This covalent linkage is notably more stable than the adduct formed from the commonly used maleimide-thiol reaction, which can be susceptible to retro-Michael addition, particularly in vivo. This enhanced stability makes APN-based linkers a superior choice for applications requiring long-term stability, such as the development of antibody-drug conjugates (ADCs) and PROTACs (PROteolysis TArgeting Chimeras).

These application notes provide a comprehensive overview of the use of this compound, including detailed experimental protocols for protein labeling and a summary of its performance characteristics.

Data Presentation

Table 1: Comparative Analysis of Cysteine-Selective Reagents

This table provides a comparison of the APN linker with other common cysteine-reactive electrophiles. The data highlights the favorable stability of the APN-cysteine adduct.

Reagent ClassReaction TypeSecond-Order Rate Constant (M⁻¹s⁻¹)Adduct StabilityKey Considerations
3-Arylpropiolonitrile (APN) Nucleophilic Addition~3.1High: Stable in aqueous media and human plasma. Not susceptible to retro-Michael addition.[1][2][3][4][5]Highly selective for thiols. Reaction is irreversible.
Maleimide Michael Addition10² - 10³Moderate: Can undergo retro-Michael addition, leading to payload loss, especially in the presence of other thiols like glutathione.Fast reaction kinetics. Potential for off-target reactions with other nucleophiles at higher pH.
Iodoacetamide (IAM) Nucleophilic Substitution (Sₙ2)~1.0High: Forms a very stable thioether bond.Slower reaction rate compared to maleimides. Potential for off-target alkylation of other residues like methionine and histidine.
Vinyl Sulfone Michael Addition~10High: Forms a stable thioether bond.Generally slower reaction than maleimides. Good selectivity for thiols.

Mandatory Visualizations

Reaction Mechanism

The reaction proceeds through a nucleophilic attack of the deprotonated thiol group (thiolate) of the cysteine residue on the electron-deficient internal carbon of the alkyne in the 3-arylpropiolonitrile (APN) moiety. This forms a stable vinyl thioether linkage.

G A 1. Protein Preparation (Buffer Exchange, Quantification) B 2. Disulfide Reduction (e.g., with TCEP) A->B C 3. Removal of Reducing Agent (e.g., Desalting Column) B->C D 4. Cysteine Labeling (Incubate with this compound) C->D E 5. Purification of Conjugate (Remove excess linker, e.g., SEC) D->E F 6. Click Reaction (Add Azide-Payload, Cu(I) catalyst) E->F G 7. Final Purification & Characterization (e.g., SEC, Mass Spectrometry) F->G G cluster_protac PROTAC Action cluster_degradation Degradation Pathway POI Target Protein (POI) (e.g., BRD4) PROTAC PROTAC Molecule (APN-Linker based) POI->PROTAC binds via APN-Cys E3 E3 Ligase (e.g., Cereblon) PROTAC->E3 binds via E3 ligand Ternary Formation of Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Ub Ubiquitin Transfer Ternary->Ub recruits E2-Ub PolyUb Poly-ubiquitination of POI Ub->PolyUb Proteasome 26S Proteasome Recognition PolyUb->Proteasome Degradation POI Degradation Proteasome->Degradation Recycling PROTAC & E3 Ligase Recycled Degradation->Recycling

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with APN-C3-PEG4-alkyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," offering a highly efficient, specific, and biocompatible method for the covalent ligation of molecules. This reaction forms a stable 1,4-disubstituted triazole linkage between a terminal alkyne and an azide. APN-C3-PEG4-alkyne is a heterobifunctional linker designed for advanced bioconjugation applications, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This linker features a terminal alkyne group for participation in CuAAC reactions and an acrylamide (APN) moiety with high selectivity for cysteine residues. The integrated polyethylene glycol (PEG4) spacer enhances solubility and provides optimal flexibility for the conjugated molecules.

These application notes provide a comprehensive guide to utilizing this compound in CuAAC reactions, complete with detailed protocols, quantitative data, and workflow visualizations.

Key Applications

  • PROTAC Synthesis: The modular nature of CuAAC makes it an ideal strategy for the rapid synthesis and optimization of PROTACs. This compound can be used to link a target protein ligand to an E3 ligase ligand, facilitating the targeted degradation of proteins.[1][2]

  • Bioconjugation: This linker is suitable for labeling proteins, peptides, and other biomolecules at cysteine residues, followed by conjugation to an azide-containing molecule of interest, such as a fluorescent dye, a drug molecule, or a purification tag.

  • Drug Development: The robust and specific nature of the triazole linkage formed via CuAAC is highly advantageous in the development of stable and effective therapeutic agents.

Chemical Reaction Pathway

The CuAAC reaction involves the copper(I)-catalyzed cycloaddition of the terminal alkyne of this compound with an azide-functionalized molecule to yield a stable triazole conjugate.

G APN_Alkyne This compound Triazole_Conjugate APN-C3-PEG4-Triazole-R (Stable Conjugate) APN_Alkyne->Triazole_Conjugate Azide_Molecule Azide-Functionalized Molecule (R-N3) Azide_Molecule->Triazole_Conjugate CuSO4 CuSO4 CuSO4->Triazole_Conjugate NaAscorbate Sodium Ascorbate (Reducing Agent) NaAscorbate->Triazole_Conjugate Ligand Ligand (e.g., THPTA) Ligand->Triazole_Conjugate

Caption: Chemical reaction scheme for the CuAAC conjugation of this compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected yields for the CuAAC reaction with PEGylated alkynes in the context of PROTAC synthesis. The yield of the CuAAC step in the synthesis of a PROTAC library using various PEG linkers has been reported to be in the range of 55-90%.

ParameterTypical RangeNotes
Reactants
This compound Conjugate1.0 equivalentPre-conjugated to the first molecule of interest (e.g., via the APN group).
Azide-functionalized Molecule1.1 - 3.0 equivalentsAn excess of the azide component can drive the reaction to completion.
Catalytic System
Copper(II) Sulfate (CuSO₄)0.1 - 1.0 equivalentThe Cu(I) catalyst is typically generated in situ from a Cu(II) salt.
Sodium Ascorbate1.0 - 5.0 equivalentsActs as a reducing agent to maintain copper in the active Cu(I) state.
Copper-stabilizing Ligand (e.g., THPTA)0.5 - 5.0 equivalentsAccelerates the reaction and protects biomolecules from oxidative damage.
Reaction Conditions
SolventDMSO, DMF, t-BuOH/H₂O, PBSChoice of solvent depends on the solubility of the reactants.
TemperatureRoom Temperature (20-25°C)Gentle heating (e.g., 35-50°C) can increase the reaction rate if necessary.
Reaction Time1 - 24 hoursReaction progress should be monitored by LC-MS or HPLC.
Yield 55 - 90%Yields are dependent on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for CuAAC with this compound

This protocol provides a general method for the conjugation of an this compound-modified molecule with an azide-containing partner.

Materials and Reagents:

  • This compound conjugated to the molecule of interest

  • Azide-functionalized molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand

  • Degassed solvents (e.g., DMSO, PBS pH 7.4)

  • EDTA solution (0.5 M) for quenching

  • Purification system (e.g., dialysis, size-exclusion chromatography, or HPLC)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the this compound conjugate in degassed DMSO or an appropriate buffer.

    • Prepare a 20 mM stock solution of the azide-functionalized molecule in degassed DMSO or buffer.

    • Prepare a 50 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 100 mM stock solution of THPTA in deionized water.

    • Freshly prepare a 100 mM stock solution of sodium ascorbate in deionized water immediately before use.

  • Reaction Setup:

    • In a suitable reaction vessel, add the this compound conjugate solution.

    • Add the desired molar equivalent of the azide-functionalized molecule.

    • In a separate tube, prepare the copper/ligand premix by adding the CuSO₄ stock solution to the THPTA stock solution (a 1:2 to 1:5 molar ratio of Cu:ligand is common). Vortex briefly.

    • Add the copper/ligand premix to the reaction mixture containing the alkyne and azide.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. For less reactive substrates or lower concentrations, the reaction time may be extended up to 24 hours.

    • Protect the reaction from light, especially if using photosensitive compounds.

  • Reaction Monitoring:

    • Monitor the progress of the reaction using an appropriate analytical technique such as LC-MS or HPLC to confirm the formation of the desired product.

  • Quenching and Purification:

    • Once the reaction is complete, quench the reaction by adding an EDTA solution to chelate the copper catalyst.

    • Purify the final conjugate using a suitable method to remove unreacted starting materials, catalyst, and byproducts. For biomolecules, dialysis or size-exclusion chromatography are often effective. For small molecules, HPLC purification may be necessary.

Experimental Workflow Diagram

The following diagram illustrates the general experimental workflow for the CuAAC reaction.

G start Start prep_reagents Prepare Stock Solutions (Alkyne, Azide, CuSO4, Ligand, Na-Ascorbate) start->prep_reagents mix_reactants Mix Alkyne and Azide Reactants in Buffer/Solvent prep_reagents->mix_reactants add_catalyst Add Premixed CuSO4/Ligand Solution mix_reactants->add_catalyst initiate_reaction Initiate with Freshly Prepared Sodium Ascorbate add_catalyst->initiate_reaction incubate Incubate at Room Temperature (1-24 hours) initiate_reaction->incubate monitor Monitor Reaction Progress (LC-MS / HPLC) incubate->monitor quench Quench Reaction (e.g., with EDTA) monitor->quench purify Purify Conjugate (Dialysis / SEC / HPLC) quench->purify analyze Characterize Final Product purify->analyze end End analyze->end

Caption: General experimental workflow for a CuAAC reaction.

Troubleshooting

  • Low Yield:

    • Ensure all solvents are properly degassed to prevent oxidation of the Cu(I) catalyst.

    • Use freshly prepared sodium ascorbate solution.

    • Optimize the molar ratios of reactants and catalyst components.

    • Increase the reaction time or temperature if necessary.

  • Side Product Formation:

    • Alkyne homocoupling (Glaser coupling) can be a side reaction. This can be minimized by ensuring thorough deoxygenation and using an adequate excess of sodium ascorbate.

  • Poor Solubility:

    • Adjust the solvent system. A co-solvent such as DMSO or DMF may be required for hydrophobic molecules in aqueous buffers.

These application notes and protocols are intended to serve as a guide. Optimization of the reaction conditions may be necessary for specific applications and substrates.

References

Application Notes and Protocols for Protein Labeling with APN-C3-PEG4-alkyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

APN-C3-PEG4-alkyne is a heterobifunctional linker designed for the selective labeling of proteins. This reagent facilitates a two-step labeling process that combines high selectivity for cysteine residues with the versatility of click chemistry. The linker consists of three key components:

  • An Arylpropiolonitrile (APN) group: This moiety reacts specifically with the thiol groups of cysteine residues, forming a stable covalent bond. This "thiol-click" reaction is noted for its high selectivity and the stability of the resulting conjugate, offering an advantage over traditional maleimide-based labeling, which can be prone to reversibility.

  • A PEG4 spacer : The polyethylene glycol spacer enhances the solubility of the linker and the labeled protein in aqueous buffers, reducing aggregation and improving accessibility for subsequent reactions.

  • A terminal Alkyne group : This functional group enables the attachment of a wide variety of reporter molecules, such as fluorophores, biotin, or drug molecules, through a highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".

These features make this compound a powerful tool for a range of applications in proteomics, drug development, and molecular biology, including protein identification, visualization, and the creation of antibody-drug conjugates.

Data Presentation

Table 1: Reagents for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

ReagentStock ConcentrationFinal ConcentrationPurpose
Azide-functionalized reporter molecule (e.g., Biotin-Azide, Fluorescent Azide)10 mM in DMSO100 µMReporter molecule for detection or enrichment
Copper(II) Sulfate (CuSO₄)50 mM in H₂O1 mMSource of copper catalyst
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)100 mM in H₂O5 mMCopper(I)-stabilizing ligand
Sodium Ascorbate100 mM in H₂O (prepare fresh)5 mMReducing agent to generate Cu(I) from Cu(II)
Labeled Protein (from Step 1)1-5 mg/mL-The protein to be conjugated with the reporter molecule
Reaction BufferPBS or Tris buffer (pH 7.4)-Maintain optimal pH for the reaction

Experimental Protocols

Protocol 1: Cysteine-Specific Labeling of Proteins with this compound

This protocol describes the first step of the labeling process, where the APN group of the linker reacts with cysteine residues on the target protein.

Materials:

  • Protein of interest (containing accessible cysteine residues)

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS) or Tris buffer, pH 7.4-8.0

  • Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)), optional

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation:

    • Dissolve the protein of interest in the reaction buffer to a final concentration of 1-5 mg/mL.

    • If the cysteine residues are oxidized (forming disulfide bonds), pre-treat the protein with a reducing agent. For example, incubate with 1-10 mM DTT for 30 minutes at room temperature, followed by removal of the DTT using a desalting column.

  • Labeling Reaction:

    • Prepare a stock solution of this compound in a compatible organic solvent like DMSO (e.g., 10 mM).

    • Add the this compound stock solution to the protein solution to achieve a 5- to 20-fold molar excess of the linker over the protein. The optimal ratio should be determined empirically for each protein.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.

  • Removal of Excess Linker:

    • After the incubation, remove the unreacted this compound using a desalting column or by dialysis against the reaction buffer.

  • Verification of Labeling (Optional):

    • The successful incorporation of the alkyne group can be confirmed by mass spectrometry (observing a mass shift corresponding to the mass of the linker).

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the second step, where an azide-containing reporter molecule is attached to the alkyne-functionalized protein.

Materials:

  • Alkyne-labeled protein (from Protocol 1)

  • Azide-functionalized reporter molecule (e.g., Biotin-Azide, Alexa Fluor 488 Azide)

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or a similar copper(I)-stabilizing ligand

  • Sodium Ascorbate (prepare fresh)

  • Reaction Buffer: PBS or Tris buffer, pH 7.4

  • Desalting column or dialysis cassette

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of all reagents as described in Table 1. Ensure the sodium ascorbate solution is freshly made.

  • Click Reaction:

    • In a microcentrifuge tube, combine the alkyne-labeled protein and the azide-functionalized reporter molecule (typically at a 5- to 10-fold molar excess over the protein).

    • Add the THPTA ligand to the reaction mixture.

    • Add the CuSO₄ solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Gently mix the components and incubate at room temperature for 1-2 hours, protected from light if using a fluorescent reporter.

  • Purification of the Labeled Protein:

    • Remove the excess reagents (copper, ligand, unreacted azide) by using a desalting column or dialysis.

  • Analysis of Final Labeled Protein:

    • The final labeled protein can be analyzed by various methods depending on the reporter molecule used:

      • SDS-PAGE with in-gel fluorescence scanning: for fluorescently labeled proteins.

      • Western blot with streptavidin-HRP: for biotinylated proteins.

      • Mass spectrometry: to confirm the final conjugate.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Cysteine Labeling cluster_step2 Step 2: Click Chemistry cluster_analysis Downstream Analysis protein Protein with Cysteine reaction1 Thiol-Click Reaction (pH 7.4-8.0, 2-4h, RT) protein->reaction1 apn_alkyne This compound apn_alkyne->reaction1 labeled_protein Alkyne-Labeled Protein reaction2 CuAAC Reaction (CuSO4, THPTA, NaAsc, RT) labeled_protein->reaction2 reaction1->labeled_protein azide_reporter Azide-Reporter (Biotin/Fluorophore) azide_reporter->reaction2 final_product Final Labeled Protein analysis SDS-PAGE / Western Blot / Mass Spectrometry final_product->analysis reaction2->final_product

Caption: Experimental workflow for protein labeling.

signaling_pathway cluster_thiol_click Thiol-Click Reaction cluster_cuaac Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cysteine Protein-Cysteine (-SH) conjugate1 Stable Thioether Bond (Alkyne-Labeled Protein) cysteine->conjugate1 apn This compound apn->conjugate1 Selective Reaction alkyne Alkyne-Labeled Protein triazole Stable Triazole Linkage (Final Conjugate) alkyne->triazole azide Azide-Reporter azide->triazole catalyst Cu(I) Catalyst catalyst->triazole

Caption: Chemical reactions in the labeling process.

Application Notes and Protocols for the Purification of APN-C3-PEG4-Alkyne Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

APN-C3-PEG4-alkyne is a heterobifunctional linker that plays a crucial role in the development of targeted therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs).[1][2] This linker contains an Aminopeptidase N (APN) inhibitor moiety, a PEG4 spacer, and a terminal alkyne group for click chemistry applications.[3][4] The APN component allows for targeting of cells overexpressing this enzyme, which is implicated in various pathological processes, including tumor growth and angiogenesis.[5] The PEG4 spacer enhances solubility and provides optimal spacing, while the alkyne group enables covalent conjugation to biomolecules functionalized with an azide group through a highly efficient and specific click reaction.

Following the conjugation of this compound to a biomolecule of interest (e.g., a protein, antibody, or another small molecule), a critical step in the workflow is the purification of the resulting conjugate. This process is essential to remove unreacted starting materials, excess linker, and any side products, ensuring the final product's purity, homogeneity, and suitability for downstream applications. This document provides detailed application notes and protocols for the purification of this compound conjugates, focusing on established chromatographic techniques.

Purification Strategies

The purification of this compound conjugates typically involves a multi-step approach leveraging the physicochemical properties of the conjugate and potential impurities. The most common and effective methods are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Size Exclusion Chromatography (SEC).

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for purifying PEGylated small molecules and peptides based on their hydrophobicity. The separation occurs on a non-polar stationary phase with a polar mobile phase. The elution of the components is achieved by gradually increasing the concentration of an organic solvent in the mobile phase. RP-HPLC can effectively separate the desired conjugate from unreacted starting materials and other impurities with different polarities.

  • Size Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their hydrodynamic radius (size). This method is particularly useful for removing small molecules, such as excess unconjugated this compound linker, from a much larger conjugated biomolecule (e.g., a protein or antibody). Larger molecules elute first as they are excluded from the pores of the chromatography medium, while smaller molecules penetrate the pores and elute later. Recovery rates for SEC are typically high, often exceeding 90%.

The choice of the primary purification method and the need for subsequent polishing steps will depend on the nature of the biomolecule conjugated to the this compound linker and the specific requirements of the downstream application.

Data Presentation

The following tables summarize typical quantitative data obtained during the purification of this compound conjugates. These values are illustrative and may vary depending on the specific conjugate and experimental conditions.

Table 1: Illustrative Purification Yield and Purity of a Small Molecule-APN-C3-PEG4-Alkyne Conjugate via RP-HPLC.

Purification StepSampleTotal Amount (mg)Purity (%)Yield (%)
1Crude Reaction Mixture10045100
2Pooled RP-HPLC Fractions40>9589
3Final Product38>9884

Table 2: Illustrative Purification Yield and Purity of a Protein-APN-C3-PEG4-Alkyne Conjugate via a Two-Step Procedure (SEC and RP-HPLC).

Purification StepSampleTotal Protein (mg)Purity (%)Monomer Content (%)Yield (%)
1Crude Conjugation Reaction506090100
2SEC Eluate (Monomer Peak)4585>9890
3Pooled RP-HPLC Fractions40>97>9989
4Final Conjugate38>99>9984

Experimental Protocols

Protocol 1: Purification of a Small Molecule-APN-C3-PEG4-Alkyne Conjugate by Reverse-Phase HPLC (RP-HPLC)

This protocol is suitable for the purification of conjugates where the biomolecule is a small molecule or a peptide.

Materials:

  • Crude reaction mixture containing the this compound conjugate

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • RP-HPLC system with a UV detector

  • Preparative C18 column (e.g., 10 µm particle size, 100 Å pore size)

  • Fraction collector

  • Lyophilizer

Methodology:

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal volume of a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase). Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Setup:

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Water with 0.1% TFA / 5% ACN with 0.1% TFA).

    • Set the flow rate appropriate for the column dimensions (e.g., 5-20 mL/min for a preparative column).

    • Set the UV detector to a wavelength where the conjugate has significant absorbance (e.g., 254 nm or 280 nm).

  • Chromatographic Separation:

    • Inject the prepared sample onto the column.

    • Elute the components using a linear gradient of increasing acetonitrile concentration. A typical gradient might be from 5% to 95% ACN over 30-60 minutes. The optimal gradient will need to be determined empirically.

  • Fraction Collection: Collect fractions corresponding to the peak of the desired conjugate.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Product Recovery: Pool the pure fractions and remove the organic solvent by rotary evaporation. Lyophilize the aqueous solution to obtain the purified conjugate as a solid.

Protocol 2: Purification of a Protein-APN-C3-PEG4-Alkyne Conjugate by Size Exclusion Chromatography (SEC) followed by RP-HPLC

This two-step protocol is designed for the purification of larger biomolecule conjugates, such as proteins or antibodies.

Part A: Size Exclusion Chromatography (SEC) for Removal of Unconjugated Linker

Materials:

  • Crude conjugation reaction mixture

  • SEC system (e.g., FPLC)

  • SEC column with an appropriate molecular weight cut-off (e.g., Superdex 75 or Superdex 200)

  • SEC running buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Fraction collector

Methodology:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the SEC running buffer.

  • Sample Loading: Load the crude conjugation reaction mixture onto the column. The sample volume should typically not exceed 2-5% of the total column volume for optimal resolution.

  • Elution and Fraction Collection: Elute the sample with the SEC running buffer at a flow rate recommended for the column. Collect fractions corresponding to the high molecular weight peak, which contains the protein conjugate. The smaller, unconjugated linker will elute in later fractions.

  • Analysis: Analyze the collected fractions by SDS-PAGE and UV-Vis spectroscopy to confirm the presence of the protein conjugate and the removal of the excess linker.

Part B: Reverse-Phase HPLC (RP-HPLC) for Polishing

Materials:

  • Pooled SEC fractions containing the protein conjugate

  • RP-HPLC system with a UV detector

  • Preparative or semi-preparative C4 or C8 column (wider pore size, e.g., 300 Å, is often preferred for proteins)

  • HPLC-grade water, acetonitrile (ACN), and trifluoroacetic acid (TFA)

  • Fraction collector

  • Lyophilizer or buffer exchange system

Methodology:

  • Sample Preparation: If necessary, concentrate the pooled SEC fractions. Acidify the sample by adding TFA to a final concentration of 0.1%.

  • HPLC Setup:

    • Equilibrate the C4 or C8 column with the initial mobile phase (e.g., 95% Water with 0.1% TFA / 5% ACN with 0.1% TFA).

    • Set the appropriate flow rate and UV detection wavelength (e.g., 280 nm).

  • Chromatographic Separation: Inject the sample and elute with a suitable gradient of increasing ACN concentration.

  • Fraction Collection and Analysis: Collect fractions corresponding to the main peak of the purified conjugate and analyze their purity by analytical RP-HPLC and/or mass spectrometry.

  • Product Recovery: Pool the pure fractions. For proteins, it is often preferable to perform a buffer exchange into a suitable storage buffer rather than lyophilization from an acidic solution.

Visualizations

Signaling Pathway Diagram

APN_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Angiogenic Factors Angiogenic Factors APN Aminopeptidase N (CD13) Angiogenic Factors->APN Upregulates Expression APN_Inhibitor This compound Conjugate APN_Inhibitor->APN Inhibits Ras Ras APN->Ras Activates Raf Raf Ras->Raf PI3K PI3K Ras->PI3K MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Cell Proliferation Cell Proliferation ERK->Cell Proliferation Akt Akt PI3K->Akt Akt->Angiogenesis Invasion Invasion Akt->Invasion

Caption: Signaling pathway of Aminopeptidase N (CD13) in angiogenesis and cancer progression, and the inhibitory action of an APN-targeting conjugate.

Experimental Workflow Diagram

Purification_Workflow cluster_synthesis Conjugation cluster_purification Purification cluster_analysis Analysis and Final Product Start Crude this compound Conjugation Reaction Mixture SEC Size Exclusion Chromatography (SEC) (Optional, for large biomolecules) Start->SEC Removal of excess linker RP_HPLC Reverse-Phase HPLC (RP-HPLC) Start->RP_HPLC Direct purification for small molecules SEC->RP_HPLC Polishing step Purity_Check Purity Analysis (Analytical HPLC, MS, SDS-PAGE) RP_HPLC->Purity_Check Purity_Check->RP_HPLC Further purification required Final_Product Purified this compound Conjugate (>95% Purity) Purity_Check->Final_Product Meets specifications

Caption: General experimental workflow for the purification of this compound conjugates.

References

Applications of PEGylated Linkers in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, has emerged as a cornerstone technology in drug discovery and development. The use of PEGylated linkers offers a versatile strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents, including small molecules, peptides, proteins, and antibodies. These linkers act as flexible, hydrophilic spacers that can enhance drug solubility, prolong circulation half-life, reduce immunogenicity, and enable targeted drug delivery. This document provides detailed application notes, experimental protocols, and data on the use of PEGylated linkers in various drug discovery contexts.

Key Applications of PEGylated Linkers

PEGylated linkers are instrumental in several key areas of drug discovery, fundamentally improving the therapeutic potential of a wide range of molecules.[1][2]

Antibody-Drug Conjugates (ADCs)

In ADCs, PEGylated linkers connect a potent cytotoxic payload to a monoclonal antibody (mAb), enabling targeted delivery to cancer cells.[3] The hydrophilic nature of the PEG linker can:

  • Improve Solubility and Stability: Counteract the hydrophobicity of the cytotoxic drug, reducing aggregation and improving the overall solubility and stability of the ADC.[4]

  • Enhance Pharmacokinetics: The PEG chain creates a hydrophilic shield that can reduce clearance, leading to a longer circulation half-life.[3]

  • Increase Drug-to-Antibody Ratio (DAR): By mitigating aggregation, PEGylated linkers allow for a higher number of drug molecules to be attached to a single antibody, potentially increasing efficacy.

  • Reduce Immunogenicity: The shielding effect of PEG can mask the drug payload from the immune system, reducing the risk of an immune response.

A notable example is Trastuzumab emtansine (T-DM1), an ADC used for HER2-positive breast cancer, which utilizes a stable linker to connect the antibody to the cytotoxic agent.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins through the ubiquitin-proteasome system. They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. PEGylated linkers are frequently used in PROTAC design to:

  • Increase Solubility: PROTACs are often large, complex molecules with poor water solubility. PEG linkers significantly improve their solubility and cell permeability.

  • Optimize Ternary Complex Formation: The length and flexibility of the PEG linker are critical for the effective formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for ubiquitination and subsequent degradation.

  • Improve Pharmacokinetics: PEGylation can enhance the in vivo stability and half-life of PROTACs.

Statistically, PEG linkers are the most common type of linker used in reported PROTAC molecules, with 54% incorporating a PEG moiety.

Small Molecule, Peptide, and Protein Drug Modification

PEGylation is a well-established strategy to improve the therapeutic properties of small molecules, peptides, and proteins. The benefits include:

  • Increased Half-Life: By increasing the hydrodynamic volume of the molecule, PEGylation reduces renal clearance and protects against enzymatic degradation, leading to a significantly longer circulation time.

  • Enhanced Solubility: PEGylation can dramatically increase the water solubility of hydrophobic drugs, enabling intravenous administration.

  • Reduced Immunogenicity: The PEG chain can mask antigenic sites on proteins and peptides, reducing their recognition by the immune system.

  • Improved Stability: PEGylation can protect therapeutic proteins from proteolysis.

Liposomal and Nanoparticle Drug Delivery

PEGylated lipids are commonly used to create "stealth" liposomes and nanoparticles. The PEG layer on the surface of these delivery vehicles provides several advantages:

  • Prolonged Circulation: The hydrophilic PEG coating reduces recognition and uptake by the reticuloendothelial system (RES), leading to a longer circulation half-life and increased accumulation at tumor sites through the enhanced permeability and retention (EPR) effect.

  • Improved Stability: PEGylation can enhance the stability of liposomes in biological fluids.

  • Reduced Immunogenicity: The PEG coating can decrease the immunogenicity of the nanocarrier.

Doxil®, a PEGylated liposomal formulation of doxorubicin, is a classic example of this technology's success in cancer therapy.

Quantitative Data on the Effects of PEGylation

The following tables summarize quantitative data from various studies, illustrating the impact of PEGylated linkers on drug efficacy and pharmacokinetics.

Table 1: Impact of PEGylation on Drug Efficacy (IC50 Values)

Drug/FormulationCell LineIC50 (Non-PEGylated)IC50 (PEGylated)Fold ChangeReference
Doxorubicin NiosomesMCF-726.4 µg/mL36.4 µg/mL0.73
Curcumin NiosomesMCF-757.1 µg/mL64.6 µg/mL0.88
Doxorubicin-Curcumin NiosomesMCF-715.8 µg/mL20.7 µg/mL0.76
Letrozole NanoliposomesMCF-757.58 µg/mL18.60 µg/mL3.1
Cisplatin NanoliposomesBreast Cancer Lines140.8 µg/mL58.1 µg/mL2.4
Gingerol NanoliposomesMCF-791.35 µM60.5 µM1.5
Oleuropein Nanoliposomes22Rv1 (Prostate Cancer)391.47 µM132.23 µM3.0
Phenothiazine Derivatives (PPF)CT-26> 0.2 mM0.14 mM>1.4
Phenothiazine Derivatives (PPF)HepG2> 0.2 mM0.10 mM>2.0
Platinum(IV) Complex (Cisplatin)A2780cis~2.5 µM~0.5 µM (PEG400)5.0

Table 2: Impact of PEGylation on Drug Half-Life

Drug/MoleculePEG SizeHalf-Life (Non-PEGylated)Half-Life (PEGylated)Fold IncreaseReference
Tissue Inhibitor of Metalloproteinases-1 (TIMP-1)20 kDa1.1 h28 h25.5
Filgrastim (G-CSF)20 kDa3.5-3.8 h42 h~11-12
Equine Anti-SARS-CoV-2 F(ab')210 kDa38.32 h71.41 h1.86
Camptothecin Conjugate60 kDa Polymer2.1 h (release-limited)14.2 h (conjugate)6.8
General PEG6 kDa-18 min-
General PEG50 kDa-16.5 h-

Experimental Protocols

Protocol 1: PEGylation of an Antibody with an NHS-PEG Linker

This protocol describes a general method for labeling an antibody with a PEG linker activated with an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., lysine residues) on the antibody.

Materials:

  • Antibody (e.g., IgG) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0

  • NHS-PEGn Linker (moisture-sensitive)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Dialysis or gel filtration equipment for purification

Procedure:

  • Preparation of Antibody:

    • Dissolve or buffer exchange the antibody into an amine-free buffer like PBS at a concentration of 1-10 mg/mL. Buffers containing primary amines (e.g., Tris or glycine) must be avoided as they will compete with the reaction.

  • Preparation of NHS-PEGn Solution:

    • Equilibrate the vial of the NHS-PEGn linker to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a 10 mM stock solution of the NHS-PEGn linker by dissolving it in anhydrous DMSO or DMF. Do not prepare stock solutions for storage as the NHS ester is readily hydrolyzed.

  • PEGylation Reaction:

    • Calculate the required volume of the NHS-PEGn solution to achieve the desired molar excess. A 20-fold molar excess is a common starting point for labeling IgG.

    • Slowly add the calculated volume of the NHS-PEGn solution to the antibody solution while gently stirring. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS-PEGn linker.

    • Incubate for 30 minutes at room temperature.

  • Purification of the PEGylated Antibody:

    • Remove unreacted PEG linker and byproducts by dialysis against PBS or by using a gel filtration column (e.g., Sephadex G-25).

  • Characterization:

    • Characterize the resulting PEGylated antibody using techniques such as SDS-PAGE to confirm the increase in molecular weight, and UV-Vis spectroscopy to determine the protein concentration. Mass spectrometry can be used to determine the degree of PEGylation.

Protocol 2: Synthesis of a PROTAC using a PEG Linker

This protocol provides a general workflow for synthesizing a PROTAC by coupling a target protein ligand and an E3 ligase ligand using a bifunctional PEG linker. This example assumes the use of a PEG linker with a terminal alcohol that is activated, coupled to the E3 ligase ligand, and then coupled to the protein of interest (POI) ligand.

Materials:

  • Protein of Interest (POI) ligand with a carboxylic acid group

  • Amine-containing E3 ligase ligand

  • Benzyl-PEG-alcohol linker

  • Anhydrous Dichloromethane (DCM), Dimethylformamide (DMF)

  • Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)

  • p-Toluenesulfonyl chloride (TsCl)

  • PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Activation of the PEG Linker (Tosylation):

    • Dissolve the Benzyl-PEG-alcohol (1.0 eq) in anhydrous DCM.

    • Add TEA (1.5 eq) and cool the reaction to 0°C.

    • Slowly add a solution of TsCl (1.2 eq) in anhydrous DCM.

    • Stir the reaction at room temperature overnight.

    • Purify the tosylated PEG linker (Benzyl-PEG-OTs) by flash column chromatography.

  • Coupling of the Activated PEG Linker to the E3 Ligase Ligand:

    • Dissolve the amine-containing E3 ligase ligand (1.0 eq) and the Benzyl-PEG-OTs (1.1 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) to the reaction mixture.

    • Stir the reaction at 60°C overnight under an inert atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Purify the E3 ligase ligand-linker conjugate by preparative HPLC.

  • Coupling of the E3 Ligase Ligand-Linker to the POI Ligand:

    • Dissolve the POI ligand with a terminal carboxylic acid (1.0 eq), the purified E3 ligase ligand-linker conjugate (1.0 eq), and PyBOP (1.2 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature overnight under an inert atmosphere.

    • Monitor the reaction progress by LC-MS.

  • Purification of the Final PROTAC:

    • Purify the final PROTAC molecule by preparative HPLC.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.

Protocol 3: Preparation of PEGylated Liposomes by the Thin-Film Hydration Method

This protocol describes the preparation of PEGylated liposomes using the thin-film hydration technique, a common method for encapsulating hydrophilic drugs.

Materials:

  • Lipids (e.g., Phosphatidylcholine (PC), Cholesterol (Chol))

  • PEGylated lipid (e.g., DSPE-PEG2000)

  • Organic solvent (e.g., chloroform/methanol mixture, 2:1 v/v)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Drug to be encapsulated (dissolved in the aqueous buffer)

  • Rotary evaporator

  • Sonication or extrusion equipment

Procedure:

  • Lipid Film Formation:

    • Dissolve the lipids (PC and Chol) and the PEGylated lipid (DSPE-PEG2000) in the organic solvent mixture in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.

    • Dry the lipid film under vacuum for at least 2 hours (or overnight) to remove any residual solvent.

  • Hydration of the Lipid Film:

    • Hydrate the dried lipid film by adding the aqueous buffer (containing the dissolved drug, if applicable) to the flask. The temperature of the hydration buffer should be above the phase transition temperature (Tc) of the lipids.

    • Agitate the flask by vortexing or gentle shaking to disperse the lipid film and form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain unilamellar vesicles (ULVs) of a desired size, the MLV suspension can be subjected to sonication (using a bath or probe sonicator) or extrusion through polycarbonate membranes with a defined pore size.

  • Purification:

    • Remove any unencapsulated drug by dialysis, gel filtration, or centrifugation.

  • Characterization:

    • Characterize the PEGylated liposomes for their size distribution and polydispersity index (PDI) using Dynamic Light Scattering (DLS), and for their surface charge using zeta potential measurement.

    • Determine the encapsulation efficiency by quantifying the amount of encapsulated drug versus the total amount of drug used.

Protocol 4: In Vitro Cytotoxicity MTT Assay

This protocol outlines a standard MTT assay to evaluate the cytotoxicity of a PEGylated drug on a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • PEGylated drug and non-PEGylated control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of the PEGylated drug and the non-PEGylated control in culture medium.

    • Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include wells with medium only as a negative control.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or 690 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control cells.

    • Plot the cell viability against the drug concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).

Visualizations: Signaling Pathways and Experimental Workflows

HER2 Signaling Pathway and the Mechanism of T-DM1

The following diagram illustrates the HER2 signaling pathway, which is often overactive in certain types of breast cancer, and the mechanism by which the ADC Trastuzumab emtansine (T-DM1) exerts its therapeutic effect. Trastuzumab binds to the HER2 receptor, leading to its internalization and subsequent release of the cytotoxic payload DM1, which disrupts microtubule dynamics and induces apoptosis.

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand HER3_Receptor HER3 Receptor Ligand->HER3_Receptor Binds T-DM1 T-DM1 HER2_Receptor HER2 Receptor T-DM1->HER2_Receptor Binds PI3K PI3K HER2_Receptor->PI3K Activates RAS RAS HER2_Receptor->RAS Activates Endosome Endosome HER2_Receptor->Endosome Internalization HER3_Receptor->HER2_Receptor Heterodimerizes AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates ERK->Proliferation Lysosome Lysosome Endosome->Lysosome Fusion DM1 DM1 Lysosome->DM1 Releases Microtubule Disruption Microtubule Disruption DM1->Microtubule Disruption Apoptosis Apoptosis Microtubule Disruption->Apoptosis ADC_Workflow start Start design ADC Design (Target, Antibody, Linker, Payload) start->design synthesis Synthesis & Conjugation design->synthesis purification Purification synthesis->purification characterization Physicochemical Characterization (DAR, Aggregation, Stability) purification->characterization in_vitro In Vitro Evaluation (Binding, Cytotoxicity, Internalization) characterization->in_vitro in_vivo In Vivo Evaluation (Pharmacokinetics, Efficacy, Toxicology) in_vitro->in_vivo end End in_vivo->end PROTAC_Workflow start Start design PROTAC Design (Target Ligand, Linker, E3 Ligase Ligand) start->design synthesis Chemical Synthesis design->synthesis purification Purification & Characterization synthesis->purification biochemical_assays Biochemical Assays (Binding Affinity, Ternary Complex Formation) purification->biochemical_assays cellular_assays Cellular Assays (Degradation, Cytotoxicity, Off-target Effects) biochemical_assays->cellular_assays in_vivo In Vivo Studies (PK/PD, Efficacy in Animal Models) cellular_assays->in_vivo end End in_vivo->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing APN-C3-PEG4-Alkyne Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the conjugation efficiency of APN-C3-PEG4-alkyne with azide-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What is the role of each component in the this compound molecule?

  • APN (Aminopeptidase N): This is a targeting ligand that binds to the APN receptor (also known as CD13), which is overexpressed on the surface of many cancer cells. Its inclusion is intended to direct the conjugated molecule to these specific cells.

  • C3 (Propargyl): This is a short, rigid linker that provides a stable connection point.

  • PEG4 (Tetraethylene Glycol): This is a flexible, hydrophilic spacer. Its primary roles are to increase the solubility of the molecule in aqueous buffers, reduce steric hindrance during the conjugation reaction, and minimize non-specific binding of the final conjugate.

  • Alkyne: This is the functional group that participates in the click chemistry reaction, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), to form a stable triazole linkage with an azide-containing molecule.

Q2: What are the critical parameters to consider for optimizing CuAAC reaction efficiency?

The efficiency of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is influenced by several factors. Key parameters to optimize include the choice and concentration of the copper source, the reducing agent, and the copper-chelating ligand. Additionally, reactant concentrations, solvent system, temperature, and reaction time play crucial roles in maximizing conjugation yield.

Q3: How can I monitor the progress of the conjugation reaction?

Reaction progress can be monitored using various analytical techniques. The most common methods include:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To identify the formation of the product and the consumption of starting materials.

  • HPLC (High-Performance Liquid Chromatography): To quantify the remaining starting materials and the formed product.

  • SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): If one of the components is a protein, a shift in the band size will indicate successful conjugation.

Troubleshooting Guide

This section addresses common problems encountered during the conjugation of this compound.

Issue 1: Low or No Conjugation Yield

Low or no yield is the most common issue. The following table outlines potential causes and their corresponding solutions.

Potential Cause Recommended Solution
Ineffective Copper(I) Catalyst The Cu(I) catalyst is essential for the reaction but is prone to oxidation to the inactive Cu(II) state. Ensure a fresh solution of a reducing agent like sodium ascorbate is used. Consider using a Cu(I)-stabilizing ligand such as TBTA or BTTAA.
Suboptimal Reactant Concentrations The reaction is bimolecular, so its rate is dependent on the concentration of both the alkyne and azide components. Increase the concentration of one reactant (typically the less expensive or more stable one) to drive the reaction forward.
pH of the Reaction Buffer The optimal pH for CuAAC reactions is typically between 7 and 8. Ensure your buffer system maintains this pH throughout the reaction.
Presence of Chelating Agents Buffers or solutions containing chelating agents (e.g., EDTA, citrate) can sequester the copper catalyst, inhibiting the reaction. Use non-chelating buffers like HEPES or PBS.
Degradation of Reagents Ensure the alkyne and azide reagents have not degraded. Check their purity and consider synthesizing or purchasing fresh batches if necessary.
Issue 2: Poor Solubility of Reagents

If the this compound or the azide-containing molecule has poor solubility in the reaction buffer, it can significantly hinder the reaction rate.

Potential Cause Recommended Solution
Hydrophobic Components The APN ligand or the azide-containing molecule may be hydrophobic.
Insufficient Organic Co-solvent Add a water-miscible organic co-solvent such as DMSO or DMF to the reaction mixture. It is recommended to start with 5-10% (v/v) and increase if necessary, keeping in mind the stability of your biomolecules.

Experimental Protocols

General Protocol for this compound Conjugation via CuAAC

This protocol provides a starting point for the conjugation reaction. Optimization may be required based on the specific azide-containing molecule.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Reaction Buffer (e.g., 100 mM phosphate buffer, pH 7.4)

  • DMSO (if needed for solubility)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO or an appropriate buffer.

    • Prepare a 10 mM stock solution of the azide-containing molecule in a compatible solvent.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of Sodium Ascorbate in water (prepare this fresh).

    • Prepare a 10 mM stock solution of TBTA or THPTA in DMSO.

  • Set up the Reaction:

    • In a microcentrifuge tube, add the azide-containing molecule to achieve a final concentration of 100 µM.

    • Add the this compound to achieve a final concentration of 200 µM (a 2-fold molar excess is a good starting point).

    • Add the copper-stabilizing ligand (TBTA or THPTA) to a final concentration of 100 µM.

    • Add CuSO₄ to a final concentration of 50 µM.

    • Initiate the reaction by adding Sodium Ascorbate to a final concentration of 1 mM.

    • Adjust the final volume with the reaction buffer.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight, which may be beneficial for sensitive biomolecules.

  • Quenching and Purification:

    • The reaction can be quenched by adding EDTA to chelate the copper.

    • Purify the conjugate using an appropriate method, such as size-exclusion chromatography (SEC), reversed-phase HPLC, or affinity chromatography.

  • Analysis:

    • Analyze the purified conjugate by LC-MS to confirm the identity and purity of the product.

Visualizations

G cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_analysis Purification & Analysis APN_alkyne This compound Stock Solution Mix Combine Reagents in Buffer (pH 7.4) APN_alkyne->Mix Azide_mol Azide-Molecule Stock Solution Azide_mol->Mix CuSO4 CuSO4 Stock Solution CuSO4->Mix Ascorbate Sodium Ascorbate Stock Solution (Fresh) Ascorbate->Mix Ligand TBTA/THPTA Stock Solution Ligand->Mix Purify Purification (e.g., HPLC, SEC) Mix->Purify Incubate (1-4h @ RT or O/N @ 4°C) Analyze Analysis (e.g., LC-MS, SDS-PAGE) Purify->Analyze

Caption: Workflow for this compound conjugation via CuAAC.

G Start Low Conjugation Efficiency Check_Catalyst Is the Cu(I) catalyst active? Start->Check_Catalyst Check_Reagents Are reagent concentrations optimal? Check_Catalyst->Check_Reagents Yes Solution_Catalyst Add fresh Sodium Ascorbate. Use a stabilizing ligand (TBTA/THPTA). Check_Catalyst->Solution_Catalyst No Check_Solubility Are all components soluble? Check_Reagents->Check_Solubility Yes Solution_Reagents Increase concentration of one reactant. Check_Reagents->Solution_Reagents No Check_Buffer Is the buffer system correct? Check_Solubility->Check_Buffer Yes Solution_Solubility Add organic co-solvent (e.g., DMSO). Check_Solubility->Solution_Solubility No Solution_Buffer Use non-chelating buffer (HEPES, PBS). Ensure pH is 7-8. Check_Buffer->Solution_Buffer No

Caption: Troubleshooting logic for low conjugation yield.

Technical Support Center: APN-C3-PEG4-alkyne Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with APN-C3-PEG4-alkyne and similar PROTAC molecules.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common solubility issues encountered during your experiments.

Problem: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer.

Possible Cause: The concentration of this compound in the final aqueous solution exceeds its thermodynamic solubility limit. PROTACs, due to their high molecular weight and lipophilicity, often have very low aqueous solubility.

Solutions:

  • Lower the Final Concentration: Determine the maximum achievable concentration in your final buffer by performing a solubility test.

  • Use Co-solvents: If compatible with your experimental system, introduce a small percentage (e.g., 1-5%) of a pharmaceutically acceptable co-solvent such as ethanol, PEG 400, or propylene glycol to the final aqueous buffer.

  • Optimize Buffer Conditions: Adjust the pH of the buffer. If the PROTAC contains ionizable groups, altering the pH can significantly impact solubility. For instance, basic nitrogen groups will be more soluble at a lower pH.

Problem: The compound dissolves initially but crashes out of solution over time.

Possible Cause: The initial dissolution may form a supersaturated, kinetically soluble state which is not thermodynamically stable. Over time, the compound equilibrates and precipitates out to its true solubility limit.

Solutions:

  • Amorphous Solid Dispersions (ASDs): For pre-clinical or in-vivo studies, consider formulating the compound as an ASD. This involves dispersing the PROTAC in a polymer matrix, which can help maintain a supersaturated state in solution.

  • Use of Surfactants: Incorporating a small amount of a non-ionic surfactant, like Poloxamer 188, can help to wet the compound and improve its dissolution profile.

Problem: Solubility measurements are inconsistent between experiments.

Possible Cause: Inconsistencies can arise from several factors including variations in the solid form of the compound, inaccurate stock solution concentrations, or compound degradation.

Solutions:

  • Verify Stock Concentration: Use a quantitative method like HPLC-UV or LC-MS to confirm the precise concentration of your DMSO stock solution.

  • Assess Compound Stability: Use HPLC to measure the concentration of this compound in your aqueous buffer over a time course (e.g., 0, 2, 6, 24 hours) to check for degradation.

  • Characterize the Solid State: The solid form of the compound (amorphous vs. crystalline) can significantly affect solubility. While amorphous forms are often more soluble, they can be less stable.

Frequently Asked Questions (FAQs)

Q1: Isn't the PEG4 linker in this compound supposed to guarantee good water solubility?

A1: While polyethylene glycol (PEG) linkers are incorporated into PROTAC design to enhance hydrophilicity and improve aqueous solubility, the overall solubility of the molecule is a composite property.[1][2] It is influenced by the two ligands (the warhead and the E3 ligase binder) and the linker.[1] PROTACs are often large, complex molecules that fall into the "beyond Rule of Five" (bRo5) chemical space, predisposing them to low solubility despite the presence of a PEG chain.[1] If the other components of the PROTAC are highly hydrophobic, the PEG4 linker may not be sufficient to overcome their poor solubility characteristics.

Q2: What is a typical aqueous solubility for a PROTAC molecule?

A2: The aqueous solubility of PROTACs can be very low. For example, the VHL-based PROTAC ARCC-4 was determined to have a saturation solubility of just 16.3 ± 7.0 ng/mL in a pH 6.8 phosphate buffer.[3] Generally, a solubility of >60 μg/mL is considered a good goal in early drug discovery.

Q3: What are the best initial solvents to try for dissolving this compound?

A3: For creating stock solutions, polar aprotic solvents like DMSO, DMF, or DMA are typically used. For final aqueous solutions, it is crucial to minimize the percentage of the organic stock solvent. A starting point for troubleshooting is to ensure the final DMSO concentration is well below 1%.

Q4: How can I experimentally determine the solubility of my PROTAC?

A4: A common method is the shake-flask method followed by quantification using HPLC-UV or LC-MS. An excess of the compound is added to the buffer of interest and shaken at a controlled temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered or centrifuged, and the concentration of the dissolved compound in the supernatant is measured.

Data Presentation

Table 1: Exemplary Aqueous Solubility of a PROTAC

CompoundBuffer ConditionTemperatureSolubility
ARCC-40.05 M phosphate buffer (pH 6.8)37 °C16.3 ± 7.0 ng/mL

Table 2: Common Co-solvents for Improving Solubility of Poorly Soluble Compounds

Co-solventTypical Concentration RangeNotes
Dimethyl sulfoxide (DMSO)< 1% in final aqueous solutionCommon for stock solutions, but can have cellular toxicity at higher concentrations.
Ethanol1-10%Generally well-tolerated in many biological assays.
Polyethylene glycol 400 (PEG 400)1-20%A non-volatile, low-toxicity co-solvent.
Propylene glycol1-20%Another commonly used, low-toxicity co-solvent.

Experimental Protocols

Protocol 1: Shake-Flask Method for Determining Thermodynamic Solubility
  • Preparation: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a glass vial.

  • Equilibration: Seal the vial and shake it at a constant temperature (e.g., 25 °C or 37 °C) for 24 to 48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15-30 minutes to pellet the undissolved solid.

  • Sampling: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Dilution: Dilute the supernatant with a suitable solvent (e.g., acetonitrile or a mobile phase component) to a concentration within the linear range of your analytical method.

  • Quantification: Analyze the diluted sample by a validated HPLC-UV or LC-MS method to determine the concentration. A standard curve of the compound should be prepared in the same solvent as the diluted sample.

Visualizations

Troubleshooting_Workflow start Start: Solubility Issue with This compound precip_immediate Precipitate forms immediately upon dilution? start->precip_immediate precip_over_time Precipitate forms over time? precip_immediate->precip_over_time No sol_exceeded Solution: Likely exceeding thermodynamic solubility. precip_immediate->sol_exceeded Yes inconsistent_results Inconsistent solubility results? precip_over_time->inconsistent_results No kinetic_sol Solution: Likely a kinetically soluble, unstable state. precip_over_time->kinetic_sol Yes experimental_error Solution: Likely experimental variability. inconsistent_results->experimental_error Yes action1 Action: 1. Lower final concentration. 2. Use co-solvents (e.g., EtOH, PEG400). 3. Optimize buffer pH. sol_exceeded->action1 action2 Action: 1. Consider Amorphous Solid Dispersion (ASD). 2. Use surfactants (e.g., Poloxamer 188). kinetic_sol->action2 action3 Action: 1. Verify stock concentration (HPLC/LC-MS). 2. Assess compound stability. 3. Characterize solid state. experimental_error->action3 end End: Improved Solubility action1->end action2->end action3->end Solubility_Enhancement_Strategies cluster_intrinsic Intrinsic Properties cluster_strategies Enhancement Strategies cluster_outcome Outcome solubility Poor Aqueous Solubility of this compound cosolvents Co-solvents (e.g., DMSO, EtOH, PEG 400) solubility->cosolvents ph_adjustment pH Adjustment solubility->ph_adjustment asd Amorphous Solid Dispersions (ASDs) solubility->asd surfactants Surfactants (e.g., Poloxamer 188) solubility->surfactants improved_solubility Improved Solubility & Bioavailability cosolvents->improved_solubility ph_adjustment->improved_solubility asd->improved_solubility surfactants->improved_solubility

References

Technical Support Center: Preventing Side Reactions with APN Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use 3-arylpropiolonitrile (APN) linkers and prevent potential side reactions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are APN linkers and what is their primary application?

A1: 3-arylpropiolonitrile (APN) linkers are a class of thiol-specific conjugation reagents.[1] Their primary application is in bioconjugation, where they are used to covalently link molecules (such as drugs, fluorescent dyes, or other probes) to proteins or peptides specifically at cysteine residues.[2][3] This technology is particularly valuable in the development of targeted therapies like antibody-drug conjugates (ADCs).[4]

Q2: What is the reaction mechanism of APN linkers with proteins?

A2: The conjugation of APN linkers to proteins occurs via a highly selective reaction with the thiol group (-SH) of a cysteine residue. The thiol group acts as a nucleophile and attacks the electron-deficient alkyne of the APN linker, resulting in the formation of a stable thioether bond.[2] This reaction is highly specific for thiols, minimizing off-target reactions with other amino acid residues.

Q3: What are the main advantages of APN linkers over maleimide-based linkers?

A3: APN linkers offer several advantages over traditional maleimide-based linkers, primarily related to the stability of the resulting conjugate. The thioether bond formed by APN linkers is significantly more stable than the bond formed by maleimide linkers. Maleimide conjugates are susceptible to a retro-Michael reaction, which can lead to the premature cleavage of the linker and release of the payload in systemic circulation, potentially causing off-target toxicity. APN-based conjugates exhibit greater stability in aqueous media and human plasma.

Q4: What are the optimal reaction conditions for APN linker conjugation?

A4: While optimal conditions can vary depending on the specific protein and linker, a general starting point for APN linker conjugation is to perform the reaction in a phosphate-buffered saline (PBS) buffer at a pH between 7.5 and 9.0. The reaction is typically carried out at room temperature for a duration of 2 to 12 hours.

Troubleshooting Guide

Problem: Low or No Conjugation Yield

Q: I am observing a low yield of my conjugated protein. What are the possible causes and solutions?

A: Low conjugation yield can be attributed to several factors. Below is a troubleshooting guide to help you identify and resolve the issue.

  • Inaccessible Cysteine Residue: The target cysteine residue on your protein may be buried within the protein's three-dimensional structure or involved in a disulfide bond, making it inaccessible to the APN linker.

    • Solution: Consider using a mild reducing agent, such as TCEP (tris(2-carboxyethyl)phosphine), to break any disulfide bonds and expose the cysteine residue. Perform the conjugation under denaturing, yet compatible, conditions to unfold the protein and increase accessibility.

  • Suboptimal Reaction pH: The pH of the reaction buffer is critical for efficient conjugation. The thiol group of cysteine needs to be in its nucleophilic thiolate form for the reaction to proceed efficiently.

    • Solution: Optimize the pH of your reaction buffer. While a pH range of 7.5-9.0 is generally recommended, you may need to perform small-scale experiments at different pH values within this range to find the optimal condition for your specific protein.

  • APN Linker Instability or Low Purity: The APN linker itself may have degraded due to improper storage or may be of low purity.

    • Solution: Ensure your APN linker is stored under the recommended conditions (typically desiccated and protected from light). Verify the purity of your linker using an appropriate analytical method, such as HPLC or NMR.

  • Presence of Competing Thiols: Your protein solution may contain other thiol-containing molecules (e.g., dithiothreitol (DTT) or β-mercaptoethanol from a previous purification step) that are competing with your protein for the APN linker.

    • Solution: Ensure that your protein solution is free of extraneous thiol-containing reagents. This can be achieved by performing a buffer exchange using dialysis or a desalting column prior to the conjugation reaction.

G cluster_start Start: Low Conjugation Yield cluster_checks Initial Checks cluster_solutions Troubleshooting Solutions cluster_end Outcome start Low Yield Observed check_cys Is the target cysteine accessible? start->check_cys check_ph Is the reaction pH optimal (7.5-9.0)? check_cys->check_ph Yes solution_cys Use mild reducing agent (e.g., TCEP). Consider partial denaturation. check_cys->solution_cys No check_linker Is the APN linker pure and active? check_ph->check_linker Yes solution_ph Perform pH optimization experiments. check_ph->solution_ph No solution_linker Verify linker purity and storage conditions. check_linker->solution_linker No solution_buffer Perform buffer exchange to remove competing thiols. check_linker->solution_buffer Yes solution_cys->check_ph solution_ph->check_linker solution_linker->solution_buffer end_node Improved Conjugation Yield solution_buffer->end_node

Caption: Troubleshooting workflow for low APN conjugation yield.
Problem: Protein Aggregation

Q: My protein conjugate is aggregating after the labeling reaction. How can I prevent this?

A: Protein aggregation following conjugation is often due to an increase in the hydrophobicity of the protein-linker-payload complex.

  • Hydrophobic Linker or Payload: The APN linker or the conjugated payload may be hydrophobic, leading to a decrease in the overall solubility of the modified protein.

    • Solution: Consider using an APN linker that incorporates a hydrophilic spacer, such as polyethylene glycol (PEG). PEGylation can significantly improve the solubility and stability of the final conjugate.

  • High Drug-to-Antibody Ratio (DAR): A high number of conjugated molecules per protein can increase hydrophobicity and promote aggregation.

    • Solution: Optimize the molar ratio of the APN linker to the protein during the conjugation reaction to achieve a lower, more controlled DAR.

  • Suboptimal Buffer Conditions: The buffer composition, including pH and ionic strength, can influence protein solubility.

    • Solution: Screen different buffer formulations for the final conjugate. The inclusion of excipients such as polysorbates or sugars may help to stabilize the protein and prevent aggregation.

Problem: Potential for Off-Target Reactions

Q: How can I be sure that the APN linker is only reacting with cysteine and not other amino acids?

A: APN linkers are known for their exquisite chemoselectivity for cysteine residues. However, it is good practice to verify the specificity of the conjugation.

  • High Selectivity of APN Linkers: The reaction chemistry of APN linkers is highly favorable for the nucleophilic thiol group of cysteine over other potentially reactive amino acid side chains, such as the amine group of lysine.

    • Verification: To confirm the site of conjugation, you can perform peptide mapping analysis. This involves digesting the conjugated protein with a protease (e.g., trypsin) and then analyzing the resulting peptides by mass spectrometry (LC-MS/MS) to identify the modified peptide and confirm that the linker is attached to the expected cysteine residue.

Data Presentation

The stability of the linker is a critical parameter for the efficacy and safety of bioconjugates. The following table presents a comparison of the in vivo stability of APN-based and maleimide-based conjugates.

Linker TypeModel SystemIncubation TimeSerum Half-Life (late phase)Reference
APN-based HSA-conjugated AgUox-17.1 hours
Maleimide-based HSA-conjugated AgUox-12.0 hours

HSA: Human Serum Albumin; AgUox: Arthrobacter globiformis urate oxidase

This data demonstrates the superior in vivo stability of the conjugate formed with the APN linker compared to the maleimide-based linker.

Experimental Protocols

General Protocol for APN Linker Conjugation to a Protein

This protocol provides a general workflow for the conjugation of an APN-functionalized molecule to a protein containing an accessible cysteine residue.

1. Materials:

  • Protein with an accessible cysteine residue in a suitable buffer (e.g., PBS, pH 7.4).

  • APN linker-payload dissolved in a compatible organic solvent (e.g., DMSO).

  • Reducing agent (optional, e.g., TCEP).

  • Quenching reagent (e.g., N-acetylcysteine).

  • Purification system (e.g., size-exclusion chromatography (SEC) or diafiltration).

2. Procedure:

  • Protein Preparation (Optional): If the target cysteine is in a disulfide bond, pre-treat the protein with a 2-10 molar excess of TCEP for 30-60 minutes at room temperature to reduce the disulfide bond. Remove the excess TCEP by buffer exchange.

  • Conjugation Reaction:

    • Adjust the pH of the protein solution to 7.5-8.5.

    • Add the APN linker-payload solution to the protein solution at a desired molar excess (e.g., 5-20 fold). The final concentration of the organic solvent should typically be kept below 10% (v/v) to avoid protein denaturation.

    • Incubate the reaction mixture at room temperature for 2-12 hours with gentle mixing.

  • Quenching the Reaction: Add a 10-fold molar excess of the quenching reagent (e.g., N-acetylcysteine) relative to the APN linker and incubate for 30 minutes to react with any unreacted linker.

  • Purification: Purify the protein conjugate to remove the unreacted linker, payload, and quenching reagent. This is typically achieved using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Characterization: Analyze the purified conjugate to determine the drug-to-antibody ratio (DAR), purity, and extent of aggregation. Common analytical techniques include Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), and Mass Spectrometry (MS).

Visualizations

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product protein Protein-SH (Cysteine Residue) reaction Nucleophilic Attack protein->reaction apn APN Linker-Payload (R-C≡C-CN) apn->reaction product Stable Thioether Conjugate (Protein-S-C(R)=CH-CN) reaction->product

Caption: Reaction mechanism of APN linker conjugation with a cysteine residue.

G cluster_apn APN Linker Conjugate cluster_maleimide Maleimide Linker Conjugate apn_conjugate APN-Protein Conjugate (Stable Thioether Bond) apn_stability High Stability in Plasma apn_conjugate->apn_stability maleimide_conjugate Maleimide-Protein Conjugate retro_michael Retro-Michael Reaction (Deconjugation) maleimide_conjugate->retro_michael

Caption: Comparative stability of APN and maleimide linker conjugates.

References

Technical Support Center: PROTAC Linker Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address specific challenges encountered during the optimization of linker length for Proteolysis Targeting Chimera (PROTAC) efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a PROTAC, and why is its length so critical?

A PROTAC is a heterobifunctional molecule comprising a ligand for a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[1][2] The linker is not merely a spacer; it is a critical determinant of the PROTAC's efficacy.[3][4] Its primary role is to orient the POI and the E3 ligase to form a stable and productive ternary complex (POI:PROTAC:E3 ligase).[3] This complex is essential for the subsequent transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.

The length of the linker is a crucial parameter:

  • If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase.

  • If the linker is too long, it may fail to bring the two proteins into close enough proximity for efficient ubiquitination or lead to the formation of unproductive ternary complexes.

Therefore, systematic optimization of the linker length is a critical step in developing a potent PROTAC.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC TC POI:PROTAC:E3 PROTAC->TC POI Protein of Interest (POI) POI->TC E3 E3 Ligase E3->TC TC->PROTAC Recycled Ub_POI Ub-Ub-Ub-POI TC->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->TC Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Proteasome->Degraded

Caption: The PROTAC-mediated protein degradation pathway.
Q2: What are the most common types of linkers used in PROTAC design?

The most frequently utilized linkers in PROTAC design are flexible polyethylene glycol (PEG) and alkyl chains of varying lengths. These are popular due to their synthetic tractability and their ability to improve solubility. However, more rigid linker structures, such as those incorporating piperazine or triazole rings, are also employed to enhance conformational stability and pre-organize the molecule for binding. The choice of linker type is an important variable to explore during optimization.

Q3: How does linker composition, beyond length, affect PROTAC performance?

Linker composition significantly impacts a PROTAC's physicochemical properties, which in turn affects its overall performance. Key properties influenced by the linker include:

  • Solubility and Permeability: PROTACs are often large molecules that challenge traditional drug-like property rules like Lipinski's Rule of Five. Incorporating hydrophilic elements like PEG can improve solubility, while the overall composition affects the topological polar surface area, which is critical for cell permeability.

  • Metabolic Stability: The chemical nature of the linker can influence its susceptibility to metabolic enzymes, affecting the PROTAC's half-life.

  • Ternary Complex Stability: The rigidity and chemical makeup of the linker dictate the geometry of the ternary complex, which is essential for efficient ubiquitination.

Q4: What is the "hook effect," and how does it relate to linker optimization?

The "hook effect" is a phenomenon where the efficiency of target protein degradation decreases at high concentrations of a PROTAC. This results in a bell-shaped dose-response curve. It occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC:POI or PROTAC:E3 ligase) rather than the productive ternary complex. A well-optimized linker can help mitigate the hook effect by promoting positive cooperativity, where the formation of the first binary complex enhances the binding of the second protein, thus stabilizing the ternary complex even at higher concentrations.

Hook_Effect cluster_low Optimal PROTAC Concentration cluster_high High PROTAC Concentration TC Productive Ternary Complex Degradation Efficient Degradation TC->Degradation BC1 Binary Complex (PROTAC:POI) NoDegradation Inefficient Degradation BC1->NoDegradation BC2 Binary Complex (PROTAC:E3) BC2->NoDegradation POI POI POI->TC POI->BC1 E3 E3 Ligase E3->TC E3->BC2 PROTAC_low PROTAC PROTAC_low->TC PROTAC_high1 Excess PROTAC PROTAC_high1->BC1 PROTAC_high2 Excess PROTAC PROTAC_high2->BC2

Caption: The "Hook Effect": Excess PROTAC leads to non-productive binary complexes.

Troubleshooting Guide

Problem 1: My PROTAC shows good binary binding to the target and E3 ligase, but I see weak or no target degradation.

This is a common challenge indicating that while the individual components bind, they are not forming a productive ternary complex in the cellular environment.

Possible Causes and Solutions:

  • Suboptimal Linker Length or Rigidity: The linker may not be correctly positioning the two proteins for ubiquitination.

    • Solution: Synthesize and test a library of PROTACs with systematically varied linker lengths (e.g., PEG2, PEG4, PEG6) and compositions (e.g., alkyl vs. PEG vs. rigid linkers). Even minor changes can dramatically impact efficacy.

  • Inefficient Ternary Complex Formation: The PROTAC may not be effectively bringing the two proteins together.

    • Solution: Directly assess ternary complex formation and stability using biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or cellular assays like NanoBRET™. This can provide direct evidence of complex formation and cooperativity.

  • Poor Cell Permeability: The PROTAC may not be reaching its intracellular target at sufficient concentrations.

    • Solution: Perform cellular target engagement assays (e.g., NanoBRET™, CETSA) to confirm the PROTAC is binding its target inside the cell. If engagement is low, linker modifications to improve physicochemical properties may be necessary.

Problem 2: My PROTAC has poor solubility and/or cell permeability.

The large molecular weight and polar surface area of many PROTACs often lead to poor pharmacokinetic properties.

Possible Causes and Solutions:

  • Unfavorable Physicochemical Properties: The linker composition may contribute negatively to the overall properties of the molecule.

    • Solution: Modify the linker to balance hydrophilicity and lipophilicity. Incorporating PEG units can improve solubility, while adjusting the number of rotatable bonds can influence permeability.

  • High Topological Polar Surface Area (TPSA): PROTACs often have high TPSA, which hinders their ability to cross cell membranes.

    • Solution: Employ computational modeling to predict the TPSA of different linker designs. Consider strategies like introducing intramolecular hydrogen bonds or using more rigid linkers to reduce the molecule's conformational flexibility and shield polar groups.

Problem 3: I'm observing a significant "hook effect" in my degradation assays.

This indicates that at higher concentrations, your PROTAC is favoring the formation of inactive binary complexes.

Possible Causes and Solutions:

  • Low Cooperativity: The PROTAC is not sufficiently stabilizing the ternary complex over the binary complexes.

    • Solution: Re-evaluate the linker length and attachment points. The goal is to identify a linker that promotes favorable protein-protein interactions within the ternary complex, thereby increasing cooperativity. Biophysical assays (SPR, ITC) can directly measure cooperativity (alpha value).

  • Concentration Range Too High: The experimental concentrations used are pushing the equilibrium towards binary complex formation.

    • Solution: Perform a wide dose-response experiment, including much lower concentrations, to accurately determine the optimal concentration window for degradation and define the full bell-shaped curve.

Data Presentation: Linker Length vs. Efficacy

Systematic evaluation of linker length is crucial. The optimal length is target-dependent and must be determined empirically. Below are tables with hypothetical data illustrating common trends observed in linker optimization studies.

Table 1: Hypothetical Degradation Data for TBK1-Targeting PROTACs (Based on trends described in the literature)

PROTAC VariantLinker TypeLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
TBK1-L1Alkyl/Ether7>1000<10
TBK1-L2Alkyl/Ether1250085
TBK1-L3 Alkyl/Ether 21 3 96
TBK1-L4Alkyl/Ether2929276
  • DC₅₀: Concentration for 50% degradation. Lower is more potent.

  • Dₘₐₓ: Maximum percentage of degradation. Higher is more efficacious.

Table 2: Hypothetical Degradation Data for SOS1-Targeting PROTACs (Based on trends described in the literature)

PROTAC VariantLinker TypeLinker Length (Methylene Units)DC₅₀ (nM)Dₘₐₓ (%)
SOS1-L1Alkyl3>50<20
SOS1-L2Alkyl4~25~80
SOS1-L3 Alkyl 5 15.7 100
SOS1-L4Alkyl6~30~90
SOS1-L5Alkyl7>50<40

Experimental Workflow & Protocols

A systematic workflow is essential for efficient linker optimization.

Workflow cluster_iterative Iterative Optimization Cycle A 1. Design & Synthesize PROTAC Library (Vary Linker Length/Type) B 2. In Vitro Degradation Assay (e.g., Western Blot) Determine DC50 & Dmax A->B C 3. Assess Ternary Complex (e.g., SPR, NanoBRET) Confirm Formation & Cooperativity B->C D 4. Cellular Assays (Permeability, Target Engagement, Cytotoxicity) C->D E Select Lead Candidates D->E E->A Refine Design F 5. In Vivo PK/PD & Efficacy Studies E->F G Optimized PROTAC F->G

Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.
Protocol 1: Western Blotting for Protein Degradation Assessment

This is the standard method to quantify changes in target protein levels after PROTAC treatment.

  • Cell Culture & Treatment: Plate cells and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 18-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or similar assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate equal amounts of protein lysate by SDS-PAGE, then transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

    • Incubate with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Also probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.

  • Detection and Analysis: Detect protein bands using an ECL substrate. Quantify band intensities using densitometry software and normalize the target protein signal to the loading control. Plot the normalized data to determine DC₅₀ and Dₘₐₓ values.

Protocol 2: NanoBRET™ Assay for Cellular Ternary Complex Formation

This live-cell, proximity-based assay measures the interaction between the target protein and E3 ligase in real-time.

  • Cell Line Preparation: Use a cell line where the target protein is fused to a NanoLuc® luciferase (the energy donor). Co-express an E3 ligase component (e.g., VHL or CRBN) fused to a HaloTag® (the energy acceptor).

  • HaloTag® Labeling: Add a fluorescent HaloTag® ligand to the cells and incubate to label the acceptor protein.

  • Substrate Addition: Add the Nano-Glo® Vivazine substrate, which is processed by the NanoLuc® luciferase to produce luminescence.

  • PROTAC Treatment: Treat the cells with a serial dilution of your PROTAC.

  • Signal Detection: If the PROTAC induces the formation of a ternary complex, the donor (NanoLuc®) and acceptor (fluorescently labeled HaloTag®) are brought into close proximity, resulting in Bioluminescence Resonance Energy Transfer (BRET).

  • Data Analysis: Measure the BRET signal on a plate reader. An increased BRET ratio indicates ternary complex formation. Plot the BRET signal against PROTAC concentration to determine the potency of complex formation.

Protocol 3: In Vitro Ubiquitination Assay

This assay directly confirms that the PROTAC-induced ternary complex is functional and can lead to the ubiquitination of the target protein.

  • Reaction Setup: In a microcentrifuge tube, combine the following purified components:

    • E1 Ubiquitin-Activating Enzyme

    • E2 Ubiquitin-Conjugating Enzyme (e.g., UbcH5b)

    • E3 Ligase Complex (e.g., VHL/Elongin B/Elongin C)

    • Target Protein of Interest (e.g., GST-tagged BRD4)

    • Biotinylated Ubiquitin

    • ATP

    • Your PROTAC compound (at various concentrations) or DMSO control.

  • Incubation: Incubate the reaction mixture at 30-37°C for a set time (e.g., 60-90 minutes) to allow the ubiquitination cascade to occur.

  • Detection: The method of detection can vary:

    • Western Blot: Stop the reaction, run the samples on an SDS-PAGE gel, and blot with an anti-tag antibody (e.g., anti-GST) or an anti-ubiquitin antibody. A high-molecular-weight smear or ladder of bands indicates poly-ubiquitination.

    • AlphaLISA®/HTRF: Use acceptor beads that bind the tagged target protein and donor beads that bind the biotinylated ubiquitin. A signal is generated when the beads are in close proximity, quantifying the ubiquitination level.

  • Data Analysis: Quantify the level of ubiquitination for each PROTAC concentration to assess its functional efficacy in vitro.

References

Technical Support Center: Enhancing the Stability of APN-Cysteine Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of 3-arylpropiolonitrile (APN)-cysteine conjugates. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure the integrity and efficacy of your bioconjugates.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using APN chemistry for cysteine conjugation over traditional methods like maleimide chemistry?

APN chemistry offers a significant advantage in terms of the stability of the resulting conjugate. The carbon-sulfur bond formed between the APN reagent and the cysteine thiol is a thioether, which is notably more stable than the thiosuccinimide ether bond formed in maleimide conjugation.[1][2][3][4] This enhanced stability is observed both in vitro and in vivo, particularly under physiological conditions.[1]

Q2: What are the typical reaction conditions for conjugating an APN-functionalized molecule to a cysteine-containing protein?

A standard protocol for APN-protein labeling involves incubating the protein with the APN-functionalized probe in a phosphate-buffered saline (PBS) solution at a pH between 7.5 and 9.0. The reaction is typically carried out at room temperature for a duration of 2 to 12 hours. Following the incubation period, the resulting conjugate can be purified using size-exclusion chromatography or ultrafiltration to remove unreacted reagents.

Q3: Are APN-cysteine conjugates completely stable under all conditions?

While APN-cysteine conjugates demonstrate superior stability in many contexts, some studies have noted potential instability under specific conditions. For instance, FRET-based APN conjugates have shown some degree of instability when incubated at 37°C in human plasma and within living cells. It is crucial to empirically test the stability of your specific conjugate under your experimental conditions.

Q4: Can APN reagents react with other amino acids besides cysteine?

While APN reagents show high selectivity for cysteine, some side reactions with other nucleophilic amino acids have been reported. Specifically, 3-phenylpropiolonitrile has been observed to react with tyrosine, glycine, and valine, although these reactions occur at a much lower conversion rate compared to the reaction with cysteine.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Conjugation Efficiency Suboptimal pH of the reaction buffer.Ensure the reaction buffer pH is within the optimal range of 7.5-9.0 to facilitate the deprotonation of the cysteine thiol, increasing its nucleophilicity.
Insufficient reaction time or temperature.Increase the incubation time up to 12 hours. While typically performed at room temperature, a modest increase in temperature (e.g., to 37°C) could enhance the reaction rate, but should be tested to avoid protein denaturation.
Presence of reducing agents in the final formulation.While the APN-cysteine bond is stable in the presence of reducing agents like TCEP or DTT, these agents can reduce disulfide bonds within the protein, potentially altering its structure and the accessibility of the target cysteine. Ensure that any reducing agents used for initial disulfide bond cleavage are removed prior to conjugation.
Conjugate Instability/Degradation Cleavage of the conjugate in biological media.Although more stable than maleimide-based conjugates, some instability in complex biological environments like human plasma has been noted. Assess conjugate stability over time in the relevant biological matrix using techniques like SDS-PAGE, HPLC, or mass spectrometry. Consider optimizing the linker design for enhanced stability.
Off-target reactions leading to heterogeneity.The possibility of side reactions with other nucleophilic residues exists. Characterize the final conjugate thoroughly using mass spectrometry to identify any off-target modifications. Adjusting the stoichiometry of the APN reagent (using a lower excess) may minimize side reactions.
Formation of Stereoisomers Inherent nature of the Michael addition reaction.The reaction of a cysteine thiol with an APN reagent results in the formation of a mixture of (Z) and (E) stereoisomers at the newly formed double bond, with the (Z)-isomer being the major product. For most applications, this isomeric mixture does not affect the overall function. However, if stereochemical purity is critical, chromatographic separation of the isomers may be necessary.

Quantitative Data Summary

The stability of APN-cysteine conjugates has been quantitatively compared to the more traditional maleimide-cysteine conjugates, demonstrating the superior stability of the APN linkage.

Conjugate Type Condition Observation Reference
AgUox-APN-HSAIn vitro (blood conditions)No cleavage of the thiol-APN product observed.
AgUox-MAL-HSAIn vitro (blood conditions)Substantial cleavage of the thioether bond observed.
AgUox-APN-HSAIn vivo (late phase)Serum half-life (t½) of 17.1 hours.
AgUox-MAL-HSAIn vivo (late phase)Serum half-life (t½) of 12.0 hours.
APN-cysteine adductAqueous medium (pH 0-14)No degradation observed.
APN-cysteine adductPresence of excess nucleophiles (e.g., glutathione)No degradation observed.
APN-cysteine adductPresence of reducing agents (TCEP, DTT)No degradation observed.

Experimental Protocols

Protocol 1: General Procedure for APN-Cysteine Conjugation

This protocol outlines a general method for the conjugation of an APN-functionalized molecule to a protein containing a reactive cysteine residue.

Materials:

  • Cysteine-containing protein in a suitable buffer (e.g., PBS, pH 7.4)

  • APN-functionalized molecule

  • Reaction buffer: 50 mM sodium borate buffer, pH 9.0

  • Desalting columns (e.g., PD-10)

  • DMSO (if the APN molecule is not water-soluble)

Procedure:

  • Protein Preparation: If necessary, reduce any disulfide bonds to generate free thiols using a reducing agent like TCEP. Remove the reducing agent using a desalting column, exchanging the protein into the reaction buffer (pH 9.0).

  • APN Reagent Preparation: Dissolve the APN-functionalized molecule in a minimal amount of DMSO if it is not readily soluble in the aqueous reaction buffer.

  • Conjugation Reaction: Add the APN reagent to the protein solution. A molar ratio of 4:1 (APN:protein) is a common starting point.

  • Incubation: Incubate the reaction mixture at room temperature for 2 hours with gentle mixing.

  • Purification: Remove the unreacted APN reagent and buffer exchange the conjugate into a suitable storage buffer (e.g., PBS, pH 7.4) using a desalting column.

  • Characterization: Analyze the conjugate using SDS-PAGE to confirm the increase in molecular weight and use mass spectrometry to determine the degree of labeling.

Protocol 2: In Vitro Stability Assay

This protocol describes a method to assess the stability of an APN-cysteine conjugate in comparison to a maleimide-cysteine conjugate under simulated physiological conditions.

Materials:

  • Purified APN-cysteine conjugate

  • Purified maleimide-cysteine conjugate (as a control)

  • Human plasma or serum

  • Incubator at 37°C

  • Analysis equipment (e.g., HPLC, SDS-PAGE with densitometry, mass spectrometer)

Procedure:

  • Sample Preparation: Dilute the APN-cysteine and maleimide-cysteine conjugates to a final concentration in human plasma or serum.

  • Incubation: Incubate the samples at 37°C.

  • Time Points: At various time points (e.g., 0, 6, 12, 24, 48, 72 hours), withdraw an aliquot of each sample.

  • Analysis: Analyze the withdrawn samples to quantify the amount of intact conjugate remaining. This can be achieved by:

    • SDS-PAGE: Run samples on an SDS-PAGE gel and use densitometry to measure the intensity of the band corresponding to the intact conjugate.

    • HPLC: Use a suitable HPLC method (e.g., size-exclusion or reverse-phase) to separate the intact conjugate from any degradation products.

    • Mass Spectrometry: Use LC-MS to identify and quantify the intact conjugate and any cleavage products.

  • Data Analysis: Plot the percentage of intact conjugate remaining over time for both the APN and maleimide conjugates to compare their stability.

Visualizations

experimental_workflow cluster_prep Protein Preparation cluster_conjugation Conjugation cluster_analysis Purification & Analysis start Cysteine-containing Protein reduction Reduction of Disulfides (optional) start->reduction purification1 Buffer Exchange (pH 7.5-9.0) reduction->purification1 reaction Incubation (RT, 2-12h) purification1->reaction apn_reagent APN Reagent apn_reagent->reaction purification2 Purification (SEC/UF) reaction->purification2 characterization Characterization (SDS-PAGE, MS) purification2->characterization end Stable APN-Cysteine Conjugate characterization->end

Caption: Experimental workflow for APN-cysteine conjugation.

logical_relationship cluster_stability Factors Influencing APN-Cysteine Conjugate Stability cluster_positive Positive Influences cluster_negative Potential Challenges parent APN-Cysteine Conjugate Stability hydrolytic_resistance High Hydrolytic Resistance parent->hydrolytic_resistance resistance_nucleophiles Resistance to Nucleophiles parent->resistance_nucleophiles resistance_reducing_agents Resistance to Reducing Agents parent->resistance_reducing_agents plasma_instability Potential Plasma Instability parent->plasma_instability off_target Off-Target Reactions parent->off_target stereoisomers Stereoisomer Formation parent->stereoisomers

Caption: Factors influencing APN-cysteine conjugate stability.

References

Technical Support Center: Catalyst Issues in APN-C3-PEG4-Alkyne Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common catalyst-related issues encountered during the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with APN-C3-PEG4-alkyne.

Frequently Asked Questions (FAQs)

Q1: What is the active catalyst in this reaction, and why is it problematic? A1: The active catalyst for the click reaction is the Copper(I) or Cu(I) ion. The primary issue is that Cu(I) is thermodynamically unstable in aqueous and oxygen-containing environments and readily oxidizes to the inactive Copper(II) or Cu(II) state.[1][2][3][4] This oxidation is a major cause of reaction failure or low yields.[2]

Q2: How is the active Cu(I) catalyst typically generated and maintained? A2: The most common and convenient method is the in situ reduction of a Cu(II) salt, such as Copper(II) sulfate (CuSO₄), using a reducing agent. Sodium ascorbate is the most widely used reducing agent for this purpose. To prevent immediate re-oxidation and to increase catalytic activity, a stabilizing ligand is crucial.

Q3: What are stabilizing ligands and why are they essential? A3: Stabilizing ligands are molecules that chelate the Cu(I) ion, protecting it from oxidation and disproportionation. For bioconjugation in aqueous systems, water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) are highly recommended. These ligands not only stabilize the catalyst but also accelerate the reaction and can protect sensitive biomolecules from oxidative damage by acting as sacrificial reductants.

Q4: What is this compound's role in this reaction? A4: this compound is a heterobifunctional linker. The alkyne group is the reactive handle for the copper-catalyzed click chemistry reaction, allowing it to be conjugated with any azide-containing molecule. The PEG4 linker improves solubility and pharmacokinetic properties, while the APN (3-arylpropiolonitrile) group is a thiol-reactive moiety for specific conjugation to cysteine residues, though this function is separate from the alkyne's role in CuAAC.

Troubleshooting Guide for Catalyst Issues

Problem 1: No or Very Low Product Yield

Possible CauseRecommended Solution
Oxidation of Cu(I) Catalyst The primary suspect is the inactivation of the catalyst. Ensure all aqueous buffers are deoxygenated by bubbling with nitrogen or argon. Prepare the sodium ascorbate solution fresh for each experiment, as it degrades over time in solution.
Insufficient Catalyst or Ligand For bioconjugations, copper concentrations are typically in the 50-100 µM range. Use a stabilizing ligand (like THPTA) at a 5:1 ratio relative to the copper salt to protect both the catalyst and the biomolecules.
Incorrect Order of Reagent Addition The order of addition is critical. A common practice is to pre-mix the CuSO₄ and the ligand before adding them to the solution containing the azide and alkyne. The reaction should be initiated by the addition of fresh sodium ascorbate. Never add ascorbate to the copper solution before the ligand is present.
Substrate Sequesters Copper Some biomolecules can chelate and inactivate the copper catalyst. If this is suspected, try adding an excess of the copper/ligand complex or adding Zn(II) as a sacrificial metal to free up the active copper.

Problem 2: Reaction Starts but Does Not Go to Completion

Possible CauseRecommended Solution
Depletion of Reducing Agent Dissolved oxygen in the system can consume the sodium ascorbate over time, allowing the Cu(I) to oxidize to Cu(II). Capping the reaction vessel can help minimize further oxygen ingress. Consider a second addition of sodium ascorbate partway through the reaction.
Catalyst Poisoning Certain functional groups, particularly thiols, can act as potent poisons for the CuAAC reaction by strongly binding to the copper catalyst. If your biomolecule contains free thiols (cysteines), this may be the issue. While the APN group on the linker is designed to react with thiols, free thiols in other molecules can interfere with the catalyst.

Problem 3: Formation of Unexpected Byproducts

Possible CauseRecommended Solution
Alkyne Homocoupling (Glaser Coupling) The formation of alkyne-alkyne dimers is a common side reaction promoted by Cu(II) ions in the presence of oxygen. This indicates insufficient reduction of Cu(II) to Cu(I). Increase the concentration of sodium ascorbate and ensure thorough deoxygenation of all solutions.
Damage to Biomolecules The combination of copper and ascorbate can generate reactive oxygen species (ROS) that may damage sensitive biomolecules like proteins or peptides. Using a 5-fold excess of a ligand like THPTA is crucial as it acts as a sacrificial reductant. Adding aminoguanidine to the reaction can also help by intercepting reactive byproducts of ascorbate oxidation.

Quantitative Data Summary

For successful bioconjugation, the concentration and ratios of catalytic components are critical. The following tables provide recommended starting points for reaction optimization.

Table 1: Typical Reagent Concentrations for Bioconjugation

ComponentConcentration RangeNotes
Copper(II) Sulfate (CuSO₄)50 µM - 250 µMHigher concentrations are usually not necessary and may increase side reactions.
Sodium Ascorbate2.5 mM - 5 mMA significant excess is required to counteract dissolved oxygen. Always prepare fresh.
This compound1.1 to 1.5 molar eq.A slight excess relative to the azide-containing molecule is common.
Azide-Substrate1.0 molar eq.The limiting reagent.

Table 2: Recommended Ligand-to-Copper Ratios

LigandLigand:Copper RatioPurpose & Rationale
THPTA 5:1Recommended for bioconjugation. Accelerates the reaction and protects biomolecules from oxidative damage by acting as a sacrificial reductant.
TBTA 2:1 to 5:1A common ligand, but less water-soluble than THPTA. Often used in mixed aqueous/organic solvent systems.

Visual Guides and Workflows

Catalyst State and Reaction Outcome

This diagram illustrates the logical relationship between the catalyst's oxidation state and the success or failure of the click reaction.

Cu_II Cu(II) Source (e.g., CuSO4) Reducer Reducing Agent (Sodium Ascorbate) Cu_I Active Cu(I) Catalyst Reducer->Cu_I Reduction Ligand Stabilizing Ligand (e.g., THPTA) Click Successful Click Reaction (Triazole Formation) Cu_I->Click Catalysis Oxygen Dissolved Oxygen Inactive_Cu_II Inactive Cu(II) Cu_I->Inactive_Cu_II Ligand->Cu_I Stabilization Oxygen->Inactive_Cu_II Oxidation Failure Reaction Failure or Side Reactions Inactive_Cu_II->Failure

Caption: The critical role of reduction and stabilization in maintaining the active Cu(I) catalyst.

Troubleshooting Workflow for Low Yield

This workflow provides a logical sequence of steps to diagnose and solve low-yield issues in your CuAAC reaction.

start Problem: Low Product Yield q1 Did you use a stabilizing ligand (e.g., THPTA)? start->q1 sol1 Solution: Add a ligand. A 5:1 ratio of THPTA:Cu is recommended for bioconjugation. q1->sol1 No q2 Was the Sodium Ascorbate solution prepared fresh? q1->q2 Yes end_node Re-run Experiment sol1->end_node sol2 Solution: Always use a freshly prepared solution of Sodium Ascorbate. q2->sol2 No q3 What was the order of reagent addition? q2->q3 Yes sol2->end_node sol3 Solution: 1. Premix CuSO4 and Ligand. 2. Add to Azide/Alkyne solution. 3. Initiate with fresh Ascorbate. q3->sol3 Incorrect q4 Were aqueous solutions deoxygenated? q3->q4 Correct sol3->end_node sol4 Solution: Degas all buffers and water with an inert gas (N2 or Ar) prior to use. q4->sol4 No q4->end_node Yes sol4->end_node

References

Technical Support Center: Troubleshooting APN-C3-PEG4-alkyne Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for APN-C3-PEG4-alkyne. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly low conjugation yields, encountered during bioconjugation experiments involving this linker.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and what does it react with? A1: this compound is a heterobifunctional linker. It contains two reactive ends:

  • APN (3-arylpropiolonitrile): This group chemoselectively reacts with the thiol (-SH) group of cysteine residues on proteins and other biomolecules.[1][2]

  • Alkyne: This terminal alkyne group is used for a subsequent "click chemistry" reaction, such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to conjugate with an azide-functionalized molecule.[3]

Q2: What are the main advantages of using an APN linker over a maleimide linker for thiol conjugation? A2: The primary advantage is the stability of the resulting conjugate. The thioether bond formed by the APN-cysteine reaction is significantly more stable in aqueous media and in vivo compared to the bond formed by the maleimide-thiol reaction, which can undergo a retro-Michael addition, leading to loss of the conjugated payload over time.[4][5]

Q3: What is the optimal pH for reacting the APN group with a cysteine? A3: The standard recommended pH range for APN-thiol conjugation is between 7.5 and 9.0. One study successfully performed the reaction in a 50 mM sodium borate buffer at pH 9.0.

Q4: My protein's cysteines are involved in disulfide bonds. Can I still use this linker? A4: No, the APN group reacts specifically with free thiol (-SH) groups. If your target cysteines are part of a disulfide bond (-S-S-), you must first reduce the protein to expose the free thiols. A common and recommended reducing agent is Tris(2-carboxyethyl)phosphine (TCEP) because it does not contain thiols itself and therefore won't compete in the subsequent conjugation step.

Q5: How can I confirm that the first conjugation step (protein + APN-linker) was successful? A5: You can determine the success of the initial labeling by calculating the Degree of Labeling (DOL), which is the average number of alkyne linkers attached to each protein. This can be assessed using techniques like Mass Spectrometry (MALDI-TOF or LC-MS) to observe the mass shift corresponding to the attached linker, or by using a UV-Vis spectrophotometer if the linker or subsequent click partner has a unique absorbance.

Troubleshooting Guide 1: Low Yield in Thiol-APN Conjugation

This guide addresses issues related to the initial reaction between your cysteine-containing protein and the this compound linker.

Problem: Low or no alkyne functionalization of my protein (Low DOL).
Possible Cause Recommended Solution & Explanation
1. Inaccessible or Oxidized Cysteines Ensure Availability of Free Thiols: Confirm that the target cysteine residue is accessible and not buried within the protein's structure. Crucially, any disulfide bonds must be reduced to free the thiol groups. Pre-treat your protein with a reducing agent like TCEP, which must then be removed via a desalting column immediately before adding the APN linker to prevent re-oxidation.
2. Incorrect Reaction Buffer/pH Optimize Buffer Conditions: The reaction is pH-dependent. Ensure your buffer pH is within the optimal range of 7.5-9.0. Avoid buffers with competing nucleophiles. A borate or phosphate buffer is a suitable choice.
3. Re-oxidation of Thiols During Reaction Maintain a Reducing Environment: Protein thiols can re-oxidize to form disulfide bonds if exposed to oxygen. Degas all buffers before use and consider performing the reaction under an inert gas atmosphere (e.g., nitrogen or argon) to minimize this.
4. Insufficient Molar Excess of Linker Optimize Stoichiometry: The reaction may require a molar excess of the this compound linker to drive it to completion. Perform a titration experiment with varying molar ratios of linker to protein (e.g., 2-fold, 5-fold, 10-fold excess) to find the optimal concentration.
5. Degraded APN Linker Verify Reagent Quality: Ensure the APN linker has been stored correctly (typically at -20°C or -80°C, protected from moisture) and has not degraded. If in doubt, use a fresh vial of the reagent.

Troubleshooting Guide 2: Low Yield in Alkyne-Azide Click Chemistry

This guide addresses issues in the second stage: reacting your alkyne-functionalized protein with an azide-containing molecule (e.g., a fluorophore, drug, or biotin).

Problem: The final conjugate is not forming despite successful alkyne functionalization.
Possible Cause Recommended Solution & Explanation
1. Inefficient SPAAC Reaction Kinetics Optimize SPAAC Conditions: While SPAAC is copper-free, its rate can be influenced by conditions. Increase the reaction time (e.g., incubate for 2-12 hours or longer) and/or temperature (e.g., room temperature or 37°C). Some studies suggest that pH can also affect SPAAC rates. Ensure your azide-containing partner (e.g., DBCO-azide) is of high quality.
2. Issues with CuAAC Reaction (if used) Check Copper Catalyst Components: CuAAC requires a Cu(I) catalyst, typically generated in-situ from a Cu(II) source (like CuSO₄) and a reducing agent (like sodium ascorbate). Prepare the sodium ascorbate solution fresh and protect the reaction from oxygen, as Cu(I) is readily oxidized. Using a copper-chelating ligand (e.g., THPTA) is highly recommended to stabilize the Cu(I) and protect the protein from oxidative damage.
3. Steric Hindrance Assess Molecular Accessibility: The PEG4 spacer on the linker is designed to reduce steric hindrance, but if both the protein and the azide partner are large and bulky, the reactive groups may not be able to approach each other effectively. Ensure adequate linker length for your specific system.
4. Side Reactions (SPAAC) Check for Thiol-yne Reaction: Some strained alkynes (cyclooctynes) used in SPAAC can react with free cysteine residues in a "thiol-yne" side reaction. If your protein has other accessible cysteines that were not targeted by the APN linker, consider capping them with an alkylating agent like iodoacetamide before the SPAAC reaction.
5. Degraded Azide Reagent Verify Reagent Quality: Ensure the azide-functionalized molecule has been stored properly and has not degraded. Use fresh, high-quality reagents for best results.

Experimental Protocols

Protocol 1: Two-Step Labeling of a Cysteine-Containing Protein

Step A: Reduction and Alkyne Functionalization with this compound

  • Protein Preparation & Reduction:

    • Prepare your protein solution (e.g., 1-5 mg/mL) in a degassed, amine-free buffer like PBS (pH 7.4).

    • If the target cysteine is in a disulfide bond, add a 10- to 20-fold molar excess of TCEP. Incubate at room temperature for 30-60 minutes.

    • Immediately remove the TCEP using a desalting column (e.g., Zeba Spin), equilibrating with degassed reaction buffer (e.g., 50 mM sodium borate, pH 8.5-9.0).

  • APN Linker Conjugation:

    • Immediately before use, dissolve the this compound in an anhydrous organic solvent like DMSO to create a fresh stock solution (e.g., 10 mM).

    • Add a 4- to 10-fold molar excess of the APN-linker solution to the reduced protein solution. The final DMSO concentration should ideally be <10% v/v.

    • Incubate the reaction at room temperature for 2-4 hours with gentle mixing.

    • Remove the excess, unreacted APN linker using a desalting column or dialysis, exchanging the buffer back to a neutral pH buffer (e.g., PBS, pH 7.4) for the next step.

Step B: SPAAC Reaction with an Azide-Functionalized Molecule

  • Reaction Setup:

    • To the purified alkyne-functionalized protein, add a 1.5- to 5-fold molar excess of the azide-containing molecule (e.g., an Azide-Fluorophore).

    • Ensure the components are well-mixed in a suitable reaction buffer (e.g., PBS, pH 7.4).

  • Incubation:

    • Incubate the reaction for 4-12 hours at room temperature or 37°C, protected from light if using a fluorescent dye. Reaction times may require optimization.

  • Purification & Analysis:

    • Purify the final protein conjugate using size-exclusion chromatography (SEC) or another appropriate method to remove the unreacted azide molecule.

    • Analyze the final product by SDS-PAGE, UV-Vis spectroscopy, and/or Mass Spectrometry to confirm successful conjugation.

Protocol 2: Quantification of Degree of Labeling (DOL)

This protocol is for determining the DOL of a fluorescent dye conjugated to a protein using UV-Vis spectrophotometry.

  • Purification: It is critical to completely remove all non-conjugated dye from the labeled protein. Use extensive dialysis or a gel filtration column until the flow-through is clear.

  • Spectrophotometer Measurement:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the dye (A_max).

    • Note: If the A₂₈₀ is greater than 2.0, dilute the sample with buffer and re-measure, keeping track of the dilution factor.

  • Calculation:

    • Calculate Protein Concentration (M):

      • Protein Conc. (M) = [ (A₂₈₀ - (A_max × CF)) / ε_protein ] × Dilution Factor

      • Where:

        • CF = Correction Factor (A₂₈₀ of the free dye / A_max of the free dye). This accounts for the dye's absorbance at 280 nm.

        • ε_protein = Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

    • Calculate Degree of Labeling (DOL):

      • DOL = A_max / (ε_dye × Protein Conc. (M))

      • Where:

        • ε_dye = Molar extinction coefficient of the dye at its A_max (in M⁻¹cm⁻¹).

Visualizations

G cluster_prep Protein Preparation cluster_reaction1 Step 1: Alkyne Functionalization cluster_reaction2 Step 2: Click Chemistry (SPAAC) A Cysteine-Protein (with Disulfide Bonds) B Add TCEP Reductant A->B C Reduced Protein (Free Thiols -SH) B->C D Desalting Column (Remove TCEP) C->D E Add this compound D->E F Incubate (pH 7.5-9.0) E->F G Alkyne-Protein Conjugate F->G H Purification (Remove Excess Linker) G->H I Add Azide-Molecule (e.g., Azide-Dye) H->I J Incubate (pH 7.4) I->J K Final Labeled Conjugate J->K L Final Purification (SEC) K->L

Caption: Experimental workflow for two-step bioconjugation.

G Start Low Final Yield Observed Check_DOL Was the Degree of Labeling (DOL) for Step 1 successful? Start->Check_DOL Troubleshoot_Thiol Troubleshoot Thiol-APN Reaction: 1. Check Cys reduction/accessibility 2. Verify buffer pH (7.5-9.0) 3. Optimize linker molar ratio 4. Degas buffers to prevent re-oxidation Check_DOL->Troubleshoot_Thiol No / Low DOL Troubleshoot_Click Troubleshoot Click Reaction: 1. Check kinetics (time/temp) 2. Verify reagent quality (Azide/Cu) 3. Check for steric hindrance 4. For CuAAC, use fresh reagents/ligand Check_DOL->Troubleshoot_Click Yes / High DOL Success Yield Issue Resolved Troubleshoot_Thiol->Success Troubleshoot_Click->Success

Caption: Troubleshooting decision tree for low conjugation yield.

References

Technical Support Center: Refining Purification Methods for APN Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification methods for antibody-drug conjugates (ADCs), with a particular focus on auristatin-based conjugates.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of APN conjugates.

Issue IDQuestionPotential CausesTroubleshooting/Mitigation Strategy
AGG-01 I am observing significant aggregation of my APN conjugate after the conjugation reaction and during purification. What could be the cause and how can I resolve this? High Payload Hydrophobicity: Auristatin payloads like MMAE are inherently hydrophobic. A high drug-to-antibody ratio (DAR) increases the overall hydrophobicity of the ADC, leading to intermolecular interactions and aggregation.[1] Unfavorable Buffer Conditions: The pH of the buffer being close to the antibody's isoelectric point (pI) can minimize solubility and promote aggregation.[1][2] Both very low and very high salt concentrations can also lead to aggregation.[1][2] Presence of Organic Solvents: Residual organic solvents (e.g., DMSO, DMF) used to dissolve the linker-payload can induce aggregation.Optimize DAR: Aim for a lower, more homogeneous DAR during the conjugation reaction. Buffer Optimization: Screen different buffer systems and pH values to find the optimal conditions for your specific ADC. Consider using stabilizing excipients like arginine or polysorbates. Solvent Removal: Ensure efficient removal of organic solvents after conjugation using methods like tangential flow filtration (TFF) or dialysis. Purification Strategy: Employ purification techniques like Hydrophobic Interaction Chromatography (HIC) or Size Exclusion Chromatography (SEC) to remove aggregates.
DAR-01 My average Drug-to-Antibody Ratio (DAR) is lower/higher than expected. How can I achieve a more optimal and consistent DAR? Inefficient Conjugation Reaction: Incomplete reaction due to suboptimal pH, temperature, or reaction time. Instability of the Linker-Payload: The linker may be unstable under the reaction conditions, leading to premature cleavage. Inaccurate Quantification Methods: The method used to determine the DAR may not be accurate or properly calibrated.Reaction Optimization: Adjust the pH, temperature, and incubation time of the conjugation reaction. Ensure the payload-linker is fully dissolved before adding it to the antibody solution. Linker Selection: Choose a linker with appropriate stability for your conjugation chemistry and intended application. Orthogonal DAR Analysis: Use multiple analytical techniques to determine the DAR, such as Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Chromatography (RPC), and UV-Vis spectroscopy, to ensure accuracy.
PUR-01 I am experiencing low recovery of my APN conjugate after purification by Hydrophobic Interaction Chromatography (HIC). What are the possible reasons? Precipitation during Sample Loading: High salt concentrations in the HIC loading buffer can cause the ADC to precipitate, especially for hydrophobic conjugates. Strong Binding to the Resin: The ADC may be binding too strongly to the HIC resin, preventing efficient elution. Suboptimal Elution Conditions: The elution buffer may not be effective at disrupting the hydrophobic interactions between the ADC and the resin.Solubility Screening: Perform a solubility screening to determine the optimal salt concentration for your ADC in the loading buffer. Resin Selection: Test different HIC resins with varying levels of hydrophobicity to find one that provides good binding and elution characteristics for your ADC. Gradient Optimization: Optimize the elution gradient by adjusting the slope and the concentration of the weak mobile phase to ensure efficient recovery.
STB-01 My purified APN conjugate shows signs of degradation (e.g., fragmentation, payload deconjugation) during storage. How can I improve its stability? Suboptimal Formulation: The storage buffer pH, ionic strength, or absence of stabilizing excipients can lead to degradation. Residual Proteases or Reducing Agents: Contaminants from the expression or conjugation steps can cause fragmentation or deconjugation. Inappropriate Storage Temperature: Storing the ADC at a non-optimal temperature can accelerate degradation.Formulation Development: Conduct formulation screening studies to identify the optimal buffer composition, pH, and excipients (e.g., cryoprotectants like sucrose or trehalose) to enhance stability. Purity Analysis: Ensure high purity of the final product by effectively removing process-related impurities. Temperature Control: Store the purified ADC at the recommended temperature, typically at 2-8°C for short-term and -20°C or -80°C for long-term storage.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying APN conjugates?

A1: The most common chromatography-based methods for purifying APN conjugates are Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), and Reversed-Phase Chromatography (RPC). HIC is widely used for separating ADC species with different drug-to-antibody ratios (DARs). SEC is effective for removing high molecular weight aggregates. RPC is often used for analytical characterization, including DAR determination of the light and heavy chains.

Q2: How do I choose the right purification method for my APN conjugate?

A2: The choice of purification method depends on the specific goals of the purification step.

  • For separating different DAR species and removing unconjugated antibody, HIC is the preferred method.

  • For removing aggregates, SEC is the most effective technique.

  • For analytical purposes, such as precise DAR determination of reduced antibody fragments, RPC is a powerful tool. Often, a combination of these methods is used to achieve high purity.

Q3: What is a typical recovery rate for ADC purification?

A3: Recovery rates can vary depending on the purification method, the specific ADC, and the optimization of the process. For HIC, recovery rates of over 80% have been reported. Cation-exchange chromatography has been shown to decrease high molecular weight species by ≥ 85% with high recovery. It is crucial to optimize the purification process to maximize recovery while achieving the desired purity.

Q4: How does the drug-to-antibody ratio (DAR) affect the purification process?

A4: The DAR significantly impacts the hydrophobicity of the ADC. Higher DAR values lead to increased hydrophobicity, which can cause stronger retention on HIC columns and a higher propensity for aggregation. This necessitates careful optimization of the purification method, including the choice of resin and the elution gradient, to effectively separate species with different DARs and minimize aggregation.

Quantitative Data Summary

The following table summarizes the key characteristics of common analytical techniques used for DAR determination of APN conjugates.

FeatureHydrophobic Interaction Chromatography (HIC)Reversed-Phase HPLC (RP-HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)UV-Vis Spectroscopy
Information Provided Average DAR and distribution of drug-loaded species (e.g., DAR 0, 2, 4, 6, 8).Average DAR and distribution of drug-loaded light and heavy chains.Average DAR, distribution of species, and mass confirmation.Average DAR only.
Resolution High for different DAR species.High for light and heavy chains and their drug-loaded forms.High resolution of mass differences.No separation of species.
Sample State Native, non-denaturing conditions.Denaturing conditions.Can be native or denaturing.Native conditions.
Throughput ModerateModerateLowerHigh
Complexity ModerateModerate to HighHighLow

Experimental Protocols

Protocol 1: Hydrophobic Interaction Chromatography (HIC) for APN Conjugate Purification

This protocol provides a general guideline for the purification of an APN conjugate using HIC to separate species based on their DAR.

Materials:

  • HIC Column (e.g., Butyl or Phenyl-based resin)

  • HPLC or FPLC system

  • Mobile Phase A (Binding Buffer): High salt buffer (e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0)

  • Mobile Phase B (Elution Buffer): Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0)

  • APN conjugate sample

Procedure:

  • Column Equilibration: Equilibrate the HIC column with 5-10 column volumes (CVs) of Mobile Phase A until a stable baseline is achieved.

  • Sample Preparation: Dilute the APN conjugate sample with Mobile Phase A to a final salt concentration that promotes binding without causing precipitation. This should be determined empirically through solubility screening.

  • Sample Loading: Load the prepared sample onto the equilibrated column.

  • Wash: Wash the column with 3-5 CVs of Mobile Phase A to remove any unbound material.

  • Elution: Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 CVs. Species with higher DARs will be more hydrophobic and will elute later in the gradient.

  • Fraction Collection: Collect fractions throughout the elution gradient.

  • Analysis: Analyze the collected fractions using methods like SDS-PAGE, SEC, and a DAR determination method to assess purity and identify the fractions containing the desired DAR species.

Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Analysis

This protocol outlines a general procedure for analyzing the aggregate content of a purified APN conjugate.

Materials:

  • SEC Column (e.g., silica-based with hydrophilic coating)

  • HPLC or UHPLC system with a UV detector

  • Mobile Phase: A buffer compatible with the ADC, typically a physiological buffer like phosphate-buffered saline (PBS), pH 7.4. For some hydrophobic ADCs, the addition of an organic modifier like isopropanol (e.g., 10%) may be necessary to reduce non-specific interactions.

  • Purified APN conjugate sample

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is observed on the UV detector.

  • Sample Preparation: Dilute the APN conjugate sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase. Filter the sample through a low-protein-binding 0.22 µm filter.

  • Injection: Inject a defined volume of the prepared sample (e.g., 20-100 µL) onto the column.

  • Isocratic Elution: Run the separation under isocratic conditions (constant mobile phase composition).

  • Data Acquisition: Monitor the elution profile at 280 nm. Aggregates, being larger, will elute first, followed by the monomeric ADC, and then any smaller fragments.

  • Data Analysis: Integrate the peak areas of the aggregate and monomer peaks. Calculate the percentage of aggregation using the following formula: % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) * 100

Visualizations

Logical Workflow for APN Conjugate Purification and Analysis

General Workflow for APN Conjugate Purification and Analysis cluster_0 Conjugation cluster_1 Initial Purification cluster_2 Chromatographic Purification cluster_3 Final Formulation & Analysis Conjugation Antibody + Linker-Payload TFF Tangential Flow Filtration (TFF) (Buffer Exchange & Removal of Unconjugated Linker-Payload) Conjugation->TFF HIC Hydrophobic Interaction Chromatography (HIC) (DAR Species Separation) TFF->HIC SEC Size Exclusion Chromatography (SEC) (Aggregate Removal) HIC->SEC Formulation Formulation in Stabilizing Buffer SEC->Formulation Analysis Quality Control Analysis (DAR, Purity, Aggregation) Formulation->Analysis

Caption: A logical workflow for the purification and analysis of APN conjugates.

Signaling Pathway of Auristatin-Based ADCs

Mechanism of Action of vc-MMAE ADCs cluster_0 Extracellular cluster_1 Intracellular cluster_2 Cellular Effects cluster_3 Signaling Pathway ADC vc-MMAE ADC Antigen Tumor Cell Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking MMAE Released MMAE Lysosome->MMAE Linker Cleavage Tubulin Tubulin Polymerization Inhibition MMAE->Tubulin Akt_mTOR Inhibition of Akt/mTOR Pathway MMAE->Akt_mTOR Microtubule Microtubule Network Disruption Tubulin->Microtubule CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubule->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Signaling pathway of auristatin (vc-MMAE) based ADCs leading to apoptosis.

References

Validation & Comparative

A Head-to-Head Comparison of Bioconjugation Linkers: APN-C3-PEG4-Alkyne vs. Maleimide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of bioconjugates, profoundly influencing the stability, efficacy, and safety of therapeutics and diagnostics. This guide provides an objective, data-driven comparison of two prominent thiol-reactive linkers: the emerging 3-arylpropiolonitrile (APN)-based linkers, exemplified by APN-C3-PEG4-alkyne, and the widely-used maleimide-based linkers.

This comparison delves into their reaction mechanisms, specificity, and, most critically, the stability of the resulting conjugates, supported by experimental data. We will also provide detailed experimental protocols and visual diagrams to clearly illustrate the practical aspects of working with each linker type.

Executive Summary

Maleimide linkers have long been a staple in bioconjugation due to their high reactivity and selectivity for cysteine residues. However, a significant drawback is the reversibility of the maleimide-thiol linkage through a retro-Michael reaction, which can lead to premature payload release and potential off-target effects in vivo.

APN-based linkers have emerged as a promising alternative, forming a more stable thioether bond with cysteine residues. The this compound linker offers the dual functionality of a stable thiol-reactive group and a terminal alkyne for subsequent modification via click chemistry, providing a versatile platform for creating complex bioconjugates.

Quantitative Performance Comparison

The stability of the linker is a key determinant of a bioconjugate's performance. The following table summarizes quantitative data on the in vivo stability of bioconjugates formed with APN and maleimide linkers.

Performance MetricThis compound LinkerMaleimide LinkerReference
In Vivo Serum Half-Life (t½) 17.1 hours12.0 hours[1][2]
In Vitro Stability (5-day incubation) No cleavage observedSubstantial cleavage observed[1][2]
Bond Stability Stable thioether bond, resistant to retro-Michael reactionThiosuccinimide bond, susceptible to retro-Michael reaction and thiol exchange[1]

Reaction Mechanisms and Specificity

This compound: Thiol-Click Reaction

The 3-arylpropiolonitrile (APN) group of the this compound linker reacts with the thiol group of a cysteine residue in a "thiol-click" reaction. This reaction is highly chemoselective for thiols and results in the formation of a stable thioether linkage that is not prone to the reversibility seen with maleimides. The alkyne group on the other end of the PEG4 spacer is then available for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and orthogonal click chemistry reaction.

Protein_SH Protein-SH APN_Conjugate Protein-S-APN-C3-PEG4-Alkyne Protein_SH->APN_Conjugate Thiol-Click Reaction APN_Linker This compound APN_Linker->APN_Conjugate

APN-Thiol Conjugation Pathway
Maleimide Linkers: Michael Addition

Maleimide linkers react with thiol groups via a Michael addition reaction. This reaction is also highly selective for thiols within a pH range of 6.5-7.5. However, the resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione in the physiological environment. This can lead to the transfer of the payload to other molecules.

Protein_SH Protein-SH Thiosuccinimide_Adduct Protein-S-Succinimide Protein_SH->Thiosuccinimide_Adduct Michael Addition Maleimide_Linker Maleimide Linker Maleimide_Linker->Thiosuccinimide_Adduct Reversed_Reactants Protein-SH + Maleimide Linker Thiosuccinimide_Adduct->Reversed_Reactants Retro-Michael Reaction Hydrolyzed_Product Ring-Opened Product (Stable) Thiosuccinimide_Adduct->Hydrolyzed_Product Hydrolysis

Maleimide-Thiol Conjugation and Instability Pathways

Experimental Protocols

Protocol 1: Bioconjugation with this compound

This protocol is a representative procedure for conjugating a thiol-containing protein with this compound and subsequent click chemistry.

Materials:

  • Thiol-containing protein

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.5-9.0

  • Azide-functionalized molecule (e.g., fluorescent dye, biotin)

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Size-exclusion chromatography column or ultrafiltration device

Procedure:

  • APN-Thiol Conjugation: a. Dissolve the thiol-containing protein in PBS (pH 7.5-9.0) to a final concentration of 1-10 mg/mL. b. Add a 5-20 molar excess of this compound to the protein solution. c. Incubate the reaction mixture at room temperature for 2-12 hours. d. Purify the alkyne-functionalized protein using size-exclusion chromatography or ultrafiltration to remove excess linker.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): a. Prepare the following stock solutions: 200 mM THPTA in water, 100 mM CuSO4 in water, 10 mM azide-functionalized molecule in a suitable solvent, and 100 mM sodium ascorbate in water (freshly prepared). b. To the purified alkyne-functionalized protein solution, add the azide-functionalized molecule (4-50 molar excess). c. Add the THPTA and CuSO4 solutions (pre-mixed at a 2:1 molar ratio of ligand to copper) to the reaction mixture to a final concentration of 1-2 mM copper. d. Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM. e. Incubate the reaction at room temperature for 30-60 minutes. f. Purify the final bioconjugate using size-exclusion chromatography or ultrafiltration.

cluster_0 APN-Thiol Conjugation cluster_1 CuAAC Click Chemistry Dissolve_Protein Dissolve Protein in PBS (pH 7.5-9.0) Add_APN Add this compound Dissolve_Protein->Add_APN Incubate_APN Incubate (2-12h, RT) Add_APN->Incubate_APN Purify_Alkyne_Protein Purify Alkyne-Protein Incubate_APN->Purify_Alkyne_Protein Add_Azide Add Azide-Molecule Purify_Alkyne_Protein->Add_Azide Add_Cu_Ligand Add CuSO4/THPTA Add_Azide->Add_Cu_Ligand Add_Ascorbate Add Sodium Ascorbate Add_Cu_Ligand->Add_Ascorbate Incubate_Click Incubate (30-60 min, RT) Add_Ascorbate->Incubate_Click Purify_Final Purify Final Conjugate Incubate_Click->Purify_Final

Experimental Workflow for this compound Bioconjugation
Protocol 2: Bioconjugation with Maleimide Linkers

This protocol outlines a general procedure for labeling a thiol-containing protein with a maleimide linker.

Materials:

  • Thiol-containing protein

  • Maleimide-functionalized molecule

  • Degassed reaction buffer (e.g., PBS, Tris, or HEPES, pH 6.5-7.5)

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)

  • Anhydrous DMSO or DMF

  • Size-exclusion chromatography column

Procedure:

  • Protein Preparation: a. Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL. b. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 molar excess of TCEP and incubate for 30-60 minutes at room temperature.

  • Maleimide Conjugation: a. Prepare a 10 mM stock solution of the maleimide-functionalized molecule in anhydrous DMSO or DMF. b. Add the maleimide stock solution to the protein solution to achieve a 10-20 molar excess of the maleimide. c. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. d. Purify the bioconjugate using size-exclusion chromatography to remove unreacted maleimide.

cluster_0 Protein Preparation cluster_1 Maleimide Conjugation Dissolve_Protein Dissolve Protein in Buffer (pH 6.5-7.5) Reduce_Disulfides Reduce Disulfides with TCEP (optional) Dissolve_Protein->Reduce_Disulfides Add_Maleimide Add Maleimide Solution Reduce_Disulfides->Add_Maleimide Incubate Incubate (2h RT or overnight 4°C) Add_Maleimide->Incubate Purify Purify Conjugate Incubate->Purify

Experimental Workflow for Maleimide Bioconjugation

Conclusion

The choice between this compound and maleimide linkers depends on the specific requirements of the bioconjugation application.

Maleimide linkers are well-established and effective for many applications, particularly when long-term in vivo stability is not a primary concern. Their rapid reaction kinetics and high thiol specificity make them a convenient choice.

This compound , on the other hand, offers a significant advantage in terms of the stability of the resulting bioconjugate. The irreversible nature of the APN-thiol linkage minimizes the risk of premature payload release, making it a superior choice for applications requiring high stability in a physiological environment, such as the development of antibody-drug conjugates. The terminal alkyne group further enhances its utility by providing a handle for straightforward and efficient secondary modifications via click chemistry. For researchers prioritizing conjugate stability and modularity, the this compound linker represents a more advanced and robust solution.

References

A Head-to-Head Comparison: The Stability of APN and Maleimide Conjugates in Biopharmaceutical Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the stability of bioconjugates is a critical determinant of therapeutic efficacy and safety. The choice of linker chemistry, which covalently attaches a payload to a biological moiety like an antibody, profoundly impacts the in vivo fate of the conjugate. This guide provides an objective, data-driven comparison of two prominent cysteine-reactive linker technologies: 3-arylpropiolonitrile (APN) and maleimide. We will delve into their stability profiles, supported by experimental data, and provide detailed methodologies for assessing conjugate stability.

The ideal linker for an antibody-drug conjugate (ADC) or other targeted therapy must be robust enough to remain intact in systemic circulation, preventing premature release of the payload that can lead to off-target toxicity and a diminished therapeutic window.[1] However, upon reaching the target cell, the linker should facilitate the efficient release of the active payload. Maleimide-based linkers have been a workhorse in the field, but their susceptibility to degradation in the bloodstream has spurred the development of more stable alternatives like APN.

The Instability of Maleimide Conjugates: A Tale of Two Reactions

Maleimide chemistry is widely used for conjugating payloads to cysteine residues on antibodies and other proteins.[2] The reaction forms a thioether bond, creating a thiosuccinimide linkage. However, this linkage is not always stable in a physiological environment and can undergo two competing reactions:

  • Retro-Michael Reaction: This is a reversal of the initial conjugation, leading to the cleavage of the bond between the maleimide and the cysteine thiol.[1] This deconjugation can be facilitated by endogenous thiols such as glutathione and albumin, resulting in premature payload release.[3]

  • Hydrolysis: The thiosuccinimide ring can undergo hydrolysis to form a stable, ring-opened succinamic acid derivative. This hydrolyzed form is resistant to the retro-Michael reaction, effectively locking the payload onto the antibody.[4]

The balance between these two reactions is a critical factor in the stability of a maleimide conjugate.

APN Linkers: A More Stable Alternative

3-Arylpropiolonitrile (APN) linkers represent a newer class of reagents for cysteine-specific conjugation. They react with the thiol group of cysteine to form a stable thioimidate or thioamide linkage. This chemistry has been reported to offer superior stability compared to traditional maleimide linkers, overcoming the issue of premature drug release.

Quantitative Comparison of Conjugate Stability

The stability of bioconjugates is typically assessed by incubating them in plasma or serum and measuring the amount of intact conjugate remaining over time. The following table summarizes quantitative data from studies comparing the stability of APN and maleimide conjugates.

Linker TypeModel SystemIncubation Conditions% Intact Conjugate / Half-lifeKey Findings
APN Albumin-conjugated Urate Oxidase (in vivo)Mouse modelSignificantly longer serum half-life in the late phase compared to the maleimide conjugate.Thiol-APN chemistry enhanced the in vivo stability of the conjugate.
N-Aryl Maleimide Cysteine-linked ADCMouse Serum, 37°C, 7 days>80%N-aryl maleimides form significantly more stable conjugates than N-alkyl maleimides due to accelerated hydrolysis of the thiosuccinimide ring.
N-Alkyl Maleimide Cysteine-linked ADCMouse Serum, 37°C, 7 days33-65%Traditional N-alkyl maleimide conjugates show significant deconjugation over time.
Conventional Maleimide ADCHuman Plasma, 37°C, 7 days~50%Approximately half of the conjugate can degrade over a seven-day period.
Maleamic Methyl Ester-based ADCAlbumin Solution (25 mg/mL), 37°C, 14 days~96.2%Showed a significant stability advantage over traditional maleimide-based ADCs.
Traditional Maleimide ADCAlbumin Solution (25 mg/mL), 37°C, 14 days~86.7%Demonstrated higher payload shedding compared to the maleamic methyl ester-based ADC.

Experimental Protocols

Accurate assessment of conjugate stability is crucial for the development of safe and effective biotherapeutics. Below are detailed methodologies for key experiments cited in the comparison.

In Vitro Plasma Stability Assay

Objective: To determine the rate of drug deconjugation from an ADC in plasma from various species.

Methodology:

  • Preparation: Dilute the test ADC to a final concentration of 100 µg/mL in human, mouse, or rat plasma.

  • Incubation: Incubate the samples at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).

  • Sample Analysis: Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.

    • ELISA: Use separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.

    • LC-MS: Liquid chromatography-mass spectrometry can be used to directly measure the intact ADC, free payload, and any payload-adducts (e.g., payload-albumin). Immuno-affinity capture can be employed to isolate the ADC and antibody-related species from the plasma matrix before analysis.

  • Data Analysis: The percentage of intact ADC is calculated for each time point relative to the day 0 sample.

In Vitro Stability Assay in the Presence of a Thiol Source

Objective: To assess the susceptibility of a conjugate to thiol-mediated cleavage.

Methodology:

  • Preparation: Prepare a solution of the conjugate at a final concentration of 50 µM in phosphate-buffered saline (PBS), pH 7.4.

  • Initiation: Add a thiol-containing molecule, such as glutathione (GSH), to a final concentration of 5 mM (a 100-fold excess).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: Withdraw aliquots at designated time points (e.g., 0, 1, 4, 8, 24, and 48 hours).

  • Quenching: Quench the reaction by adding an equal volume of a suitable quenching solution (e.g., 0.1% formic acid in acetonitrile).

  • Analysis: Analyze the samples by HPLC-MS to separate and quantify the intact conjugate, the deconjugated payload, and any thiol exchange products.

  • Data Analysis: Plot the percentage of intact conjugate remaining over time to determine the degradation kinetics and half-life.

Visualizing the Chemistry and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key chemical reactions and experimental workflows.

Maleimide_Instability Protein_Cys Protein-SH Thiosuccinimide Protein-S-Succinimide-Payload (Thiosuccinimide Adduct) Protein_Cys->Thiosuccinimide Michael Addition Maleimide_Payload Maleimide-Payload Maleimide_Payload->Thiosuccinimide Hydrolyzed Protein-S-Succinamic Acid-Payload (Stable Hydrolyzed Product) Thiosuccinimide->Hydrolyzed Hydrolysis (Stabilization) Released_Payload Released Maleimide-Payload Thiosuccinimide->Released_Payload Retro-Michael Reaction (Deconjugation) Reformed_Thiol Protein-SH

Caption: Competing pathways for a maleimide-thiol conjugate in vivo.

APN_Conjugation Protein_Cys Protein-SH Stable_Adduct Protein-S-Linker-Payload (Stable Adduct) Protein_Cys->Stable_Adduct Nucleophilic Addition APN_Payload APN-Payload (3-Arylpropiolonitrile) APN_Payload->Stable_Adduct Stability_Workflow Start Start: ADC Sample Incubate Incubate ADC in Plasma at 37°C Start->Incubate Timepoints Collect Aliquots at Various Time Points Incubate->Timepoints Analysis Analyze Samples (ELISA or LC-MS) Timepoints->Analysis Quantify Quantify Intact ADC, Total Antibody, and Released Payload Analysis->Quantify Data_Analysis Calculate % Intact ADC vs. Time Quantify->Data_Analysis Result Determine Stability Profile and Half-life Data_Analysis->Result Payload_Signaling ADC Antibody-Drug Conjugate (e.g., with MMAE or DM1) Internalization Internalization into Target Cancer Cell ADC->Internalization Lysosomal_Degradation Lysosomal Degradation & Payload Release Internalization->Lysosomal_Degradation Tubulin Tubulin Lysosomal_Degradation->Tubulin Released Payload (MMAE or DM1) Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Disruption->Mitotic_Arrest Apoptosis Apoptosis (Cell Death) Mitotic_Arrest->Apoptosis

References

APN-C3-PEG4-alkyne: A Superior Thiol-Reactive Linker for Stable Bioconjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the stability of the linker used in bioconjugation is a critical factor determining the efficacy and safety of therapeutic and diagnostic agents. APN-C3-PEG4-alkyne is an advanced thiol-reactive linker that offers significant advantages over traditional linkers, particularly in the context of creating stable and effective antibody-drug conjugates (ADCs) and other protein conjugates.

This guide provides an objective comparison of this compound with other common thiol-reactive linkers, supported by experimental data. It also includes detailed experimental protocols and visualizations to aid in the adoption of this superior conjugation technology.

Introduction to Thiol-Reactive Linkers

Thiol-reactive linkers are essential tools for site-specific modification of proteins and other biomolecules at cysteine residues.[1] The most widely used class of thiol-reactive reagents has been maleimides.[2] However, the thioether bond formed by maleimide conjugation is known to be susceptible to retro-Michael reactions, leading to premature cleavage of the conjugate and potential off-target toxicity.[3][4]

This compound addresses this stability issue through its innovative 3-arylpropiolonitrile (APN) functional group.[5] This group reacts specifically with thiols to form a highly stable thioether bond that is resistant to degradation in biological environments. Furthermore, the integrated PEG4 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the terminal alkyne group provides a versatile handle for subsequent "click" chemistry reactions.

Comparative Performance Data

The primary advantage of this compound lies in the enhanced stability of the resulting bioconjugate. This is particularly crucial for applications such as ADCs, where premature release of the cytotoxic payload can lead to severe side effects and reduced therapeutic efficacy.

Linker TypeConjugation ChemistryBond FormedIn Vivo Stability (Serum Half-life)Key Observations
This compound 3-Arylpropiolonitrile-thiol reactionStable ThioetherSignificantly longer (e.g., 17.1 hours for an albumin-conjugated protein)The thioether bond is highly stable and resistant to cleavage in vivo. No cleavage of the thiol-APN product was observed in in-vitro stability tests under blood conditions.
Maleimide-based linkers (e.g., SMCC) Maleimide-thiol Michael additionThiosuccinimideShorter (e.g., 12.0 hours for the same albumin-conjugated protein)The thiosuccinimide bond is susceptible to retro-Michael reaction, leading to deconjugation. Substantial cleavage was observed in vitro.
Haloacetyl-based linkers (e.g., Iodoacetamide) Thiol alkylationThioetherGenerally stableCan exhibit cross-reactivity with other nucleophilic amino acid residues.
Pyridyl disulfide-based linkers Disulfide exchangeDisulfideCleavable by reducing agentsDesigned for controlled release in a reducing environment, not for long-term stability in circulation.

Table 1: Comparison of in vivo stability of bioconjugates formed with different thiol-reactive linkers. The data for APN and maleimide linkers are derived from a study on an albumin-conjugated urate oxidase, where a longer serum half-life indicates greater stability of the linker.

Chemical Reactions and Stability

The superior stability of the APN-based linkage is a direct result of its reaction mechanism with thiols, which forms an irreversible and stable thioether bond. In contrast, the maleimide-thiol reaction forms a thiosuccinimide linkage that can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione in the plasma.

cluster_0 This compound Conjugation cluster_1 Maleimide Linker Conjugation APN_Linker This compound Stable_Conjugate Stable Thioether Conjugate APN_Linker->Stable_Conjugate + Protein_SH_1 Protein-SH Protein_SH_1->Stable_Conjugate Maleimide_Linker Maleimide Linker Unstable_Conjugate Thiosuccinimide Conjugate Maleimide_Linker->Unstable_Conjugate + Protein_SH_2 Protein-SH Protein_SH_2->Unstable_Conjugate Deconjugated_Linker Deconjugated Linker Unstable_Conjugate->Deconjugated_Linker Retro-Michael Reaction

Figure 1: Comparison of APN and maleimide conjugation reactions.

Experimental Protocols

Protocol 1: Antibody Conjugation with this compound

This protocol describes a general method for conjugating this compound to a monoclonal antibody (mAb) through reduced cysteine residues.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.5-9.0, degassed

  • Quenching reagent (optional): N-acetylcysteine

  • Desalting columns or size-exclusion chromatography system for purification

  • Anhydrous dimethyl sulfoxide (DMSO)

Procedure:

  • Antibody Reduction:

    • Prepare a solution of the mAb at a concentration of 1-10 mg/mL in degassed PBS.

    • Add a 10-50 molar excess of TCEP to the mAb solution.

    • Incubate for 1-2 hours at 37°C to reduce the interchain disulfide bonds.

    • Remove excess TCEP using a desalting column equilibrated with the Reaction Buffer.

  • Conjugation Reaction:

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

    • Immediately add the desired molar excess of the this compound stock solution to the reduced and purified mAb. A typical starting point is a 5-10 fold molar excess of the linker per free thiol.

    • Incubate the reaction mixture for 2-12 hours at room temperature, protected from light. The optimal reaction time and temperature should be determined empirically.

  • Quenching and Purification:

    • (Optional) Quench the reaction by adding a 10-fold molar excess of N-acetylcysteine over the linker and incubate for 30 minutes.

    • Purify the resulting antibody-linker conjugate using a desalting column or size-exclusion chromatography to remove unreacted linker and other small molecules.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using methods such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

Protocol 2: Comparative Serum Stability Assay

This protocol outlines a method to compare the stability of an APN-linked conjugate versus a maleimide-linked conjugate in human serum.

Materials:

  • Purified APN-conjugated antibody and maleimide-conjugated antibody

  • Human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Analytical system for measuring intact conjugate (e.g., ELISA, HIC-HPLC, or LC-MS)

Procedure:

  • Sample Preparation:

    • Dilute the APN- and maleimide-conjugated antibodies to a final concentration of 1 mg/mL in human serum.

    • As a control, prepare parallel samples in PBS, pH 7.4.

  • Incubation:

    • Incubate all samples at 37°C.

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 24, 48, 72, 96, and 168 hours), withdraw an aliquot from each sample and store at -80°C until analysis.

  • Quantification of Intact Conjugate:

    • Analyze the samples using a validated analytical method to determine the percentage of intact conjugate remaining at each time point.

    • For LC-MS analysis, the average drug-to-antibody ratio (DAR) can be monitored over time. A decrease in DAR indicates linker instability.

cluster_workflow Serum Stability Assay Workflow Start Prepare Conjugate in Serum and PBS (Control) Incubate Incubate at 37°C Start->Incubate Sample Collect Aliquots at Various Time Points Incubate->Sample Analyze Analyze Intact Conjugate (HIC-HPLC or LC-MS) Sample->Analyze Plot Plot % Intact Conjugate vs. Time Analyze->Plot End Determine Half-Life Plot->End

Figure 2: Workflow for the comparative serum stability assay.

Signaling Pathway of an Antibody-Drug Conjugate (ADC)

The stability of the linker is paramount for the successful delivery of the cytotoxic payload to the target cancer cell. An ADC with a stable linker, such as one formed with this compound, ensures that the payload remains attached to the antibody during circulation until it reaches the tumor microenvironment.

cluster_pathway ADC Signaling Pathway ADC Antibody-Drug Conjugate (Stable Linker) Circulation Systemic Circulation ADC->Circulation Target_Cell Target Cancer Cell Circulation->Target_Cell Binding Binding to Surface Antigen Target_Cell->Binding Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis

Figure 3: Simplified signaling pathway of an ADC.

Conclusion

This compound offers a distinct advantage over other thiol-reactive linkers due to the superior stability of the resulting thioether bond. This enhanced stability minimizes premature drug release, leading to a better safety profile and potentially improved therapeutic efficacy. The inclusion of a PEG spacer and a terminal alkyne for click chemistry further enhances its versatility. For researchers developing next-generation bioconjugates, particularly in the field of targeted therapies, this compound represents a critical enabling technology.

References

A Comparative Guide to Analytical Methods for Characterizing APN-C3-PEG4-alkyne Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical methods for the characterization of APN-C3-PEG4-alkyne, a heterobifunctional PROTAC linker. Understanding the purity, structure, and stability of this critical reagent is paramount for the successful synthesis and efficacy of potent and selective protein degraders. This document outlines the primary analytical techniques, presents comparative data, and provides detailed experimental protocols to assist researchers in the robust validation of this and similar linker molecules.

Introduction to this compound

This compound is a versatile linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure comprises three key components: an APN (arylpropiolonitrile) group reactive towards cysteine residues, a flexible tetra-polyethylene glycol (PEG4) spacer, and a terminal alkyne group for "click" chemistry conjugation. This modular design allows for the covalent linkage of a target protein-binding ligand and an E3 ligase-recruiting ligand, facilitating the formation of a ternary complex and subsequent degradation of the target protein. Given its central role in PROTAC functionality, rigorous analytical characterization of the linker is a critical step in the development of these novel therapeutics.

Core Analytical Techniques: A Comparative Overview

The characterization of this compound and its conjugates relies on a suite of analytical techniques, each providing unique and complementary information. The most critical methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Technique Information Provided Resolution Sensitivity Sample Requirements Key Advantages Limitations
¹H and ¹³C NMR Unambiguous structural confirmation, verification of functional groups, assessment of purity.AtomicModerate (micromolar to millimolar)High (mg of sample)Provides detailed structural information and is non-destructive.Lower sensitivity compared to MS, can be complex for large conjugates.
Mass Spectrometry (ESI-MS, MALDI-TOF) Molecular weight confirmation, purity assessment, identification of impurities and by-products.Low to moderate (for conformation)High (femtomole to attomole)Low (µg of sample)High sensitivity and speed, tolerant of complex mixtures.Provides limited information on 3D structure.
HPLC (RP-HPLC, SEC) Purity assessment, quantification, separation of isomers and impurities, determination of hydrophobicity.HighHighLow (µg of sample)Highly reproducible and quantitative, can be coupled with MS.Can be challenging to develop methods for complex mixtures.

Quantitative Data Summary

While specific, publicly available experimental data for this compound is limited, the following table presents expected and representative data for a similar alkyne-PEG4-containing linker based on common analytical techniques.

Parameter Method Expected/Representative Value Interpretation
Molecular Weight ESI-MS[M+H]⁺ at m/z 470.23 (for C₂₅H₃₁N₃O₆)Confirms the identity and elemental composition of the molecule.
¹H NMR Chemical Shifts (ppm, CDCl₃) ¹H NMR~7.5-7.0 (aromatic protons), ~3.6 (PEG protons), ~2.5 (alkyne proton)Verifies the presence of the key functional groups and the overall structure.
Purity RP-HPLC>95%Ensures the absence of significant impurities that could interfere with subsequent reactions.

Experimental Protocols

NMR Spectroscopy for Structural Verification

Objective: To confirm the chemical structure of this compound.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Experiments: ¹H NMR, ¹³C NMR, and optionally 2D experiments like COSY and HSQC for full assignment.

  • Data Acquisition:

    • Acquire the ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire the ¹³C spectrum.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

    • Assign the chemical shifts to the corresponding protons and carbons in the molecule's structure. Key signals to verify include the aromatic protons of the APN group, the characteristic repeating unit of the PEG chain, and the terminal alkyne proton.[1][2][3]

Mass Spectrometry for Molecular Weight Confirmation

Objective: To verify the molecular weight of this compound.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the linker in a 50:50 mixture of acetonitrile and water. Dilute this stock to a final concentration of 10 µM in the mobile phase.[4]

  • LC-MS System:

    • Liquid Chromatography:

      • Column: C18 reversed-phase (e.g., 2.1 mm x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.

      • Flow Rate: 0.3 mL/min.

    • Mass Spectrometer (Q-TOF or Orbitrap):

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Capillary Voltage: 3.5 - 4.5 kV.[4]

      • Mass Range: 100 - 1000 m/z.

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]⁺ ion. For this compound (C₂₅H₃₁N₃O₆, MW = 469.53), this would be at approximately m/z 470.23.

    • Check for the presence of other ions that could indicate impurities or degradation products.

HPLC for Purity Assessment

Objective: To determine the purity of the this compound sample.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of the linker in the mobile phase.

  • HPLC System:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA). A typical gradient would be from 10% to 90% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the aromatic APN group absorbs (e.g., 254 nm).

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Visualizations

PROTAC_Mechanism_of_Action POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC This compound based PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycled Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of action of a PROTAC utilizing an this compound linker to induce target protein degradation.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_purification Purification cluster_characterization Characterization Linker This compound Click_Reaction Click Chemistry (CuAAC) Linker->Click_Reaction Ligand1 Target Protein Ligand (with Azide) Ligand1->Click_Reaction Ligand2 E3 Ligase Ligand Coupling Amide Coupling Ligand2->Coupling Intermediate Intermediate Conjugate Click_Reaction->Intermediate Intermediate->Coupling Crude_PROTAC Crude PROTAC Coupling->Crude_PROTAC HPLC_Purification Preparative HPLC Crude_PROTAC->HPLC_Purification Pure_PROTAC Pure PROTAC HPLC_Purification->Pure_PROTAC NMR NMR Spectroscopy Pure_PROTAC->NMR MS Mass Spectrometry Pure_PROTAC->MS HPLC_Analysis Analytical HPLC Pure_PROTAC->HPLC_Analysis Biological_Assay Biological Assays (e.g., Western Blot for degradation) Pure_PROTAC->Biological_Assay

Caption: A typical experimental workflow for the synthesis and characterization of a PROTAC using an this compound linker.

References

The Pivotal Role of PEG Linker Length in PROTAC Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor. Among the key determinants of a PROTAC's success is the linker connecting the target protein-binding ligand and the E3 ligase-recruiting moiety. This guide provides a comparative analysis of how varying polyethylene glycol (PEG) linker lengths influence PROTAC performance, supported by experimental data and detailed protocols.

The linker in a PROTAC is not merely a spacer; it is a crucial element that dictates the geometry and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase. The formation of a productive ternary complex is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein. An optimal linker length facilitates the necessary proximity and orientation between the E3 ligase and the target protein, while linkers that are too short may cause steric hindrance, and those that are too long can lead to reduced efficacy due to increased flexibility and a higher entropic penalty upon binding.

Quantitative Analysis of PEG Linker Length on PROTAC Performance

Systematic studies have demonstrated that the length of the PEG linker can significantly impact the degradation potency (DC50) and the maximal degradation (Dmax) of a PROTAC. The optimal length is highly dependent on the specific target protein and the recruited E3 ligase.

Target ProteinE3 LigasePROTACPEG Linker Length (atoms)DC50 (nM)Dmax (%)Reference
Estrogen Receptor α (ERα)Von Hippel-Lindau (VHL)PROTAC A12>1000<20[1]
Estrogen Receptor α (ERα)Von Hippel-Lindau (VHL)PROTAC B16100~80[1]
Bruton's Tyrosine Kinase (BTK)Cereblon (CRBN)NC-1~15 (PEG2)2.297[2]
Bruton's Tyrosine Kinase (BTK)Cereblon (CRBN)IR-1~22 (PEG4)10>90[2]
Bruton's Tyrosine Kinase (BTK)Cereblon (CRBN)IR-2~29 (PEG6)50>90[2]
Tank-binding kinase 1 (TBK1)Von Hippel-Lindau (VHL)PROTAC X< 12No degradation-
Tank-binding kinase 1 (TBK1)Von Hippel-Lindau (VHL)PROTAC Y> 12Active-

Visualizing PROTAC Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action, the experimental workflow for assessing protein degradation, and the logical relationship of linker properties.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Target Target Protein PROTAC->Target Binds E3 E3 Ligase PROTAC->E3 Binds Ternary_Complex Ternary Complex Target->Ternary_Complex E3->Ternary_Complex Ub Ubiquitin Ubiquitination Ubiquitination Ub->Ubiquitination Proteasome 26S Proteasome Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Degrades Ternary_Complex->Ubiquitination Induces Ubiquitination->Proteasome Targets for Degradation

Caption: PROTAC Mechanism of Action

Western_Blot_Workflow Start Cell Culture & PROTAC Treatment Lysis Cell Lysis Start->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (Western Blot) SDS_PAGE->Transfer Blocking Membrane Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Target Protein & Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry & Data Analysis (DC50 & Dmax Calculation) Detection->Analysis End Results Analysis->End

Caption: Western Blot Experimental Workflow

Linker_Properties Linker_Length PEG Linker Length Ternary_Complex Ternary Complex Formation & Stability Linker_Length->Ternary_Complex Influences Properties Physicochemical Properties (Solubility, Permeability) Linker_Length->Properties Affects Degradation Protein Degradation (DC50 & Dmax) Ternary_Complex->Degradation Determines Efficacy Overall PROTAC Efficacy Degradation->Efficacy Contributes to Properties->Efficacy Impacts

Caption: Logical Relationship of Linker Properties

Experimental Protocols

Detailed methodologies for key experiments are crucial for the objective comparison of PROTAC performance.

Protocol 1: Western Blot for Protein Degradation

This protocol is used to determine the degradation of a target protein following PROTAC treatment.

1. Cell Culture and Treatment:

  • Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.

  • Allow cells to adhere overnight.

  • Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

4. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).

  • Incubate with an appropriate HRP-conjugated secondary antibody.

5. Detection and Analysis:

  • Visualize bands using an enhanced chemiluminescence (ECL) substrate.

  • Quantify band intensities using densitometry software.

  • Normalize the target protein levels to the loading control.

  • Plot the percentage of protein degradation against PROTAC concentration to determine DC50 and Dmax values.

Protocol 2: In Vitro Ubiquitination Assay

This assay assesses the ability of a PROTAC to induce the ubiquitination of the target protein.

1. Reaction Setup:

  • In a microcentrifuge tube, combine the following components in this order:

    • Ubiquitylation buffer (10x)

    • E1 activating enzyme

    • E2 conjugating enzyme

    • Ubiquitin

    • ATP solution

    • Target protein (substrate)

    • PROTAC at various concentrations

    • Nuclease-free water to the final volume.

  • Initiate the reaction by adding the E3 ligase.

2. Incubation:

  • Incubate the reaction mixture at 37°C for 30-60 minutes.

3. Termination:

  • Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

4. Analysis:

  • Separate the reaction products by SDS-PAGE.

  • Perform a Western blot using an antibody specific to the target protein or an anti-ubiquitin antibody to visualize the ubiquitinated protein ladder.

Protocol 3: Ternary Complex Formation Assay (TR-FRET)

This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to quantify the formation of the PROTAC-induced ternary complex.

1. Reagent Preparation:

  • Prepare tagged proteins: for example, GST-tagged target protein and His-tagged E3 ligase.

  • Prepare TR-FRET detection reagents: Terbium (Tb)-conjugated anti-GST antibody (donor) and a fluorescently labeled anti-His antibody (acceptor, e.g., AF488).

2. Assay Procedure:

  • In a 384-well plate, add the GST-tagged target protein, His-tagged E3 ligase, and a serial dilution of the PROTAC.

  • Add the Tb-anti-GST and AF488-anti-His antibodies.

  • Incubate the plate at room temperature for a specified time (e.g., 180 minutes) to allow for complex formation and signal stabilization.

3. Data Acquisition and Analysis:

  • Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 340 nm, emission at 490 nm and 520 nm).

  • Calculate the TR-FRET ratio (520 nm/490 nm).

  • A bell-shaped dose-response curve is typically observed, where the signal increases with PROTAC concentration until the "hook effect" takes over at high concentrations, leading to a decrease in signal due to the formation of binary complexes.

Conclusion

The length of the PEG linker is a critical parameter in the design of efficacious PROTACs. The provided data and protocols highlight that there is no universal optimal linker length. Instead, the ideal length must be empirically determined for each specific target protein and E3 ligase combination. A systematic evaluation of a series of linker lengths is therefore essential for the successful development of novel and potent PROTAC-based therapeutics. By employing rigorous experimental methodologies as outlined in this guide, researchers can navigate the complexities of PROTAC design and unlock the full potential of targeted protein degradation.

References

A Comparative Guide to the Efficacy of APN-C3-PEG4-alkyne Synthesized PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of Proteolysis Targeting Chimeras (PROTACs) synthesized using the APN-C3-PEG4-alkyne linker. The efficacy of these molecules is objectively compared with alternative PROTACs and other targeted protein degradation technologies, supported by experimental data and detailed protocols for key assays.

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] A PROTAC molecule is a heterobifunctional chimera, comprising a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which ultimately leads to the ubiquitination and subsequent degradation of the target protein.[1][3]

The this compound is a polyethylene glycol (PEG)-based linker that incorporates an alkyne group, making it suitable for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for PROTAC synthesis.[4] This modular approach facilitates the rapid assembly of PROTAC libraries.

Comparative Analysis of PROTAC Linkers

The choice of linker significantly impacts the potency (DC50: concentration for 50% degradation) and efficacy (Dmax: maximum degradation) of a PROTAC. Linkers are broadly categorized into flexible, rigid, and clickable types.

Flexible Linkers (e.g., PEG, Alkyl Chains):

  • Advantages: Synthetically accessible, easily modified in length, and can improve solubility (especially PEG linkers). The flexibility allows the PROTAC to adopt multiple conformations to facilitate ternary complex formation.

  • Disadvantages: High flexibility can sometimes lead to unproductive binding modes. Alkyl chains are generally hydrophobic, which can negatively impact solubility.

Rigid Linkers (e.g., incorporating cyclic structures):

  • Advantages: Pre-organize the PROTAC into a bioactive conformation, potentially increasing potency and selectivity. They can also enhance metabolic stability.

  • Disadvantages: More challenging to synthesize. Reduced flexibility might hinder the formation of a stable ternary complex in some cases.

Clickable Linkers (e.g., containing alkyne or azide moieties):

  • Advantages: Enable efficient and modular synthesis of PROTACs. The resulting triazole ring from click chemistry is metabolically stable and can be considered a rigid linker component.

Quantitative Comparison of Linker Performance

While specific experimental data for PROTACs synthesized with the this compound linker was not available in the surveyed literature, the following tables provide representative data on how linker type and length can influence PROTAC efficacy for different targets.

Table 1: Impact of Linker Type and Length on BRD4 Degradation

Linker TypeLinker CompositionDC50 (nM)Dmax (%)Reference
PEG-based0 PEG units< 0.5 µM> 90
PEG-based1-2 PEG units> 5 µM< 50
PEG-based4-5 PEG units< 0.5 µM> 90
Alkyl9-atom alkyl chainConcentration-dependent decreaseNot specified
RigidDisubstituted phenylNo activity0

Table 2: Impact of Linker Length on BTK Degradation

Linker TypeLinker CompositionDC50 (nM)Dmax (%)Reference
PEG-basedShorter (<11 atoms)Higher (less potent)Lower
PEG-basedLonger1-40> 90
Comparison with Other Protein Degradation Technologies

PROTACs represent just one approach to targeted protein degradation. Other notable technologies include:

  • Molecular Glues: These are small molecules that induce a novel interaction between an E3 ligase and a target protein, leading to the target's degradation. Unlike PROTACs, they are not bifunctional and are typically smaller in molecular weight, which can lead to better cell permeability and oral bioavailability. However, the discovery of molecular glues has largely been serendipitous, and their rational design remains a significant challenge.

  • AUTACs (Autophagy-Targeting Chimeras): These molecules induce the degradation of proteins and even entire organelles through the autophagy-lysosome pathway.

  • AbTACs (Antibody-based PROTACs) and LYTACs (Lysosome-Targeting Chimeras): These larger molecules are designed to degrade cell surface and extracellular proteins by hijacking the endosomal-lysosomal pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the assessment of PROTAC efficacy.

Western Blot for Protein Degradation

This is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard method like the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration for all samples.

    • Denature the proteins by boiling in Laemmli sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding (e.g., with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).

    • Incubate the membrane with a primary antibody specific to the target protein and a primary antibody for a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

TR-FRET Assay for Ternary Complex Formation

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay used to measure the formation of the POI-PROTAC-E3 ligase ternary complex in vitro.

Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of the PROTAC in an appropriate assay buffer.

    • Prepare a mixture of a donor fluorophore-labeled POI and an acceptor fluorophore-labeled E3 ligase at 2x the final desired concentration.

  • Assay Assembly (384-well plate format):

    • Add the PROTAC dilutions to the wells.

    • Add the protein mixture to each well.

  • Incubation and Measurement:

    • Incubate the plate at room temperature, protected from light, for a defined period (e.g., 1-2 hours).

    • Measure the TR-FRET signal using a plate reader with the appropriate excitation and emission wavelengths (e.g., excitation at 337 nm, emission at 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped or "hook effect" curve is characteristic of ternary complex formation.

Ubiquitination Assay

This assay confirms that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.

Protocol (Immunoprecipitation-Western Blot):

  • Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate. Lyse the cells as described for the Western blot protocol.

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody against the target protein to form an immune complex.

    • Add protein A/G-agarose beads to pull down the immune complex.

    • Wash the beads to remove non-specific binding proteins.

  • Western Blot Analysis:

    • Elute the proteins from the beads and separate them by SDS-PAGE.

    • Perform a Western blot as described previously, but probe the membrane with an antibody against ubiquitin. An increase in the ubiquitin signal in the PROTAC-treated samples indicates target protein ubiquitination.

Visualizations

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: Mechanism of action for a PROTAC, leading to the targeted degradation of a protein of interest.

Western_Blot_Workflow A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (Target & Loading Control) F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Data Analysis (DC50/Dmax) I->J

Caption: Standard experimental workflow for assessing PROTAC-mediated protein degradation via Western Blot.

Linker_Comparison_Logic cluster_linker Linker Properties PROTAC_Efficacy PROTAC Efficacy (Low DC50, High Dmax) Linker_Type Linker Type Composition Composition (e.g., PEG, Alkyl) Linker_Type->Composition Flexibility Flexibility/Rigidity Linker_Type->Flexibility Linker_Length Linker Length Ternary_Complex Stable Ternary Complex Formation Linker_Length->Ternary_Complex PK_Properties Pharmacokinetic Properties (Solubility, Permeability) Composition->PK_Properties Flexibility->Ternary_Complex Ternary_Complex->PROTAC_Efficacy PK_Properties->PROTAC_Efficacy

Caption: Logical relationship between PROTAC linker properties and overall efficacy.

References

A Head-to-Head Comparison of Thiol-Reactive Chemistries for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selective modification of biomolecules is a cornerstone of innovation. Thiol-reactive chemistries, which target the sulfhydryl groups of cysteine residues, are among the most widely used methods for creating bioconjugates for a vast array of applications, from antibody-drug conjugates (ADCs) to fluorescently labeled proteins for imaging. This guide provides an objective, data-driven comparison of the most prevalent thiol-reactive chemistries, offering insights into their mechanisms, performance, and ideal use cases to empower informed decisions in your research and development endeavors.

The choice of a thiol-reactive reagent is a critical decision that can significantly impact the stability, homogeneity, and ultimately, the in vivo performance of a bioconjugate. This guide will delve into the head-to-head comparison of three major classes of thiol-reactive chemistries: maleimides, haloacetamides (specifically iodoacetamides), and pyridyl disulfides. We will also touch upon the advancements in "next-generation" maleimides designed to overcome some of the limitations of traditional maleimide chemistry.

Executive Summary of Thiol-Reactive Chemistries

FeatureMaleimidesIodoacetamidesPyridyl DisulfidesNext-Generation Maleimides
Reaction Mechanism Michael AdditionNucleophilic Substitution (SN2)Thiol-Disulfide ExchangeMichael Addition with subsequent stabilization
Optimal pH Range 6.5 - 7.5[1]7.5 - 8.5[2]7.0 - 8.0[3]6.5 - 7.5
Reaction Rate Fast (1,000x faster than with amines at pH 7.0)[1][4]Moderate to SlowFastFast
Bond Formed Thiosuccinimide (thioether)ThioetherDisulfideStabilized Thioether
Bond Stability Reversible (susceptible to retro-Michael addition and thiol exchange)Highly Stable (irreversible)Reversible (cleavable by reducing agents)Enhanced stability, resistant to retro-Michael addition
Specificity for Thiols High at optimal pHModerate (can react with other residues like histidine and methionine at higher pH)HighHigh
Key Advantages Rapid kinetics, high specificity at neutral pH.Forms highly stable bonds.Forms a cleavable disulfide bond, reaction can be monitored spectrophotometrically.Increased in vivo stability, reduced off-target effects.
Key Disadvantages Conjugate instability in vivo.Slower reaction rates, potential for lower specificity.The resulting disulfide bond is not as stable as a thioether bond.May require specific reaction conditions for stabilization.
Common Side Reactions Hydrolysis of maleimide ring, reaction with amines at pH > 7.5, retro-Michael addition, thiazine rearrangement with N-terminal cysteines.Alkylation of other amino acid residues (histidine, methionine).None commonly reported under optimal conditions.Similar to traditional maleimides if stabilization is incomplete.

Reaction Mechanisms and Signaling Pathways

Maleimide Chemistry

Maleimides react with thiols via a Michael addition reaction, where the nucleophilic thiolate anion attacks the electron-deficient double bond of the maleimide ring. This forms a stable thiosuccinimide thioether linkage. The reaction is highly efficient and chemoselective for thiols within a pH range of 6.5 to 7.5.

Maleimide_Reaction Thiol Protein-SH (Thiol) Thiosuccinimide Thiosuccinimide Conjugate Thiol->Thiosuccinimide Michael Addition Maleimide Maleimide Reagent Maleimide->Thiosuccinimide

Reaction of a thiol with a maleimide to form a thiosuccinimide conjugate.
Iodoacetamide Chemistry

Iodoacetamides react with thiols through a nucleophilic substitution (SN2) reaction. The thiolate anion acts as a nucleophile, attacking the carbon atom adjacent to the iodine, which displaces the iodide ion and forms a highly stable thioether bond. This reaction is generally slower than the maleimide reaction and is optimal at a slightly alkaline pH of 7.5 to 8.5 to ensure the thiol group is sufficiently deprotonated.

Iodoacetamide_Reaction Thiol Protein-SH (Thiol) Thioether Thioether Conjugate Thiol->Thioether SN2 Reaction Iodoacetamide Iodoacetamide Reagent Iodoacetamide->Thioether

Reaction of a thiol with an iodoacetamide to form a thioether conjugate.
Pyridyl Disulfide Chemistry

Pyridyl disulfide reagents react with thiols via a thiol-disulfide exchange reaction. The thiolate anion attacks one of the sulfur atoms of the pyridyl disulfide, leading to the formation of a new disulfide bond and the release of pyridine-2-thione. The release of this byproduct can be monitored spectrophotometrically at 343 nm to follow the reaction progress. The resulting disulfide bond is cleavable by reducing agents.

Pyridyl_Disulfide_Reaction Thiol Protein-SH (Thiol) Disulfide_Conjugate Disulfide Conjugate Thiol->Disulfide_Conjugate Thiol-Disulfide Exchange Pyridyl_Disulfide Pyridyl Disulfide Reagent Pyridyl_Disulfide->Disulfide_Conjugate Leaving_Group Pyridine-2-thione Pyridyl_Disulfide->Leaving_Group

Reaction of a thiol with a pyridyl disulfide to form a disulfide conjugate.

Experimental Protocols

General Experimental Workflow for Thiol-Reactive Labeling

The following workflow provides a general overview of the steps involved in labeling a protein with a thiol-reactive reagent.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Prepare Protein Solution Reduction Reduce Disulfide Bonds (Optional) Protein_Prep->Reduction Reagent_Prep Prepare Thiol-Reactive Reagent Stock Conjugation Incubate Protein and Reagent Reagent_Prep->Conjugation Reduction->Conjugation Quenching Quench Excess Reagent Conjugation->Quenching Purification Purify Conjugate Quenching->Purification Analysis Characterize Conjugate (e.g., DOL, Stability) Purification->Analysis

A generalized workflow for bioconjugation using thiol-reactive chemistries.
Protocol 1: Protein Labeling with a Maleimide Reagent

Objective: To conjugate a maleimide-functionalized molecule to a thiol-containing protein.

Materials:

  • Protein solution (1-10 mg/mL in a suitable buffer, e.g., PBS, pH 7.2-7.5)

  • Maleimide reagent stock solution (10 mM in DMSO or DMF)

  • Reducing agent (e.g., TCEP or DTT) (optional)

  • Quenching reagent (e.g., free cysteine or β-mercaptoethanol)

  • Purification column (e.g., size-exclusion chromatography)

  • Reaction buffer (e.g., phosphate buffer, pH 6.5-7.5, degassed)

Procedure:

  • Protein Preparation: If the protein contains disulfide bonds that need to be reduced to generate free thiols, incubate the protein with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature. If using DTT, the reducing agent must be removed by desalting before adding the maleimide reagent.

  • Reaction Setup: Add a 10-20 fold molar excess of the maleimide reagent stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Add a 50-100 fold molar excess of a quenching reagent to consume any unreacted maleimide. Incubate for 15-30 minutes.

  • Purification: Purify the protein conjugate from excess reagent and byproducts using size-exclusion chromatography or dialysis.

  • Characterization: Determine the degree of labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance of the protein (at 280 nm) and the conjugated molecule at its specific absorbance maximum.

Protocol 2: Assessing Bioconjugate Stability in Serum

Objective: To evaluate the stability of a bioconjugate in a physiologically relevant environment.

Materials:

  • Bioconjugate solution

  • Human or animal serum

  • Incubator at 37°C

  • Analysis method (e.g., HPLC, SDS-PAGE, mass spectrometry)

  • Quenching solution (e.g., acidic solution to stop enzymatic degradation)

Procedure:

  • Incubation: Add the bioconjugate to pre-warmed serum to a final concentration of approximately 1 mg/mL.

  • Time Points: Incubate the mixture at 37°C. At various time points (e.g., 0, 1, 4, 24, 48, and 72 hours), withdraw an aliquot of the serum-conjugate mixture.

  • Sample Preparation: Immediately quench the reaction by adding an equal volume of quenching solution. Precipitate the serum proteins by adding a cold organic solvent (e.g., acetonitrile or ethanol). Centrifuge to pellet the precipitated proteins and collect the supernatant containing the conjugate (if the payload has been released) or analyze the pellet for the intact conjugate.

  • Analysis: Analyze the samples by a suitable method to quantify the amount of intact conjugate remaining at each time point. For ADCs, this can involve measuring the drug-to-antibody ratio (DAR) over time.

  • Data Analysis: Plot the percentage of intact conjugate versus time to determine the stability profile of the bioconjugate in serum.

In-Depth Comparison and Considerations

Maleimides: The Workhorse with a Caveat

Maleimides have long been the go-to reagent for thiol-reactive conjugation due to their rapid reaction kinetics and high specificity for thiols at neutral pH. However, the stability of the resulting thiosuccinimide linkage has been a significant concern, particularly for in vivo applications. The thioether bond can undergo a retro-Michael reaction, leading to the release of the conjugated payload and potential exchange with other thiols, such as glutathione, which is abundant in the body. This can result in off-target toxicity and reduced efficacy. Furthermore, the maleimide ring itself is susceptible to hydrolysis, especially at higher pH, which renders it unreactive towards thiols.

Iodoacetamides: The Stable but Slower Alternative

Iodoacetamides form a highly stable and irreversible thioether bond, making them an excellent choice for applications requiring long-term stability of the conjugate. However, their reaction with thiols is generally slower than that of maleimides and requires a slightly alkaline pH for optimal reactivity. A significant drawback of iodoacetamides is their potential for lower specificity, as they can react with other nucleophilic amino acid residues like histidine and methionine, particularly at higher pH and with a large excess of the reagent.

Pyridyl Disulfides: The Reversible and Monitorable Option

The key feature of pyridyl disulfide chemistry is the formation of a disulfide bond that can be cleaved by reducing agents. This reversibility is advantageous for applications such as drug delivery systems where the release of the payload at the target site is desired. A unique advantage of this chemistry is the ability to monitor the reaction progress in real-time by measuring the absorbance of the released pyridine-2-thione byproduct. While highly specific for thiols, the resulting disulfide bond is inherently less stable than a thioether bond.

Next-Generation Maleimides: Addressing the Stability Challenge

To address the instability of traditional maleimide conjugates, "next-generation" maleimides have been developed. These reagents are designed to form a more stable linkage. Some strategies involve the use of di-substituted maleimides or maleimides that undergo intramolecular cyclization after the initial thiol addition, effectively locking the conjugate and preventing the retro-Michael reaction. These advancements have shown significant promise in improving the in vivo stability and therapeutic index of bioconjugates.

Conclusion

The selection of the optimal thiol-reactive chemistry is a multifaceted decision that depends on the specific requirements of the application. For rapid and highly specific labeling where long-term in vivo stability is not a primary concern, traditional maleimides remain a viable option. When the utmost stability of the conjugate is paramount, iodoacetamides offer a robust solution, albeit with slower kinetics and the need for careful optimization to ensure specificity. For applications requiring a cleavable linkage and the ability to monitor the conjugation reaction, pyridyl disulfides are an excellent choice. The emergence of next-generation maleimides provides a promising avenue for overcoming the stability limitations of their predecessors, offering a combination of rapid kinetics and enhanced in vivo stability. By carefully considering the comparative data and protocols presented in this guide, researchers can make informed decisions to advance their bioconjugation strategies and achieve their scientific goals.

References

Characterization of Drug-to-Antibody Ratio (DAR) with APN Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of the drug-to-antibody ratio (DAR) is a critical quality attribute for antibody-drug conjugates (ADCs). The DAR, which defines the average number of drug molecules conjugated to an antibody, directly influences the efficacy, safety, and pharmacokinetics of the ADC.[1][2] The choice of linker technology is pivotal in achieving a desirable and consistent DAR. This guide provides a comparative overview of DAR characterization with a focus on APN (aminophenyl) linkers, comparing their theoretical properties with other common linker types and detailing the experimental methods for analysis.

Understanding APN Linkers in the Context of ADC Development

APN linkers are characterized by the presence of an aminophenyl functional group. A notable example within this category is the 3-arylpropiolonitrile linker, which exhibits chemoselectivity for cysteine residues on the antibody.[1] This cysteine-specific conjugation is achieved through a nucleophilic reaction between the thiol group (-SH) of a cysteine residue and the nitrile group (-C≡N) of the linker.[1] This targeted approach allows for site-specific labeling of proteins, which is advantageous for creating homogeneous ADCs with a well-defined DAR.[1] Commercial suppliers also offer APN linkers functionalized with polyethylene glycol (PEG) chains, which can enhance solubility and stability. Some APN-PEG linkers are described as cleavable, designed to release the cytotoxic payload under specific intracellular conditions.

Comparative Analysis of Linker Technologies for DAR Control

The choice of linker chemistry is a determining factor for the resulting DAR and the overall homogeneity of the ADC population. Linkers are broadly categorized as either cleavable or non-cleavable.

Linker TypeConjugation SiteTypical DAR ProfileKey Characteristics
APN (3-arylpropiolonitrile) Cysteine (Thiol-specific)Potentially homogeneous (e.g., DAR 2, 4, or 8)Site-specific conjugation to engineered or native cysteines. The reaction forms a stable linkage.
Maleimide-based (e.g., SMCC) Cysteine (Thiol-specific)Potentially homogeneous (e.g., DAR 2, 4, or 8)Widely used for cysteine conjugation; however, the resulting thioether bond can be subject to retro-Michael addition, leading to drug deconjugation.
Lysine-based (e.g., NHS-ester) Lysine (Amine-specific)Heterogeneous mixture (DAR 0 to 8)Reacts with multiple surface-accessible lysine residues, resulting in a complex mixture of ADC species that can be challenging to characterize and manufacture consistently.
Valine-Citrulline (VC) Typically CysteinePotentially homogeneousA protease-cleavable dipeptide linker, often used in combination with a self-immolative spacer, designed for controlled intracellular drug release.

Methodologies for DAR Characterization

Several analytical techniques are employed to determine the average DAR and the distribution of drug-loaded species in an ADC preparation. The choice of method often depends on the linker and drug properties.

Hydrophobic Interaction Chromatography (HIC)

HIC is a widely used method for DAR analysis of cysteine-linked ADCs. It separates ADC species based on their hydrophobicity under non-denaturing conditions. Since the drug payload is often hydrophobic, antibodies with a higher number of conjugated drugs will be more hydrophobic and thus have a longer retention time on the HIC column.

Experimental Protocol:

  • Column: A stationary phase with low hydrophobicity (e.g., Butyl-NPR).

  • Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7).

  • Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7, with 20% isopropanol).

  • Gradient: A linear gradient from high to low salt concentration is used to elute the ADC species.

  • Detection: UV absorbance at 280 nm.

  • Data Analysis: The peak area for each species (DAR0, DAR2, DAR4, etc.) is integrated. The average DAR is calculated as the weighted average of the different species.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique that provides both separation and mass identification of the different ADC species. It can be used for both intact ADC analysis and for the analysis of antibody subunits after reduction.

Experimental Protocol for Intact Mass Analysis:

  • Chromatography: Reversed-phase liquid chromatography (RPLC) is often used to separate the different ADC species.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient is applied to elute the ADC.

  • Mass Spectrometry: High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is used for accurate mass measurement.

  • Data Analysis: The raw mass spectra are deconvoluted to obtain the masses of the different DAR species. The average DAR is calculated from the relative abundance of each species.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC, particularly after reduction of the ADC, can be used to separate the light and heavy chains. The number of drugs conjugated to each chain can then be determined, allowing for a detailed characterization of the DAR.

Experimental Protocol for Reduced ADC Analysis:

  • Sample Preparation: The ADC is treated with a reducing agent (e.g., DTT) to separate the light and heavy chains.

  • Column: A reversed-phase column suitable for protein separation (e.g., C4 or C8).

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: A gradient from low to high organic solvent concentration.

  • Detection: UV absorbance at 280 nm.

  • Data Analysis: The peaks corresponding to the unconjugated and conjugated light and heavy chains are integrated to calculate the average DAR.

Visualizing Workflows and Mechanisms

To better illustrate the processes involved in DAR characterization and the mechanism of APN linkers, the following diagrams are provided.

DAR_Characterization_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_analysis Data Analysis ADC ADC Sample Reduced_ADC Reduced ADC (Light & Heavy Chains) ADC->Reduced_ADC Reduction HIC HIC ADC->HIC LCMS LC-MS ADC->LCMS Intact Reduced_ADC->LCMS Reduced RPHPLC RP-HPLC Reduced_ADC->RPHPLC DAR_Calc Average DAR Calculation & Distribution Profile HIC->DAR_Calc LCMS->DAR_Calc RPHPLC->DAR_Calc

Fig. 1: General workflow for DAR characterization of ADCs.

APN_Linker_Mechanism Antibody Antibody + Cysteine-SH ADC ADC Stable Conjugate Antibody->ADC Nucleophilic Addition APN_Linker APN Linker + Drug R-C≡N APN_Linker->ADC

Fig. 2: Cysteine-specific conjugation via an APN linker.

Conclusion

The characterization of the drug-to-antibody ratio is a multifaceted process that is essential for the development of safe and effective antibody-drug conjugates. While a variety of analytical techniques are available, the choice of the most appropriate method depends on the specific characteristics of the ADC, including the nature of the linker. APN linkers, with their capacity for cysteine-specific conjugation, offer a promising approach for producing homogeneous ADCs with a controlled DAR. The robust analytical methods outlined in this guide, such as HIC, LC-MS, and RP-HPLC, are crucial for the accurate assessment and quality control of these next-generation biotherapeutics. As ADC technology continues to advance, the development of novel linkers and sophisticated analytical strategies will remain at the forefront of this exciting field.

References

A Researcher's Guide to Cysteine Modification: Evaluating Alternatives to APN-C3-PEG4-Alkyne

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the covalent modification of cysteine residues is a cornerstone technique for creating antibody-drug conjugates (ADCs), protein labeling, and functional probes. The choice of reagent is critical, dictating the stability, specificity, and ultimate success of the conjugate. While 3-Arylpropiolonitrile (APN) reagents, such as APN-C3-PEG4-alkyne, offer a significant improvement in conjugate stability over traditional maleimides[1], a diverse toolkit of alternatives exists, each with a unique profile of reactivity and stability.

This guide provides an objective comparison of key alternatives to APN chemistry, supported by quantitative data and detailed experimental protocols, to empower researchers in selecting the optimal tool for their bioconjugation needs.

Quantitative Performance Comparison of Cysteine Modification Reagents

The selection of a cysteine-reactive reagent is a trade-off between reaction speed, specificity for the thiol group, and the stability of the final conjugate bond. The following table summarizes key performance metrics for APN and its principal alternatives.

Reagent ClassReaction MechanismSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Optimal pHAdduct StabilityKey Features
3-Arylpropiolonitrile (APN) Thiol-yne AdditionNot widely reported, but efficient~8.0Very High : Stable in plasma, resistant to thiol exchangeExcellent stability, making it a superior alternative to maleimides for in vivo applications.[2]
Maleimide Michael Addition~10 - 100[3]6.5 - 7.5Low to Moderate : Prone to retro-Michael reaction and thiol exchange, especially in vivo.Fast kinetics and high thiol specificity at neutral pH; widely available.
Iodoacetamide (IAM) SN2 Alkylation~0.6 - 1.08.0 - 8.5Very High : Forms a highly stable, irreversible thioether bond.Slower kinetics; potential for off-target reactions with other nucleophiles (His, Lys) at alkaline pH.
Vinyl Sulfone Michael Addition~0.4 - 3.18.0 - 9.0High : Forms a stable, irreversible thioether bond.Moderately reactive but forms very stable adducts; good specificity.
Next-Gen Maleimide (NGM) Michael Addition & BridgingRapid kinetics~7.4High : Designed to re-bridge disulfides, enhancing stability and preventing thiol exchange.Ideal for ADCs; maintains antibody structure by re-bridging native disulfides.
Phenyloxadiazolyl Sulfone (PODS) SNArNot widely reported, but efficient~8.0Very High : Superior stability to maleimides in human plasma.An excellent maleimide alternative for creating stable bioconjugates for in vivo use.
Carbonylacrylics Michael Addition~40~7.4Very High : Forms fully stable conjugates in plasma.Combines rapid kinetics with exceptional conjugate stability.
Pyridazinediones Michael AdditionTunable~7.4Reversible : The bond can be cleaved by excess thiols.Useful for applications requiring cargo release or reversible inhibition.

Detailed Reagent Profiles and Reaction Mechanisms

Understanding the underlying chemistry is key to selecting the right reagent. The most common reaction pathways involve either Michael addition to an electron-deficient double bond or an SN2 alkylation.

G cluster_mechanisms Cysteine Modification Mechanisms Prot_SH Protein-SH (Cysteine Thiol) MA_reagent Michael Acceptor (Maleimide, Vinyl Sulfone) Prot_SH->MA_reagent Michael Addition SN2_reagent Alkyl Halide (Iodoacetamide) Prot_SH->SN2_reagent SN2 Alkylation Rev_reagent Reversible Reagent (Pyridazinedione) Prot_SH->Rev_reagent Reversible Addition MA_product Stable Thioether Adduct (Irreversible*) MA_reagent->MA_product SN2_product Stable Thioether Adduct (Irreversible) SN2_reagent->SN2_product Rev_product Reversible Adduct Rev_reagent->Rev_product Rev_product->Prot_SH Thiol Exchange note *Maleimide adducts can undergo a retro-Michael reaction, leading to instability.

Caption: Key reaction mechanisms for cysteine modification.
Maleimides

Maleimides react rapidly with thiols via a Michael addition at near-neutral pH (6.5-7.5). While their kinetics are favorable, the resulting thiosuccinimide thioether bond can undergo a retro-Michael reaction in the presence of other thiols (e.g., glutathione in vivo), leading to conjugate instability.

Iodoacetamides (IAM)

IAMs react via a slower SN2 mechanism, requiring a slightly alkaline pH (~8.0-8.5) to deprotonate the cysteine thiol to the more nucleophilic thiolate anion. The resulting thioether bond is extremely stable and not subject to reversal, making it a gold standard for applications demanding high stability. However, their slower speed and potential for reacting with other nucleophilic residues are key considerations.

Vinyl Sulfones

Like maleimides, vinyl sulfones react via a Michael addition mechanism. They are generally less reactive than maleimides but form a more stable thioether linkage that is not prone to the retro-Michael reaction. This makes them an excellent alternative when stability is paramount but the reaction conditions of IAMs are not ideal.

Next-Generation Maleimides (NGMs) and Other Stable Alternatives

To address the primary limitation of maleimides, several "next-generation" reagents have been developed.

  • NGMs (e.g., dibromomaleimides) are designed to react with both cysteine thiols from a reduced native disulfide bond, effectively "re-bridging" the connection. This maintains the protein's tertiary structure and creates a highly stable conjugate.

  • Phenyloxadiazolyl Sulfones (PODS) and Carbonylacrylics are newer classes of reagents that offer fast kinetics comparable to or better than maleimides while forming exceptionally stable bonds that hold up in human plasma.

Experimental Protocols

Successful bioconjugation relies on carefully controlled experimental conditions. Below are generalized protocols for a typical cysteine labeling experiment.

Protocol 1: General Protein Labeling with Thiol-Reactive Probes

This protocol is a starting point and should be optimized for the specific protein and reagent used.

Materials:

  • Protein solution (1-10 mg/mL) in a suitable buffer (e.g., Phosphate Buffered Saline (PBS), HEPES).

  • Thiol-reactive reagent (Maleimide, IAM, Vinyl Sulfone, etc.) stock solution (1-10 mM in DMSO or DMF).

  • Reaction Buffer: PBS, pH 7.2-7.5 for maleimides; PBS or Tris buffer, pH 8.0-8.5 for iodoacetamides. Buffer should be degassed to prevent thiol oxidation.

  • (Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds. Avoid DTT if using maleimides, as it needs to be removed prior to conjugation.

  • Quenching Reagent: L-cysteine or β-mercaptoethanol (BME) to stop the reaction.

  • Desalting column for purification.

Procedure:

  • Protein Preparation: Dissolve the protein in the chosen reaction buffer at a concentration of 50-100 µM.

  • (Optional) Reduction of Disulfides: If targeting cysteines within a disulfide bond, add a 10-fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature. TCEP does not need to be removed before adding maleimide or iodoacetamide reagents.

  • Conjugation Reaction: Add the thiol-reactive reagent stock solution to the protein solution to achieve a 10-20 fold molar excess of the reagent over the protein. Vortex gently to mix.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or 4°C overnight. Protect light-sensitive probes from light.

  • Quenching: Add a quenching reagent (e.g., L-cysteine) to a final concentration of ~10-fold molar excess over the reactive probe to consume any unreacted probe. Incubate for 15-30 minutes.

  • Purification: Remove excess reagent and byproducts by running the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.

  • Characterization: Confirm conjugation and determine the degree of labeling using techniques such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry.

G start_end start_end process process decision decision output output start Start: Protein Sample prep Prepare Protein in Degassed Buffer start->prep reduce_q Target Cys in Disulfide Bond? prep->reduce_q reduce_step Add TCEP Reductant (10x excess, 30-60 min) reduce_q->reduce_step  Yes conjugate Add Thiol-Reactive Reagent (10-20x excess) reduce_q->conjugate No   reduce_step->conjugate incubate Incubate (1-2h RT or 4°C O/N) conjugate->incubate quench Quench Reaction (e.g., L-cysteine) incubate->quench purify Purify via Desalting Column quench->purify analyze Analyze Conjugate (SDS-PAGE, MS) purify->analyze

Caption: General experimental workflow for cysteine labeling.

Choosing the Right Reagent: A Decision Guide

The optimal reagent depends entirely on the experimental goals. A researcher prioritizing in vivo stability for an ADC will have different needs than one performing rapid labeling for a pull-down assay.

G start_node start_node decision_node decision_node result_node result_node start Start: Select Project Goal q1 Need Reversible Binding? start->q1 q2 Is Maximum In Vivo Stability Critical? q1->q2 No res_rev Use Reversible Reagents (Pyridazinediones) q1->res_rev Yes q3 Is Reaction Speed Critical? q2->q3 No res_stable Use APN, PODS, Carbonylacrylics, or IAM q2->res_stable Yes res_fast Use Maleimide, APN, or Carbonylacrylics q3->res_fast Yes res_moderate Use Vinyl Sulfone or Iodoacetamide (IAM) q3->res_moderate No

Caption: Decision guide for selecting a cysteine modification reagent.

Key Considerations:

  • For Maximum Stability (e.g., in vivo ADCs): APN, PODS, and Carbonylacrylics are state-of-the-art choices that significantly outperform traditional maleimides. Iodoacetamide also provides excellent stability if its slower kinetics are acceptable.

  • For Rapid Labeling (e.g., proteomics, pull-downs): Standard maleimides offer the fastest, most well-established chemistry. Carbonylacrylics are also an excellent choice for combining speed with stability.

  • For Reversibility (e.g., drug release, dynamic studies): Reagents like pyridazinediones or cyanoacrylates are specifically designed for this purpose.

  • For Disulfide Bridging: Next-Generation Maleimides (NGMs) are uniquely suited for re-bridging native disulfides in antibodies, offering a route to homogenous and stable ADCs.

References

Safety Operating Guide

Essential Safety and Handling Guidelines for APN-C3-PEG4-alkyne

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for APN-C3-PEG4-alkyne was not publicly available. The following guidance is based on the safety information for a structurally similar compound, H₂N-PEG4-Alkyne, and general best practices for handling laboratory chemicals. It is crucial to supplement this information with a substance-specific risk assessment and to consult the supplier-provided SDS upon receipt of the material.

This compound is a heterobifunctional, PEG-based PROTAC (Proteolysis Targeting Chimera) linker utilized in "click chemistry" for bioconjugation.[1][2] It contains a thiol-reactive 3-arylpropiolonitrile (APN) group and a terminal alkyne, making it a valuable tool for researchers in drug development.[2][3] While detailed hazard information is limited, a cautious approach is warranted due to its reactive nature and the fact that the toxicological properties have not been fully investigated.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on the potential hazards.

Protection Type Recommended Equipment Purpose
Eye Protection Safety goggles with side shields or a face shieldProtects against splashes and airborne particles.
Hand Protection Chemical-resistant nitrile glovesProvides a barrier against skin contact. Gloves should be inspected before use and changed frequently.
Body Protection Laboratory coatPrevents contamination of personal clothing and protects the skin.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. A respirator may be necessary if there is a risk of generating dust or aerosols.Minimizes the inhalation of airborne particles or vapors.
Foot Protection Closed-toe shoesProtects feet from spills.

Operational and Handling Plan

A systematic approach to handling this compound will further enhance safety in the laboratory.

Storage and Handling:

  • Store the compound at -20°C in a tightly sealed container.[2]

  • Bring the container to room temperature before opening to avoid moisture condensation.

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to control potential exposure.

  • Avoid direct contact with skin, eyes, and clothing.

  • Minimize the generation of dust and aerosols.

Experimental Workflow: The following diagram illustrates a typical workflow for handling this compound, emphasizing the integration of safety measures at each step.

G Experimental Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup and Disposal A Review SDS and Conduct Risk Assessment B Don Appropriate PPE A->B C Weigh Compound in Fume Hood B->C D Dissolve in Appropriate Solvent C->D E Perform 'Click Chemistry' Reaction D->E F Quench Reaction and Work-up E->F G Dispose of Waste F->G H Clean Equipment and Workspace G->H I Remove and Dispose of PPE H->I

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.